C16 Ceramide (d16:1,C16:0)
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKMDKERPTVGC-JHRQRACZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123065-37-2 | |
| Record name | Cer(d16:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the De Novo Synthesis Pathway of C16 Ceramide (d18:1/C16:0)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical structural components of cellular membranes and as key signaling molecules involved in regulating cellular processes such as proliferation, differentiation, apoptosis, and insulin (B600854) resistance.[1][2][3] The biological function of a specific ceramide is largely determined by the length of its N-acyl chain.[4] C16:0 ceramide (N-palmitoylsphingosine), in particular, has been strongly implicated in metabolic diseases.[3] Elevated levels of C16:0 ceramide in adipose tissue, liver, and muscle are associated with obesity, insulin resistance, and type 2 diabetes.[3][5][6] This guide provides a detailed overview of the core de novo synthesis pathway responsible for generating C16 ceramide, quantitative data associated with its key enzymes, and detailed experimental protocols for its study.
The de novo synthesis of ceramides is an evolutionarily conserved pathway that occurs primarily on the cytosolic face of the endoplasmic reticulum (ER).[2][7] It begins with the condensation of an amino acid (typically L-serine) and a fatty acyl-CoA (typically palmitoyl-CoA).[7][8] While this guide focuses on the generation of ceramide with a C16:0 acyl chain, it is important to note that the canonical pathway results in a d18:1 sphingoid backbone. The user-specified d16:1 sphingoid base is less common, and its specific de novo initiation is not as extensively documented.[9] Therefore, this document will detail the well-established pathway leading to C16 Ceramide (d18:1/C16:0).
The Core De Novo Synthesis Pathway
The synthesis of C16 ceramide proceeds through a four-step enzymatic cascade.
Step 1: Condensation of L-Serine and Palmitoyl-CoA The pathway is initiated by Serine Palmitoyltransferase (SPT) , a heteromeric enzyme complex that catalyzes the rate-limiting step.[8][10][11] SPT condenses the amino acid L-serine with palmitoyl-CoA (C16:0-CoA) to form 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[7][12]
Step 2: Reduction to Dihydrosphingosine The product of the SPT reaction, 3-ketodihydrosphingosine, is rapidly reduced by the NADPH-dependent enzyme 3-Ketodihydrosphingosine Reductase (KSR) to form dihydrosphingosine (also known as sphinganine), the characteristic d18 sphingoid base.[7]
Step 3: N-Acylation by Ceramide Synthase 5/6 Dihydrosphingosine is subsequently acylated by a family of six Ceramide Synthases (CerS) , each exhibiting high specificity for fatty acyl-CoAs of particular chain lengths.[4][13] For the synthesis of C16 dihydroceramide (B1258172), Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the key enzymes, as they preferentially utilize palmitoyl-CoA (C16:0-CoA) as their substrate.[6][13][14] This reaction yields C16-dihydroceramide (d18:0/C16:0).
Step 4: Desaturation to Ceramide In the final step, Dihydroceramide Desaturase 1 (DEGS1) introduces a trans double bond between carbons 4 and 5 of the dihydrosphingosine backbone of C16-dihydroceramide.[7][15][16] This desaturation event produces the final product, C16 Ceramide (d18:1/C16:0).
Quantitative Data
The regulation of C16 ceramide levels is tightly controlled by the activity of its synthesizing enzymes and the availability of substrates. Below is a summary of relevant quantitative data from the literature.
| Parameter | Enzyme | Value | Organism/System | Notes | Citation |
| Km (L-Serine) | Serine Palmitoyltransferase (SPT) | 0.26 - 1.2 mM | Human / Mammalian | Demonstrates a relatively low affinity for L-serine. | [10][17] |
| Km (Palmitoyl-CoA) | Serine Palmitoyltransferase (SPT) | ~0.05 - 0.1 mM | Mammalian | Substrate inhibition is observed at higher concentrations. | [10] |
| Specific Activity | Serine Palmitoyltransferase (SPT) | ~50 pmol/min/mg | Rat Liver Microsomes | Activity measured in total cell lysate can be comparable when 0.1% SML is added. | [10] |
| Specific Activity | Serine Palmitoyltransferase (SPT) | 19.8 nmol/mg/min | Purified Human SPT Complex | Measured using a fluorescence-based assay at saturating conditions. | [17] |
| Substrate Specificity | Ceramide Synthase 5 (CerS5) | C16-CoA | Mammalian | Primarily responsible for generating C16-ceramide. | [13] |
| Substrate Specificity | Ceramide Synthase 6 (CerS6) | C14-CoA, C16-CoA | Mammalian | Also contributes significantly to the C16-ceramide pool. | [14] |
| Km (C8-dhCer) | Dihydroceramide Desaturase (DEGS1) | 0.25 µM (approx.) | Rat Liver Microsomes | Determined using a truncated dihydroceramide analog. | [18] |
| IC50 (Fenretinide) | Dihydroceramide Desaturase (DEGS1) | 2.32 µM | Rat Liver Microsomes | Fenretinide (4-HPR) is a known inhibitor of DEGS1. | [18] |
| De Novo Synthesis Rate (C16:0-Ceramide) | Total Pathway | 62 ± 3 pmol/h/mg protein | HEK293 Cells | Measured using a [U-¹³C]palmitic acid pulse-labeling protocol. | [19] |
| Cellular Concentration (C16 Ceramide) | N/A | +19% increase | Failing Human Myocardium | Compared to non-failing controls. | [20] |
Experimental Protocols
Studying the de novo synthesis of C16 ceramide requires precise methodologies for measuring enzyme activity and quantifying lipid species.
Protocol for Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from an improved, non-radioactive, HPLC-based method.[10][11][21]
A. Materials and Reagents
-
Cell or tissue homogenates (total lysate or microsomes)
-
Homogenization Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, protease inhibitors
-
Reaction Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP)
-
Substrates: L-serine solution (e.g., 20 mM), Palmitoyl-CoA solution (e.g., 1 mM)
-
Stopping Reagent: 0.5 M HCl in Methanol
-
Extraction Solvent: Chloroform (B151607)/Methanol (2:1, v/v)
-
Internal Standard: C17-sphinganine
-
HPLC system with a C18 column and fluorescence detector
B. Procedure
-
Prepare total cell lysate by homogenizing cells in Homogenization Buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
In a microcentrifuge tube, combine 50-150 µg of protein with Reaction Buffer to a final volume of 180 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of L-serine (final conc. 1 mM) and 10 µL of palmitoyl-CoA (final conc. 50 µM).
-
Incubate the reaction at 37°C for 30-60 minutes. The reaction should be within the linear range.[10]
-
Stop the reaction by adding 200 µL of Stopping Reagent. Add the internal standard (C17-sphinganine).
-
Extract the lipids by adding 400 µL of chloroform. Vortex vigorously and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid film in an appropriate volume of mobile phase for HPLC analysis.
-
Analyze the sample by HPLC to quantify the 3-ketodihydrosphingosine product (which is reduced to sphinganine (B43673) for stable detection in some protocols) relative to the internal standard.
Protocol for Dihydroceramide Desaturase 1 (DEGS1) Activity Assay
This protocol is based on an in vitro assay using a truncated, labeled substrate.[18]
A. Materials and Reagents
-
Rat liver microsomes (or other source of DEGS1)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Substrates: [³H]-N-C8:0-d-erythro-dihydroceramide (C8-dhCer), NADH
-
Scintillation cocktail and counter
B. Procedure
-
Prepare a reaction mixture containing Assay Buffer, NADH (e.g., 2 mM final concentration), and microsomal protein (20-50 µg) in a final volume of 100 µL.
-
Initiate the reaction by adding the tritiated substrate, [³H]-C8-dhCer, at a desired concentration (e.g., 0.05 to 10 µM for kinetic studies).
-
Incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 200 µL of chloroform/methanol (1:2, v/v).
-
Add 100 µL of chloroform and 100 µL of water to partition the phases.
-
Centrifuge to separate the phases. The enzymatic reaction releases tritiated water ([³H]H₂O) into the upper aqueous phase.
-
Carefully collect a sample of the upper aqueous phase.
-
Quantify the amount of [³H]H₂O by liquid scintillation counting.
-
Calculate enzyme activity based on the amount of tritiated water formed per unit time per mg of protein.
Protocol for Cellular Lipid Extraction and Ceramide Quantification by LC-MS/MS
This is a general protocol for the extraction and analysis of ceramides from biological samples.[22][23]
A. Materials and Reagents
-
Cell pellets or homogenized tissue
-
Internal Standard Cocktail: e.g., C17:0 Ceramide, D7-Cer d18:1/16:0
-
Extraction Solvent: Chloroform/Methanol (1:2, v/v) or Butanol/Methanol (1:1, v/v)[22][23]
-
LC-MS/MS system with electrospray ionization (ESI) source and a triple quadrupole mass spectrometer
-
C18 HPLC column
B. Procedure
-
Sample Preparation: To a known amount of sample (e.g., 1 million cells or 10-20 mg tissue homogenate), add the internal standard cocktail.
-
Extraction: Add 2 mL of ice-cold extraction solvent (e.g., Chloroform/Methanol 1:2). Vortex vigorously at 4°C.
-
Phase Separation (Bligh & Dyer Method): Add 0.5 mL of chloroform and 0.5 mL of water to break the phases. Vortex and centrifuge at 1,000 x g for 5 minutes.[22]
-
Collection: Carefully transfer the lower organic phase to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a known volume of mobile phase (e.g., 100 µL).
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Separate lipid species using a C18 column with a gradient of mobile phases (e.g., A: water with 0.2% formic acid; B: acetonitrile/isopropanol with 0.2% formic acid).[22]
-
Analyze the eluent using ESI in positive mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for C16:0 ceramide and the internal standard.
-
-
Quantification: Calculate the concentration of C16:0 ceramide by comparing its peak area to the peak area of the known amount of internal standard.
Experimental and Logical Workflow
The study of C16 ceramide synthesis involves a multi-faceted approach, from cellular manipulation to advanced analytical chemistry. The following diagram illustrates a typical workflow for investigating the role of this pathway in a biological context.
Conclusion
The de novo synthesis pathway is a primary source of C16 ceramide, a lipid species increasingly recognized for its role as a potent mediator of metabolic stress and cellular dysfunction. The pathway's regulation, particularly at the level of the rate-limiting enzyme SPT and the acyl-chain-specific CerS5/6, presents attractive targets for therapeutic intervention in diseases like type 2 diabetes and obesity.[6] A thorough understanding of this pathway, supported by robust quantitative data and precise experimental protocols as outlined in this guide, is essential for researchers and drug development professionals seeking to modulate ceramide metabolism for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Cer(d16:1/16:0) (HMDB0240681) [hmdb.ca]
- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 17. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]
- 21. researchgate.net [researchgate.net]
- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Enigmatic Messenger: A Technical Guide to C16 Ceramide (d16:1/C16:0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide (d16:1/C16:0), a distinct molecular species of the sphingolipid family, has emerged from the shadow of its more abundant d18:1 counterpart to become a focal point of intense biomedical research. Initially considered a simple structural component of cellular membranes, C16 Ceramide is now recognized as a critical bioactive lipid messenger implicated in a myriad of cellular processes, from insulin (B600854) signaling and apoptosis to inflammation and metabolic regulation. Its dysregulation is increasingly linked to the pathophysiology of prevalent diseases, including type 2 diabetes, obesity, cardiovascular disease, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery, history, and core research methodologies associated with C16 Ceramide (d16:1/C16:0), offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the historical context of its discovery within the broader field of sphingolipid biochemistry, detail its biosynthetic and metabolic pathways, and present consolidated experimental protocols for its extraction, quantification, and functional analysis. Furthermore, we illuminate its complex role in cellular signaling and provide quantitative data on its prevalence in various biological systems.
Discovery and History of C16 Ceramide Research
The story of C16 Ceramide is intrinsically linked to the broader history of sphingolipid research. Sphingolipids were first described in the 1870s by Johann Ludwig Thudichum, who named them after the enigmatic Sphinx of Greek mythology due to their mysterious nature.[1] For much of the following century, ceramides (B1148491) were primarily viewed as structural lipids, forming the backbone of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.
The paradigm shifted in the latter half of the 20th century with the burgeoning field of lipid signaling. Researchers began to appreciate that lipids were not merely cellular building blocks but also dynamic signaling molecules. The specific identification and functional characterization of individual ceramide species, such as C16 Ceramide, were made possible by the advent of advanced analytical techniques, most notably mass spectrometry (MS).
A pivotal moment in C16 Ceramide research came with a 1999 study that utilized negative ion electrospray mass spectrometry to identify a significant increase in a species with a mass-to-charge ratio (m/z) of 572 in Jurkat cells undergoing apoptosis induced by ionizing radiation.[2] Through collision-induced-dissociation tandem mass spectrometry (MS/MS), this species was confirmed to be C16 Ceramide.[2] This study was among the first to definitively link a specific ceramide species to a fundamental cellular process, apoptosis, and opened the floodgates for further investigation into the distinct roles of ceramides with different acyl chain lengths.
Subsequent research has solidified the importance of C16 Ceramide in a multitude of physiological and pathological processes. Key milestones include the discovery of the ceramide synthase (CerS) family of enzymes, with CerS5 and CerS6 being primarily responsible for the synthesis of C16 Ceramide. This discovery allowed for more targeted studies using genetic and pharmacological tools to dissect the specific functions of C16 Ceramide. The development of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has further enabled the precise quantification of C16 Ceramide in various biological matrices, revealing its association with numerous metabolic diseases.[3]
Biosynthesis and Metabolism of C16 Ceramide
C16 Ceramide (d16:1/C16:0) is synthesized and metabolized through a series of enzymatic reactions that are tightly regulated within the cell. There are three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.
The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is then reduced to sphinganine (B43673). The crucial step for the formation of C16 dihydroceramide (B1258172) is the acylation of sphinganine with palmitoyl-CoA (a C16 fatty acyl-CoA) by ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6) . Finally, dihydroceramide desaturase introduces a double bond into the sphingoid backbone to produce C16 Ceramide.
The sphingomyelin hydrolysis pathway provides a rapid mechanism for generating ceramide in response to cellular stress. Sphingomyelinases (SMases) hydrolyze sphingomyelin in cellular membranes to release ceramide and phosphocholine.
The salvage pathway recycles sphingosine (B13886), which is derived from the breakdown of complex sphingolipids, by re-acylating it with a fatty acyl-CoA, a reaction also catalyzed by ceramide synthases.
The metabolism of C16 Ceramide is equally important for regulating its cellular levels. Ceramidase enzymes can hydrolyze ceramide back into sphingosine and a fatty acid. Alternatively, ceramide can be further metabolized to more complex sphingolipids, such as sphingomyelin or glucosylceramide.
Key Signaling Pathways Involving C16 Ceramide
C16 Ceramide exerts its biological effects by modulating the activity of various signaling pathways. Two of the most well-characterized pathways influenced by C16 Ceramide are the insulin signaling pathway and the mTOR signaling pathway.
Insulin Signaling Pathway
Elevated levels of C16 Ceramide are strongly associated with insulin resistance. C16 Ceramide can interfere with insulin signaling at multiple points. One key mechanism involves the inhibition of Akt (also known as protein kinase B or PKB), a central kinase in the insulin signaling cascade. C16 Ceramide can lead to the dephosphorylation and inactivation of Akt through the activation of protein phosphatase 2A (PP2A). Additionally, C16 Ceramide can activate protein kinase C zeta (PKCζ), which in turn can phosphorylate and inhibit Akt.[4] The inhibition of Akt impairs the translocation of the glucose transporter GLUT4 to the cell surface, thereby reducing glucose uptake into cells.
Caption: C16 Ceramide inhibits insulin signaling by activating PP2A and PKCζ, leading to the deactivation of Akt/PKB and reduced glucose uptake.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. C16 Ceramide has been shown to inhibit mTOR signaling.[5] Overexpression of CerS6, leading to increased C16 Ceramide levels, reduces the phosphorylation of Akt and S6 kinase (S6K), a downstream effector of mTOR.[5] This inhibition of the mTOR pathway can contribute to the anti-proliferative and pro-apoptotic effects of C16 Ceramide observed in some cancer cells. The precise molecular mechanisms by which C16 Ceramide inhibits mTOR are still under investigation but may involve its effects on upstream regulators of mTOR, such as Akt.
Caption: C16 Ceramide inhibits the mTOR signaling pathway, at least in part, by suppressing the activity of Akt, a key upstream activator of mTORC1.
Quantitative Data on C16 Ceramide Levels
The concentration of C16 Ceramide varies significantly across different tissues and disease states. Its quantification is crucial for understanding its physiological and pathological roles. Below are tables summarizing representative quantitative data from various studies.
Table 1: C16 Ceramide Levels in Plasma/Serum in a Human Study
| Condition | C16 Ceramide Concentration (µg/mL) | Fold Change | Reference |
| Healthy Control | 0.15 ± 0.03 | - | [6] |
| Metabolic Disease | 0.22 ± 0.04 | ↑ 1.47 | [6] |
Table 2: C16 Ceramide Levels in Tissues of a Diabetic Mouse Model
| Tissue | Condition | C16 Ceramide (Relative Abundance) | Fold Change | Reference |
| Plasma | Control (db/+) | 1.0 | - | [7] |
| Diabetic (db/db) | ~1.8 | ↑ ~1.8 | [7] | |
| Kidney | Control (db/+) | 1.0 | - | [7] |
| Diabetic (db/db) | ~0.6 | ↓ ~0.4 | [7] |
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the study of C16 Ceramide. This section provides a synthesized overview of key protocols for its analysis.
Lipid Extraction from Cells and Tissues
A modified Bligh and Dyer method is commonly used for the extraction of ceramides.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Deionized water
-
Internal standard (e.g., C17:0 Ceramide)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Protocol:
-
Sample Collection: For cultured cells, wash with ice-cold PBS and harvest by scraping. For tissues, homogenize in a suitable buffer on ice.
-
Addition of Internal Standard: Add a known amount of internal standard to each sample to correct for extraction efficiency and instrument variability.
-
Solvent Extraction: Add a mixture of chloroform:methanol (1:2, v/v) to the sample. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8. Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of C16 Ceramide.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Reversed-phase C18 or C8 column.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C16:0 Ceramide (d16:1/C16:0): Precursor ion [M+H]⁺ at m/z 510.5 → Product ion at m/z 236.2 (corresponding to the sphingoid base fragment).
-
Internal Standard (e.g., C17:0 Ceramide): Precursor ion [M+H]⁺ at m/z 552.6 → Product ion at m/z 264.3.
-
Quantification:
-
A standard curve is generated using synthetic C16 Ceramide standards of known concentrations.
-
The peak area of C16 Ceramide in the samples is normalized to the peak area of the internal standard.
-
The concentration of C16 Ceramide is determined by interpolating the normalized peak area ratio onto the standard curve.
Caption: A typical experimental workflow for the quantification of C16 Ceramide in biological samples using LC-MS/MS.
Ceramide Synthase Activity Assay
This assay measures the activity of CerS enzymes, including those responsible for C16 Ceramide synthesis. A fluorescent-based assay offers a safer and more accessible alternative to radioactive methods.[8]
Materials:
-
Cell or tissue homogenates.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).
-
Fluorescent sphingoid base substrate (e.g., NBD-sphinganine).
-
Fatty acyl-CoA substrate (e.g., Palmitoyl-CoA for C16 Ceramide synthesis).
-
Bovine serum albumin (BSA), fatty acid-free.
-
Thin-layer chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v).
-
Fluorescence imager.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, BSA, and NBD-sphinganine.
-
Initiate Reaction: Start the reaction by adding palmitoyl-CoA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.
-
Lipid Extraction: Perform a lipid extraction as described in section 5.1.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system.
-
Detection and Quantification: Visualize the fluorescently labeled ceramide product using a fluorescence imager and quantify the spot intensity.
Conclusion and Future Directions
The journey of C16 Ceramide (d16:1/C16:0) from an obscure lipid to a key player in cellular signaling and disease is a testament to the advancements in analytical chemistry and molecular biology. This technical guide has provided a comprehensive overview of its discovery, biological significance, and the experimental methodologies crucial for its study. For researchers, scientists, and drug development professionals, a thorough understanding of C16 Ceramide's biology and the tools to investigate it are essential for unraveling its complex roles and harnessing its therapeutic potential.
Future research will likely focus on several key areas. Elucidating the precise molecular mechanisms by which C16 Ceramide interacts with its downstream targets will be critical. The development of more specific and potent inhibitors of CerS5 and CerS6 will provide valuable tools for both basic research and clinical applications. Furthermore, the use of advanced lipidomic techniques will continue to refine our understanding of the dynamic regulation of C16 Ceramide in health and disease, paving the way for novel diagnostic and therapeutic strategies targeting this enigmatic lipid messenger.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Messengers: ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Differences in Plasma Levels of Long Chain and Very Long Chain Ceramid" by Joy N. Buie, Samar M. Hammad et al. [scholarcommons.sc.edu]
- 7. researchgate.net [researchgate.net]
- 8. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C16 Ceramide (d16:1, C16:0): Natural Sources and Endogenous Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell signaling, and membrane structure. Composed of a sphingoid base and an amide-linked fatty acid, the specific biological function of a ceramide is often dictated by the chain length of its fatty acid. This guide focuses on C16 ceramide (d16:1, C16:0), a species characterized by a 16-carbon sphingoid base and a 16-carbon saturated acyl chain (palmitic acid). Elevated levels of C16 ceramide have been implicated in various pathophysiological conditions, including insulin (B600854) resistance, inflammation, and apoptosis, making it a molecule of significant interest in biomedical research and drug development. This document provides a comprehensive overview of the natural sources, endogenous levels, analytical methodologies, and key signaling pathways associated with C16 ceramide.
Natural Sources and Dietary Contribution
Direct dietary intake of C16 ceramide is not a significant contributor to its endogenous pools. Instead, the primary dietary precursor for the de novo synthesis of C16 ceramide is palmitic acid (C16:0), the most common saturated fatty acid in the human diet.[1][2]
Major dietary sources of palmitic acid include:
-
Animal Products: Meats, butter, cheese, and other dairy products are rich in palmitic acid.[2][3]
-
Vegetable Oils: Palm oil, palm kernel oil, and coconut oil are major plant-based sources.[2][3]
-
Other Foods: Cocoa butter and some nuts also contain notable amounts of palmitic acid.[2]
Once consumed, palmitic acid is utilized in the de novo synthesis pathway of ceramides, which begins with the condensation of palmitoyl-CoA and serine in the endoplasmic reticulum.[1][4][5] The subsequent acylation of the sphingoid backbone with a palmitoyl-CoA is catalyzed by ceramide synthases (CerS), primarily CerS5 and CerS6, which exhibit a preference for C16-CoA.[4][6][7]
Endogenous Levels of C16 Ceramide
The concentration of C16 ceramide varies significantly across different tissues and cell types, reflecting its diverse biological roles. The following tables summarize reported endogenous levels of C16 ceramide in various biological matrices. It is important to note that values can differ based on the analytical method, sample preparation, and the physiological or pathological state of the subject.
Table 1: Endogenous Levels of C16 Ceramide in Human Tissues and Fluids
| Biological Matrix | Condition | C16 Ceramide Level | Reference |
| Plasma | Healthy Adults | Range: 0 - 357 ng/mL (in a mixed standard calibration) | [3] |
| Plasma | Acute Coronary Syndrome | Increased | [8] |
| Subcutaneous Adipose Tissue | Obese, Non-Diabetic | ~150 pg/mg | [9] |
| Subcutaneous Adipose Tissue | Obese, Type 2 Diabetes | ~200 pg/mg | [9] |
| Lung | Cystic Fibrosis Patients | Accumulated | [8] |
| Breast Cancer Tissue | Increased compared to normal tissue | [8] |
Table 2: Endogenous Levels of C16 Ceramide in Animal Models
| Animal Model | Tissue/Fluid | Condition | C16 Ceramide Level | Reference | | --- | --- | --- | --- | | Mouse (C57BL/6) | Lung | Normal | ~15 pmol/mg tissue |[10] | | Mouse (C57BL/6) | Spleen | Normal | ~5 pmol/mg tissue |[10] | | Mouse (C57BL/6) | Muscle | Normal | ~0.5 pmol/mg tissue |[10] | | Mouse (C57BL/6) | Liver | Normal | ~0.2 pmol/mg tissue |[10] | | Mouse (C57BL/6) | White Adipose Tissue | Normal | ~1 pmol/mg tissue |[10] | | Mouse (ob/ob) | Plasma | Obese | Significantly elevated |[6] | | Mouse (ob/ob) | Liver | Obese | Significantly elevated |[6] | | Mouse (db/db) | Plasma | Diabetic | Significantly increased |[11] | | Mouse (db/db) | Kidney | Diabetic | Significantly decreased |[11] | | Rat | Primary Hepatocytes | TNF-α induced apoptosis | Elevated |[12] |
Experimental Protocols for C16 Ceramide Quantification
The accurate quantification of C16 ceramide from biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Lipid Extraction
A robust lipid extraction method is the first critical step. The Bligh and Dyer method is a commonly used protocol.
Protocol: Modified Bligh and Dyer Extraction
-
Homogenization: Homogenize tissue samples or suspend cell pellets in phosphate-buffered saline (PBS). For plasma or serum, use a defined volume directly.
-
Solvent Addition: To the homogenate (e.g., 100 µL), add 2 mL of an ice-cold chloroform (B151607):methanol (1:2, v/v) mixture.[3]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as C17:0 ceramide, to each sample for normalization and quantification.[3]
-
Vortexing: Vortex the mixture thoroughly at 4°C.
-
Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.[3] Vortex again and centrifuge at a low speed to separate the layers.
-
Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Re-extraction: Re-extract the remaining aqueous phase with an additional 1 mL of chloroform to maximize lipid recovery.[3]
-
Drying: Pool the organic phases and dry the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.[3]
LC-MS/MS Analysis
Workflow: C16 Ceramide Quantification by LC-MS/MS
Caption: Workflow for C16 Ceramide Quantification.
Instrumentation and Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C8 or C18 column, is typically used.[3]
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.2%) to aid in ionization.[3]
-
Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) (e.g., 60:40, v/v) with 0.2% formic acid.[3]
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different lipid species.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion of C16 ceramide in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3).
-
MRM Transition for C16 Ceramide (d18:1/16:0): The specific m/z values for the precursor and product ions will depend on the adduct formed (e.g., [M+H]+). A common transition is the fragmentation of the protonated molecule to a fragment corresponding to the sphingoid backbone.
-
Signaling Pathways Involving C16 Ceramide
C16 ceramide is a key signaling molecule implicated in several critical cellular pathways.
Apoptosis Signaling
C16 ceramide is a well-established pro-apoptotic lipid. It can induce apoptosis through both intrinsic and extrinsic pathways.
Signaling Pathway: C16 Ceramide-Induced Apoptosis
Caption: C16 Ceramide in Apoptosis Signaling.
One of the key mechanisms of C16 ceramide-induced apoptosis involves its direct interaction with the tumor suppressor protein p53.[13][14] C16 ceramide binds to the DNA-binding domain of p53, leading to its stabilization and accumulation.[13][14] This activated p53 can then upregulate the expression of pro-apoptotic genes, such as PUMA.[15] Furthermore, there is evidence of a positive feedback loop where p53 can transcriptionally activate CerS6, the enzyme responsible for C16 ceramide synthesis, thus amplifying the apoptotic signal.[15][16] C16 ceramide can also directly act on the mitochondria, forming channels in the outer mitochondrial membrane, which leads to the release of cytochrome c and subsequent activation of the caspase cascade.[8]
Insulin Resistance Signaling
Elevated levels of C16 ceramide are strongly associated with the development of insulin resistance, a hallmark of type 2 diabetes.
Signaling Pathway: C16 Ceramide and Insulin Resistance
Caption: C16 Ceramide in Insulin Resistance.
An oversupply of saturated fatty acids, particularly palmitate, leads to an increase in the de novo synthesis of C16 ceramide via the upregulation of CerS6.[17] The accumulation of C16 ceramide interferes with the insulin signaling cascade by inhibiting the activation of Akt (also known as protein kinase B).[5][17] Akt is a crucial kinase downstream of the insulin receptor that promotes the translocation of the glucose transporter GLUT4 to the plasma membrane. By inhibiting Akt, C16 ceramide impairs glucose uptake into cells, leading to insulin resistance.[17]
Inflammation Signaling
C16 ceramide also acts as a pro-inflammatory molecule, contributing to the chronic low-grade inflammation associated with metabolic diseases.
Signaling Pathway: C16 Ceramide and Inflammation
Caption: C16 Ceramide in Inflammation.
Inflammatory stimuli, such as saturated fatty acids and lipopolysaccharide (LPS), can increase the synthesis of C16 ceramide.[18] This elevation in C16 ceramide then activates key inflammatory signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[18][19] Activation of these pathways leads to the increased production and secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby propagating the inflammatory response.[18][19]
Conclusion
C16 ceramide (d16:1, C16:0) is a critical bioactive lipid whose endogenous levels are tightly regulated and are primarily derived from the dietary intake of its precursor, palmitic acid. Its quantification, predominantly achieved through sophisticated LC-MS/MS techniques, has revealed its varying concentrations across different tissues and its dysregulation in several disease states. As a potent signaling molecule, C16 ceramide plays a central role in mediating apoptosis, insulin resistance, and inflammation. A thorough understanding of its sources, endogenous levels, and signaling pathways is paramount for the development of novel therapeutic strategies targeting the modulation of this important sphingolipid. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of lipid biology and drug discovery.
References
- 1. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 2. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Subcellular Landscape of C16 Ceramide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the subcellular localization of C16 Ceramide (d18:1/16:0), a critical bioactive sphingolipid implicated in a myriad of cellular processes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on C16 Ceramide distribution, trafficking, and its role as a signaling hub within distinct organelles.
Executive Summary
C16 Ceramide, a key intermediate in sphingolipid metabolism, is not uniformly distributed throughout the cell. Its precise subcellular location is a critical determinant of its function, influencing pathways that govern cell fate, including apoptosis, proliferation, and stress responses. This guide details the localization of C16 Ceramide in key organelles, provides quantitative insights where available, outlines detailed experimental protocols for its study, and visualizes its intricate signaling networks. Understanding the spatial dynamics of C16 Ceramide is paramount for developing targeted therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.
Subcellular Distribution of C16 Ceramide
C16 Ceramide is dynamically distributed across various subcellular compartments, with its synthesis and accumulation being tightly regulated. The primary sites of its localization and function include the endoplasmic reticulum, mitochondria, Golgi apparatus, and the plasma membrane.
Table 1: Quantitative Distribution of C16:0 Ceramide in Subcellular Fractions
While a comprehensive quantitative atlas of C16 Ceramide distribution across all organelles in a single cell type is not yet fully established in the literature, the following table compiles available quantitative data to provide an estimate of its abundance.
| Organelle/Subcellular Fraction | Cell Type/Tissue | C16:0 Ceramide Concentration (pmol/mg protein or pmol/nmol phosphate) | Citation |
| Mitochondria | P10 Rat Brain | 24.5 ± 0.9 | [1] |
| Mitochondria (during apoptosis induction) | MCF7 cells | ~6.5 pmol/nmol phospholipid (increase) | [2] |
| Whole Cell | HeLa Cells | 0.34 pmol/nmol phosphate | [1] |
Note: Direct quantitative comparisons between different studies can be challenging due to variations in cell types, experimental conditions, and analytical methods.
Qualitative and semi-quantitative studies have provided further insights into the relative distribution of C16 Ceramide:
-
Endoplasmic Reticulum (ER): As the primary site of de novo ceramide synthesis, the ER is a central hub for C16 Ceramide production. Ceramide synthases (CerS), particularly CerS5 and CerS6 which are responsible for C16 Ceramide synthesis, are predominantly localized to the ER.[3]
-
Mitochondria: C16 Ceramide is known to accumulate in mitochondria, particularly at mitochondria-associated membranes (MAMs), which are specialized contact sites between the ER and mitochondria.[3] This localization is crucial for its role in apoptosis, where it can form channels in the outer mitochondrial membrane.[2][4]
-
Golgi Apparatus: C16 Ceramide is transported from the ER to the Golgi, where it serves as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[5]
-
Plasma Membrane: C16 Ceramide is a component of the plasma membrane and is involved in the formation of lipid rafts, which are signaling platforms that regulate the activity of various receptors and transporters.[6]
-
Late Endosomes and trans-Golgi Network: Studies have shown high levels of C16-ceramide/cholesterol domains in late endosomes and the trans-Golgi network.[7]
Experimental Protocols for Studying C16 Ceramide Localization
A variety of techniques are employed to investigate the subcellular distribution of C16 Ceramide. Below are detailed methodologies for key experimental approaches.
Subcellular Fractionation by Differential Centrifugation
This classical biochemical technique separates organelles based on their size and density.
Protocol:
-
Cell Harvesting: Culture cells to the desired confluency. Harvest cells by scraping or trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-NaOH, pH 7.4, 1 mM EDTA) containing protease inhibitors. Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice.
-
Nuclear Fraction Pelletization: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.
-
Mitochondrial Fraction Pelletization: Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet from this step is the crude mitochondrial fraction.
-
Microsomal (ER) and Cytosolic Fraction Separation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (including the ER), and the supernatant is the cytosolic fraction.
-
Lipid Extraction: Resuspend each organellar pellet in a suitable buffer. Extract lipids from each fraction using a modified Bligh-Dyer method with chloroform:methanol.
-
Analysis: Analyze the lipid extracts for C16 Ceramide content using methods like LC-MS/MS.[8][9][10]
Fluorescence Microscopy with Labeled Ceramide Analogs
Fluorescently labeled ceramide analogs allow for the visualization of ceramide distribution in living or fixed cells.
Protocol for Live-Cell Imaging:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of a fluorescently labeled C16 Ceramide analog (e.g., NBD-C16-Ceramide) in a serum-free medium.
-
Staining: Remove the culture medium, wash the cells once with a pre-warmed imaging medium, and then add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed imaging medium.
-
Imaging: Immediately image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.[11][12]
Protocol for Fixed-Cell Immunofluorescence:
-
Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for ceramide for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with an antifade mounting medium, and visualize using a fluorescence or confocal microscope.[11][13][14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the gold standard for the accurate quantification of specific lipid species like C16 Ceramide from total cell lysates or subcellular fractions.
Protocol Outline:
-
Lipid Extraction: Extract lipids from the sample using a robust method such as the Bligh-Dyer or Folch extraction.
-
Internal Standard Spiking: Add a known amount of a deuterated or C17 ceramide internal standard to the sample before extraction for accurate quantification.
-
Chromatographic Separation: Separate the lipid species using reverse-phase liquid chromatography. A typical mobile phase system consists of a gradient of water with formic acid and acetonitrile/isopropanol with formic acid.[11]
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in a positive ion mode with electrospray ionization (ESI).
-
Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the precursor ion to a specific product ion for both the endogenous C16 Ceramide and the internal standard.[11][16]
Signaling Pathways Involving C16 Ceramide
The subcellular localization of C16 Ceramide is intimately linked to its role in various signaling pathways. Below are visualizations of key pathways where C16 Ceramide plays a pivotal role.
C16 Ceramide-Mediated Apoptosis
C16 Ceramide is a well-established pro-apoptotic lipid. Its accumulation, particularly in the mitochondria, is a key event in the induction of programmed cell death.
Caption: C16 Ceramide-mediated intrinsic apoptosis pathway.
TNF-α Induced C16 Ceramide Signaling
Tumor Necrosis Factor-alpha (TNF-α) is a potent inflammatory cytokine that can induce both pro-survival and pro-apoptotic signals, often involving the generation of C16 Ceramide.
Caption: TNF-α signaling leading to C16 Ceramide production.
Conclusion
The subcellular localization of C16 Ceramide is a tightly regulated process that dictates its diverse biological functions. From its synthesis in the endoplasmic reticulum to its role as a pro-apoptotic signal in the mitochondria and a modulator of signaling platforms at the plasma membrane, the spatial context of C16 Ceramide is key. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate world of this bioactive sphingolipid. A deeper understanding of C16 Ceramide's subcellular dynamics will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular localization of organized lipid domains of C16-ceramide/cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 14. arigobio.com [arigobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ceramide Synthase 5 in C16:0-Ceramide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses. The biological function of a ceramide is largely dictated by the length of its N-acyl chain. In mammals, the synthesis of ceramides with specific acyl chain lengths is catalyzed by a family of six ceramide synthases (CerS1-6). This technical guide provides an in-depth exploration of Ceramide Synthase 5 (CerS5), its primary role in the production of C16:0-ceramide (palmitoyl-ceramide), and the downstream cellular consequences.
CerS5 is a multi-pass transmembrane protein located in the endoplasmic reticulum.[1] It exhibits a high degree of specificity for palmitoyl-CoA (C16:0-CoA) as its acyl donor, catalyzing its transfer to a sphingoid base to form C16:0-dihydroceramide in the de novo synthesis pathway, which is then desaturated to C16:0-ceramide.[2] This specificity is critical, as C16:0-ceramide has been implicated in a range of physiological and pathological processes, from apoptosis induction in cancer cells to the development of metabolic diseases.[3][4] Understanding the regulation and activity of CerS5 is therefore of significant interest for therapeutic development.
Data Presentation
Substrate Specificity of Mammalian Ceramide Synthases
The six mammalian ceramide synthases exhibit distinct preferences for fatty acyl-CoA substrates, leading to the production of ceramides with varying chain lengths. This substrate specificity is a key determinant of the subsequent biological activity of the ceramide molecule.
| Ceramide Synthase | Primary Acyl-CoA Substrate(s) | Primary Ceramide Product(s) | References |
| CerS1 | C18:0-CoA (Stearoyl-CoA) | C18:0-Ceramide | [5] |
| CerS2 | C22:0-C24:0-CoA (Very-long-chain) | C22:0-C24:0-Ceramides | [4][5] |
| CerS3 | C26:0-C34:0-CoA (Ultra-long-chain) | C26:0-C34:0-Ceramides | [4] |
| CerS4 | C18:0-C20:0-CoA | C18:0-C20:0-Ceramides | [4][5] |
| CerS5 | C16:0-CoA (Palmitoyl-CoA) | C16:0-Ceramide | [2][4] |
| CerS6 | C14:0-C16:0-CoA | C14:0-C16:0-Ceramides | [6] |
Effects of CerS5 Modulation on C16:0-Ceramide Levels
Genetic and pharmacological manipulation of CerS5 expression and activity has provided valuable insights into its role in maintaining cellular pools of C16:0-ceramide. The following table summarizes key findings from studies involving CerS5 knockout models.
| Model System | CerS5 Modulation | Tissue/Cell Type | Effect on C16:0-Ceramide Levels | References |
| Mouse | Knockout (KO) | Lung, Spleen, Muscle, Liver, White Adipose Tissue | Significant Reduction | [5][7] |
| Mouse | Cardiomyocyte-specific Knockout (cKO) | Heart | Significant Reduction | [8] |
Experimental Protocols
Quantification of C16:0-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of C16:0-ceramide in biological samples.
1. Sample Preparation (Lipid Extraction)
-
Objective: To extract lipids, including ceramides, from cells or tissues.
-
Procedure:
-
Homogenize cell pellets or tissue samples in a suitable solvent mixture, such as ethyl acetate/isopropanol/water (60/28/12; v/v/v).[9]
-
Include an internal standard, such as C17:0-ceramide, to correct for extraction efficiency and instrument variability.[9]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic (upper) phase containing the lipids.
-
Repeat the extraction of the aqueous phase to maximize lipid recovery.
-
Combine the organic extracts and dry them under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate C16:0-ceramide from other lipid species.
-
Typical Parameters:
-
Column: A reverse-phase C8 or C18 column is commonly used.[9][10]
-
Mobile Phase: A gradient elution using a binary solvent system is typical. For example:
-
Solvent A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[9]
-
Solvent B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[9]
-
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[11]
-
Injection Volume: 5-10 µL of the reconstituted lipid extract.[11][12]
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically detect and quantify C16:0-ceramide.
-
Typical Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity.[9]
-
MRM Transition for C16:0-Ceramide: The precursor ion ([M+H]+) is selected and fragmented, and a specific product ion is monitored. A common transition is the loss of the fatty acyl chain, resulting in a fragment ion with m/z 264.[13]
-
Data Analysis: The peak area of C16:0-ceramide is normalized to the peak area of the internal standard. A standard curve is generated using known concentrations of C16:0-ceramide to quantify the amount in the sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: De novo synthesis of C16:0-ceramide in the endoplasmic reticulum, highlighting the central role of CerS5.
Caption: C16:0-ceramide mediated apoptosis pathway, often initiated by cellular stress and involving CerS5.[3]
Caption: Experimental workflow for the quantification of C16:0-ceramide using LC-MS/MS.
Conclusion
Ceramide Synthase 5 is a key enzyme in sphingolipid metabolism, primarily responsible for the synthesis of C16:0-ceramide. Its activity is tightly linked to various cellular signaling pathways, and its dysregulation is implicated in several diseases, including cancer and metabolic disorders.[14][15] The methodologies outlined in this guide provide a foundation for researchers to investigate the intricate roles of CerS5 and C16:0-ceramide. Further research into the regulation of CerS5 and the specific downstream effectors of C16:0-ceramide will undoubtedly unveil novel therapeutic targets for a range of pathologies. The continued development of precise analytical techniques will be paramount in advancing our understanding of this critical enzyme and its bioactive lipid product.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. uniprot.org [uniprot.org]
- 3. Ceramide synthase 5 - Wikipedia [en.wikipedia.org]
- 4. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Determination of ceramides by LC-MS/MS [bio-protocol.org]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 12. biorxiv.org [biorxiv.org]
- 13. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High CerS5 expression levels associate with reduced patient survival and transition from apoptotic to autophagy signalling pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
C16-ceramide as a natural regulatory ligand of p53 in cellular stress response
An In-Depth Technical Guide to C16-Ceramide as a Natural Regulatory Ligand of p53 in the Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of C16-ceramide as a direct, natural regulatory ligand of the tumor suppressor protein p53. It details the mechanism of action, signaling pathways, quantitative data, and key experimental protocols relevant to the study of this interaction.
Executive Summary
The tumor suppressor p53 is a critical regulator of cellular fate, orchestrating responses to a variety of stressors to maintain genomic integrity. While canonical p53 activation is known to be tightly controlled by post-translational modifications and protein-protein interactions, recent discoveries have unveiled a novel regulatory mechanism: the direct binding of the sphingolipid C16-ceramide. Under conditions of metabolic stress, such as serum or folate deprivation, intracellular levels of C16-ceramide rise and it acts as a high-affinity ligand for p53.[1][2] This interaction occurs within the DNA-binding domain (DBD) of p53, stabilizing the protein and preventing its degradation by the E3 ubiquitin ligase MDM2.[1][2] The resulting accumulation and nuclear translocation of p53 lead to the activation of its transcriptional targets and the induction of apoptosis.[1][2] This guide elucidates this lipid-mediated signaling axis, offering insight into a fundamental cellular stress response and highlighting potential avenues for therapeutic intervention.
Mechanism of Action: Direct Ligation and p53 Stabilization
The activation of p53 by C16-ceramide is a distinct physiological mechanism that bypasses the canonical requirement for protein-protein interactions or post-translational modifications.[1][2]
-
Direct Binding: C16-ceramide binds directly and with high affinity to the p53 protein. This interaction is highly selective for the C16 acyl chain length.[1][2]
-
Binding Site: The binding pocket is located within the p53 DNA-binding domain (DBD), near the Box V motif. Specifically, the C10 atom of the ceramide's acyl chain is positioned in proximity to serine residues 240 and 241 of p53.[1][2]
-
Consequences of Binding:
-
p53 Stabilization: The binding of C16-ceramide stabilizes the p53 protein structure.[1][2]
-
Disruption of MDM2 Interaction: This stabilization sterically hinders the binding of the E3 ligase MDM2, a primary negative regulator of p53 that targets it for proteasomal degradation.[1][2]
-
Accumulation and Nuclear Translocation: With MDM2-mediated degradation inhibited, p53 accumulates in the cell and translocates to the nucleus.[1][2][3]
-
Activation of Downstream Targets: In the nucleus, p53 acts as a transcription factor, activating downstream target genes like PUMA and Bax to initiate apoptosis.[4][5]
-
This mechanism is particularly triggered by metabolic stressors, implicating C16-ceramide as a key sensor and mediator in the cellular response to nutrient deprivation.[1][2]
Signaling Pathways and Logical Relationships
Cellular stress initiates a signaling cascade that involves a positive feedback loop between p53 and C16-ceramide, ensuring a robust apoptotic response.
C16-Ceramide-p53 Activation Pathway
Under metabolic stress, p53 can transcriptionally activate ceramide synthase 6 (CerS6), the enzyme that preferentially generates C16-ceramide.[4][6][7] The resulting increase in C16-ceramide then directly binds and stabilizes p53, amplifying the signal.[7]
Quantitative Data Summary
The interaction between C16-ceramide and p53 has been characterized by specific quantitative metrics that underscore the potency and specificity of this regulatory mechanism.
| Parameter | Value | Method | Significance | Reference |
| Binding Affinity (Kd) | ~60 nM | Surface Plasmon Resonance (SPR) | Indicates a high-affinity, tight binding interaction comparable to many drug-target interactions. | [1][2][8][9] |
| p53 Stabilization | >60 min half-life (with CerS6/p53) | Western Blot after Cycloheximide Chase | Demonstrates that C16-ceramide dramatically increases the stability and half-life of the p53 protein. | [7] |
| p53 Stabilization (Loss of C16-Cer) | <15 min half-life (with CerS6 shRNA) | Western Blot after Cycloheximide Chase | Confirms that the reduction of C16-ceramide leads to rapid p53 degradation. | [7] |
| C16-Ceramide Induction | >2-fold increase | LC-MS/MS | Transient transfection of CerS6 is sufficient to significantly elevate intracellular C16-ceramide levels. | [3] |
Experimental Protocols & Workflows
Investigating the C16-ceramide-p53 axis requires a combination of lipidomic, proteomic, and cell-based assays.
Experimental Workflow Overview
The following diagram outlines a typical workflow for confirming the C16-ceramide-p53 interaction in a cellular model.
Protocol: Lipid-Protein Binding by Surface Plasmon Resonance (SPR)
Principle: To quantify the binding affinity (Kd), association (ka), and dissociation (kd) rates of C16-ceramide to purified p53 protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., L1 chip for lipid capture)
-
Purified recombinant full-length p53 protein
-
C16-ceramide and other ceramide species (for specificity testing)
-
Liposome preparation reagents (e.g., POPC, cholesterol)
-
Running buffer (e.g., HBS-P+)
-
Liposome extruder
Procedure:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) incorporating a defined molar percentage of C16-ceramide (e.g., 5 mol%) alongside a carrier lipid like POPC. Use an extruder to create vesicles of a uniform size (~100 nm).
-
Chip Preparation: Condition a new L1 sensor chip according to the manufacturer's instructions.
-
Lipid Capture: Inject the prepared C16-ceramide-containing liposomes over the L1 chip surface. The liposomes will rupture and form a lipid monolayer on the sensor surface. A control flow cell should be prepared with liposomes lacking C16-ceramide.
-
Analyte Injection: Prepare a dilution series of purified p53 protein in running buffer (e.g., 0-500 nM).
-
Binding Measurement: Inject the p53 solutions sequentially over the control and active flow cells at a constant flow rate. Record the association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a brief pulse of NaOH or SDS) to remove bound protein.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd).[10]
Expected Results: A concentration-dependent binding of p53 to the C16-ceramide surface, yielding a Kd in the low nanomolar range (~60 nM), while binding to the control surface should be negligible.[1][2]
Protocol: Co-Immunoprecipitation (Co-IP) for p53-MDM2 Disruption
Principle: To demonstrate that increased intracellular C16-ceramide levels disrupt the interaction between p53 and its E3 ligase, MDM2.
Materials:
-
HCT116 or A549 cells
-
Plasmids for CerS6 overexpression or control vector
-
Transfection reagent
-
Cell lysis buffer (non-denaturing, e.g., RIPA with protease/phosphatase inhibitors)
-
Antibodies: anti-p53 (for IP), anti-MDM2 (for WB), anti-p53 (for WB)
-
Protein A/G magnetic beads
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Transfection: Transfect cells with either a control vector or a CerS6 expression vector. Allow cells to grow for 36-48 hours to ensure C16-ceramide accumulation.
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with non-denaturing lysis buffer.
-
Pre-clearing: Centrifuge lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-MDM2 and anti-p53 antibodies. Analyze the input lysates as well to confirm protein expression.
Expected Results: In control cells, the p53 IP will pull down a significant amount of MDM2. In CerS6-overexpressing cells, the amount of MDM2 co-immunoprecipitated with p53 will be markedly reduced, indicating disruption of the complex, while total p53 levels in the input will be elevated.[1][2]
Implications for Drug Development
The discovery of C16-ceramide as a direct activator of p53 opens new therapeutic avenues.
-
Novel Drug Targets: Ceramide synthases (especially CerS6) and other enzymes in the sphingolipid metabolic pathway could be targeted to modulate p53 activity in cancer cells.[4][6]
-
Ceramide Analogs: Development of stable, cell-permeable C16-ceramide mimetics or delivery systems (e.g., nanoparticles) could provide a method to directly activate p53 in tumors, even those with compromised upstream signaling pathways.[11]
-
Bypassing MDM2 Inhibitors: This mechanism offers an alternative to conventional MDM2 inhibitors, potentially overcoming resistance mechanisms that affect the p53-MDM2 protein-protein interface.
Conclusion
C16-ceramide is now established as a bona fide natural regulatory ligand of p53, representing a novel paradigm in the cellular stress response. Its direct, high-affinity binding to the p53 DBD provides a mechanism for rapid protein stabilization and activation in response to metabolic insults. This lipid-mediated signaling pathway is distinct from canonical p53 regulation and involves a p53-CerS6 positive feedback loop that ensures a robust commitment to apoptosis. Understanding the quantitative and mechanistic details of this interaction, as outlined in this guide, is crucial for researchers aiming to unravel the complexities of tumor suppression and for drug development professionals seeking to exploit this pathway for next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P53 mediates ceramide-induced apoptosis in SKN-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PXD010783 - C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - OmicsDI [omicsdi.org]
- 9. selleckchem.com [selleckchem.com]
- 10. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Accumulation of C16 Ceramide: A Double-Edged Sword in Cancer Cell Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a diverse range of cellular processes, including apoptosis. The specific acyl chain length of ceramide profoundly influences its biological function. This technical guide focuses on the pivotal role of C16 ceramide, generated predominantly by ceramide synthase 6 (CerS6), in the regulation of apoptosis in cancer cells. While often associated with pro-apoptotic signaling, emerging evidence reveals a paradoxical, context-dependent role for C16 ceramide, which can also promote cell survival. This document provides a comprehensive overview of the signaling pathways governed by C16 ceramide, detailed experimental protocols for its quantification and the assessment of apoptosis, and a summary of its effects in various cancer models. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic potential of targeting C16 ceramide metabolism in oncology.
Introduction: The Dichotomous Role of C16 Ceramide in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. Sphingolipids, particularly ceramides, have emerged as key regulators of apoptosis. The fatty acid chain length of ceramides, determined by a family of six ceramide synthases (CerS1-6), dictates their specific downstream signaling and cellular fate.
C16 ceramide has been shown to accumulate in various cancer cell lines following apoptotic stimuli, suggesting a pro-apoptotic function.[1] This accumulation can trigger cell death through multiple mechanisms, including the formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[2][3] However, a growing body of literature points to a more complex, and at times, contradictory role for C16 ceramide. In certain cancer types, such as head and neck squamous cell carcinoma (HNSCC), elevated levels of C16 ceramide have been associated with a pro-survival phenotype, protecting cells from endoplasmic reticulum (ER) stress-induced apoptosis.[2] This dual functionality underscores the importance of understanding the specific cellular context and signaling networks that mediate the effects of C16 ceramide.
This guide will delve into the known signaling pathways influenced by C16 ceramide accumulation, provide detailed experimental procedures to empower further research, and present available data on its impact on cancer cell apoptosis.
Signaling Pathways of C16 Ceramide in Apoptosis
The accumulation of C16 ceramide can initiate or modulate several signaling cascades that culminate in apoptosis. Two prominent pathways are the Endoplasmic Reticulum (ER) Stress Pathway and the Btf-mediated pathway.
Endoplasmic Reticulum (ER) Stress Pathway
The ER is a central organelle for protein folding and lipid biosynthesis. Perturbations in its function lead to ER stress and the activation of the Unfolded Protein Response (UPR). Chronic or unresolved ER stress triggers apoptosis. Knockdown of CerS6, the primary enzyme responsible for C16 ceramide synthesis, has been shown to induce ER stress-mediated apoptosis in HNSCC cells.[2] This process is linked to the activation of the ATF6/CHOP arm of the UPR. Conversely, the accumulation of C16 ceramide can protect HNSCC cells from ER stress-induced cell death.[2]
Btf-Mediated Apoptotic Pathway
In colon adenocarcinoma cells, exogenous C16 ceramide treatment has been shown to induce apoptosis through a pathway involving the death-promoting factor Btf (Bcl-2-associated transcription factor 1).[4] C16 ceramide treatment leads to the differential expression of numerous proteins, with Btf being a key player in the subsequent apoptotic signaling cascade. Btf, in turn, regulates other critical apoptosis-related proteins such as Mdm2, p53, BAX, and pBcl-2.[4]
Data Presentation: C16 Ceramide and Apoptosis in Cancer Cells
The following tables summarize findings from various studies on the effects of C16 ceramide modulation on apoptosis in different cancer cell lines. Due to variations in experimental design and reporting, data is presented to highlight trends and key outcomes.
Table 1: Effects of C16 Ceramide Modulation on Apoptosis
| Cancer Cell Line | Experimental Approach | Effect on C16 Ceramide | Observed Apoptotic Outcome | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Knockdown of CerS6 | Decrease | Induction of ER stress-mediated apoptosis | [2] |
| Overexpression of CerS6 | Increase | Protection from ER stress-induced apoptosis | [2] | |
| Colon Adenocarcinoma (HCT116) | Treatment with exogenous C16 ceramide | Increase | Induction of apoptosis via Btf pathway | [4] |
| Prostate Cancer (LNCaP) | Androgen ablation + Acid Ceramidase inhibitor | Increase | Enhanced apoptosis | [5] |
| Jurkat (T-cell leukemia) | Ionizing radiation | Increase | Increased apoptosis in radiation-sensitive cells | [1] |
| Melanoma | Ionizing radiation | Increase | Increased apoptosis in radiation-sensitive cells | [1] |
| A549 (Lung Adenocarcinoma) | Treatment with H₂O₂ or C6-ceramide | Increase | Induction of caspase-3 activation and apoptosis | [6] |
Table 2: Quantitative Changes in C16 Ceramide and Apoptotic Markers
| Cancer Cell Line | Treatment | Fold Change in C16 Ceramide | Fold Change in Caspase-3 Activity | Reference(s) |
| HNSCC (UM-SCC-1, UM-SCC-14A) | CerS6 siRNA (50 nM, 48h) | Not explicitly quantified | ~2.5 - 3.0 | [7] |
| Colon Adenocarcinoma (HCT116) | 12 µM C16-ceramide (6h) | ~2.0 (after 15 min) | Not explicitly quantified, but PARP cleavage observed | [8] |
| C6 Glioma | 5 µM (R) 2′-OH C16-ceramide | Not quantified | Active caspase-3 detected at 2 hours | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate investigation of C16 ceramide's role in apoptosis. The following sections provide step-by-step methodologies for key experiments.
Quantification of C16 Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of different ceramide species.
Materials:
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, Chloroform (B151607), Water (HPLC grade)
-
Internal standard (e.g., C17:0 ceramide)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reverse-phase C18 column
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with experimental agents to induce apoptosis.
-
Cell Harvesting: Aspirate culture medium, wash cells with ice-cold PBS, and harvest by scraping or trypsinization. Count the cells.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add a known amount of internal standard (e.g., C17 ceramide).
-
Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.
-
Add chloroform and water to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water) and vortex.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the ceramide species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).[10]
-
Detect and quantify C16 ceramide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Calculate the amount of C16 ceramide in the sample by comparing its peak area to that of the internal standard, and normalize to the initial cell number or protein content.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells (treated and untreated controls)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.
-
Harvest and Wash Cells: Harvest 1-5 x 10⁵ cells by centrifugation. Wash the cells once with cold PBS.[11]
-
Resuspend in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI (1 mg/mL stock) to the cell suspension.[12] Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately.[11]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cultured cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Dithiothreitol (DTT)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells to induce apoptosis.
-
Prepare Cell Lysates:
-
Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).[13]
-
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Measurement: Read the absorbance at 400-405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AMC).[14]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control after subtracting the background reading.
Conclusion and Future Directions
The accumulation of C16 ceramide in cancer cells undergoing apoptosis is a multifaceted phenomenon with significant implications for cancer therapy. While its pro-apoptotic roles are well-documented in several cancer models, its capacity to promote cell survival in others, such as HNSCC, highlights the critical need for a deeper understanding of its context-dependent functions. The signaling pathways involving ER stress and the death-promoting factor Btf provide valuable frameworks for elucidating the mechanisms by which C16 ceramide exerts its effects.
For drug development professionals, targeting ceramide metabolism holds therapeutic promise. Strategies to selectively increase pro-apoptotic C16 ceramide levels in certain cancers, or to inhibit its pro-survival functions in others, could represent novel therapeutic avenues. The development of specific inhibitors or activators of CerS6, for instance, could allow for the fine-tuning of C16 ceramide levels to promote cancer cell death.
Future research should focus on:
-
Elucidating the precise molecular mechanisms that determine the pro-apoptotic versus pro-survival outcomes of C16 ceramide accumulation in different cancer types.
-
Identifying the full spectrum of C16 ceramide-binding proteins and their roles in downstream signaling.
-
Investigating the interplay between C16 ceramide and other ceramide species in the regulation of apoptosis.
-
Developing and testing novel therapeutic strategies that modulate C16 ceramide metabolism for the treatment of cancer.
By employing the detailed experimental protocols and building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complex role of C16 ceramide in cancer cell fate and harness this knowledge for the development of more effective cancer therapies.
References
- 1. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The proapoptotic C16-ceramide-dependent pathway requires the death-promoting factor Btf in colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Critical Role of C16 Ceramide in Triacylglycerol-Induced Macrophage Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of triacylglycerol (TG) within macrophages, a hallmark of various metabolic diseases, triggers a cascade of cellular stress leading to apoptosis, or programmed cell death. A growing body of evidence points to the pivotal role of a specific sphingolipid, C16:0 ceramide, as a key mediator in this process. This technical guide provides an in-depth exploration of the molecular mechanisms by which TG accumulation induces C16 ceramide-dependent apoptosis in macrophages. We will detail the signaling pathways, present key quantitative data, and provide comprehensive experimental protocols to facilitate further research and drug development in this area.
Introduction: The Intersection of Lipid Metabolism and Cell Death
Macrophages are critical players in both innate immunity and tissue homeostasis. However, under conditions of lipid overload, such as those seen in atherosclerosis and obesity, macrophages can accumulate excessive amounts of neutral lipids, primarily triacylglycerols, leading to the formation of "foam cells." This lipid accumulation is not a benign state; it induces significant cellular dysfunction and ultimately triggers apoptosis. This process, termed lipoapoptosis, contributes to the progression of various metabolic and inflammatory diseases.
Central to macrophage lipoapoptosis is the generation of bioactive lipid messengers. Among these, C16:0 ceramide has emerged as a crucial signaling molecule that links triacylglycerol accumulation to the activation of the apoptotic machinery. Understanding the precise mechanisms governing this pathway is essential for the development of targeted therapies to mitigate the detrimental effects of lipid-laden macrophages.
The Signaling Pathway: From Triacylglycerol Accumulation to Apoptosis
The accumulation of triacylglycerol in macrophages, either through genetic defects in lipid metabolism (e.g., adipose triglyceride lipase (B570770) (ATGL) deficiency) or through exposure to high levels of very-low-density lipoprotein (VLDL), initiates a well-defined signaling cascade that culminates in apoptosis.[1] This pathway can be dissected into several key steps:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The excess storage of TG in lipid droplets leads to stress within the endoplasmic reticulum, the primary site of lipid synthesis and protein folding.[1] This ER stress activates the unfolded protein response (UPR), a cellular mechanism designed to restore ER homeostasis. However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[1]
-
Induction of C16:0 Ceramide Synthesis: A critical consequence of UPR activation in TG-rich macrophages is the specific increase in the synthesis of C16:0 ceramide.[1] This is a crucial control point, as the inhibition of ceramide synthases can prevent apoptosis even in the presence of high intracellular TG levels.[1]
-
Mitochondrial Dysfunction: C16:0 ceramide acts on the mitochondria, the powerhouse of the cell, to induce dysfunction. This includes the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1]
-
Caspase Activation and Execution of Apoptosis: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner caspase.[2] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
The following diagram illustrates this signaling pathway:
Caption: Signaling cascade from TG accumulation to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of C16 ceramide in macrophage lipoapoptosis.
Table 1: C16:0 Ceramide Levels in Macrophages
| Condition | Cell Type | C16:0 Ceramide Level (relative to control) | Reference |
| ATGL Deficiency (Atgl-/-) | Murine Macrophages | ~2.5-fold increase | [3] |
| VLDL Loading | Wild-Type Murine Macrophages | ~2-fold increase | [3] |
| Fumonisin B1 Treatment | Atgl-/- Macrophages | Significantly reduced | [1] |
Table 2: Apoptosis Rates in Macrophages
| Condition | Cell Type | Apoptotic Cells (%) | Reference |
| Wild-Type (Control) | Murine Macrophages | ~1% | [4] |
| ATGL Deficiency (Atgl-/-) | Murine Macrophages | ~8% (8-fold increase) | [4][5] |
| VLDL Loading | Wild-Type Murine Macrophages | Significantly increased | [5] |
| Fumonisin B1 Treatment | Atgl-/- Macrophages | Rescued from apoptosis | [1] |
Table 3: Caspase Activity in Macrophages
| Condition | Cell Type | Caspase-3/7 Activity (relative to control) | Reference |
| ATGL Deficiency (Atgl-/-) | Murine Macrophages | Increased | [5] |
| VLDL Loading | Wild-Type Murine Macrophages | 4.3-fold increase | [5] |
| TG Treatment | THP-1 Macrophages | Dose- and time-dependent increase | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Macrophage Culture and Lipid Loading
Objective: To induce triacylglycerol accumulation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW 264.7 macrophage cell line.
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Very-low-density lipoprotein (VLDL) or free fatty acids (e.g., palmitate) complexed to BSA.
-
Fumonisin B1 (ceramide synthase inhibitor).
Protocol:
-
Cell Culture: Culture macrophages in appropriate medium to 80-90% confluency. For BMDMs, differentiate bone marrow cells for 7 days with M-CSF.
-
Lipid Loading:
-
VLDL Loading: Incubate macrophages with VLDL (e.g., 50 µg/mL) for 24-48 hours.
-
Fatty Acid Loading: Prepare a stock solution of palmitate complexed to fatty acid-free BSA. Add to the cell culture medium at a final concentration of 100-500 µM for 16-24 hours.
-
-
Inhibitor Treatment: To inhibit ceramide synthesis, pre-incubate cells with Fumonisin B1 (e.g., 50 µM) for 1-2 hours before and during lipid loading.
Quantification of C16:0 Ceramide by LC-MS/MS
Objective: To measure the intracellular levels of C16:0 ceramide.
Protocol:
-
Lipid Extraction:
-
Wash cells with ice-cold PBS and scrape into a glass tube.
-
Add an internal standard (e.g., C17:0 ceramide).
-
Perform a Bligh-Dyer extraction using a chloroform:methanol:water (1:2:0.8) solvent system.
-
Collect the lower organic phase containing the lipids and dry under nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reverse-phase column for separation.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for C16:0 ceramide and the internal standard.
-
Quantify C16:0 ceramide levels by comparing its peak area to that of the internal standard.
-
The following diagram outlines the workflow for ceramide quantification:
Caption: Ceramide quantification workflow.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases.
Protocol:
-
Cell Lysis: Lyse the treated macrophages using a specific lysis buffer provided with a commercial caspase activity assay kit.
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add a fluorogenic caspase-3/7 substrate (e.g., DEVD-AMC).
-
Incubate at 37°C for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Quantify caspase activity by comparing the fluorescence intensity of treated samples to that of untreated controls.
Conclusion and Future Directions
The evidence strongly supports a critical role for C16:0 ceramide in mediating triacylglycerol-induced apoptosis in macrophages. The signaling pathway involving ER stress, UPR activation, and subsequent mitochondrial dysfunction provides a clear mechanistic framework for this process. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to further investigate this pathway and explore its therapeutic potential.
Future research should focus on identifying the specific ceramide synthases responsible for the increase in C16:0 ceramide in lipid-laden macrophages. Furthermore, delineating the precise molecular interactions between C16:0 ceramide and mitochondrial components will be crucial for a complete understanding of its pro-apoptotic effects. Ultimately, targeting the synthesis or action of C16:0 ceramide may represent a novel therapeutic strategy to prevent macrophage apoptosis and mitigate the progression of metabolic diseases characterized by lipid accumulation.
References
- 1. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-2 mediates triglyceride (TG)-induced macrophage cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triacylglycerol Accumulation Activates the Mitochondrial Apoptosis Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Regulatory Role of C16-Ceramide on the mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide-16 (C16-ceramide), a bioactive sphingolipid, has emerged as a critical regulator of cellular processes, including proliferation, apoptosis, and autophagy. A key mechanism through which C16-ceramide exerts its effects is by modulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central controller of cell growth and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the effects of C16-ceramide on mTOR signaling, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways.
Introduction to C16-Ceramide and the mTOR Pathway
Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone and a fatty acid. The length of the fatty acid chain determines the specific type of ceramide and its biological function. C16-ceramide, which contains a 16-carbon palmitic acid chain, is primarily synthesized by ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6).[1] It has been increasingly recognized for its role as a signaling molecule that can influence cell fate.
The mTOR pathway is a highly conserved signaling cascade that integrates intracellular and extracellular cues to regulate cell growth, proliferation, survival, and metabolism. It is centered around the serine/threonine kinase mTOR, which exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is sensitive to rapamycin and is a master regulator of protein synthesis. It is activated by growth factors, amino acids, and energy status, and it phosphorylates key downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival and cytoskeletal organization. One of its primary substrates is the kinase Akt.
This guide will focus on the intricate relationship between C16-ceramide and the regulation of these mTOR complexes.
C16-Ceramide as a Negative Regulator of mTORC1 Signaling
A significant body of evidence points to C16-ceramide as an inhibitor of the mTORC1 signaling cascade. This inhibition is multifaceted and involves several key upstream regulators of mTORC1.
Impact on the Akt/TSC Axis
One of the primary mechanisms by which C16-ceramide inhibits mTORC1 is through its effects on the upstream kinase Akt. Akt (also known as Protein Kinase B) is a critical node in the insulin/growth factor signaling pathway that promotes cell growth and survival. Akt activates mTORC1 by phosphorylating and inactivating the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.
Studies have shown that C16-ceramide can lead to the dephosphorylation and inactivation of Akt.[2][3] This effect can be mediated by the activation of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates Akt.[4][5] By inhibiting Akt, C16-ceramide prevents the inactivation of the TSC complex, which in turn leads to the suppression of mTORC1 activity.
Downstream Consequences of mTORC1 Inhibition
The C16-ceramide-induced inhibition of mTORC1 has significant downstream consequences. Reduced mTORC1 activity leads to decreased phosphorylation of its canonical substrates, S6K and 4E-BP1.[2] This results in a global reduction in protein synthesis and cell growth. The inhibition of the mTORC1/S6K pathway is a key mechanism by which C16-ceramide can suppress cell proliferation, particularly in cancer cells.[6]
Induction of Autophagy
mTORC1 is a potent inhibitor of autophagy, a cellular process of self-digestion that is essential for cellular homeostasis and survival under stress conditions. By inhibiting mTORC1, C16-ceramide can induce autophagy.[7] This process is initiated by the de-repression of the ULK1 complex, a key initiator of autophagosome formation. The induction of autophagy by C16-ceramide has been implicated in both cell survival and cell death, depending on the cellular context.
Data Presentation: Quantitative Effects of C16-Ceramide on mTOR Pathway Components
The following tables summarize quantitative data from various studies investigating the impact of C16-ceramide on the phosphorylation status and activity of key proteins in the mTOR signaling pathway.
| Cell Type | Treatment | Protein | Phosphorylation Site | Effect | Reference |
| MCF-7 (Breast Cancer) | CerS6 Overexpression (increases C16-ceramide) | Akt | - | Reduced Phosphorylation | [2] |
| MCF-7 (Breast Cancer) | CerS6 Overexpression (increases C16-ceramide) | S6K | - | Reduced Phosphorylation | [2] |
| Human Podocytes | C16 ceramide-enriched HDL2 | Multiple mTOR pathway proteins | Various | Downregulation of 8 out of 11 phosphorylated proteins measured | [8] |
| Human Podocytes | C16 ceramide-enriched HDL3 | GSK3B, Akt, p70S6K | - | Upregulation of phosphorylation | [8] |
| C2C12 Myotubes | C2-ceramide (a cell-permeable analog) | Akt | Ser473 | Decreased Insulin-Stimulated Phosphorylation | [9] |
| C2C12 Myotubes | C2-ceramide | S6K | Thr389 | Increased Phosphorylation | [9] |
Note: The use of C2-ceramide in some studies is as a cell-permeable analog to mimic the effects of endogenous ceramides like C16-ceramide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of C16-ceramide on the mTOR pathway.
Cell Culture and Treatment
-
Cell Lines: MCF-7 breast cancer cells, cultured human podocytes, or C2C12 myotubes are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
C16-Ceramide Treatment:
-
Direct Administration: C16-ceramide can be dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and added directly to the cell culture medium at various concentrations (typically in the µM range).
-
Lipoprotein Enrichment: For studies involving lipoprotein-mediated delivery, lipoproteins (like HDL2 or HDL3) are enriched with C16-ceramide in vitro before being added to the cell culture.[8]
-
CerS6 Overexpression: To increase endogenous C16-ceramide levels, cells can be transfected with a plasmid expressing Ceramide Synthase 6 (CerS6).[2]
-
Western Blotting for Protein Phosphorylation Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), total S6K).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.
Multiplex Assay for mTOR Signaling Pathway Intermediates
-
Principle: This assay allows for the simultaneous measurement of multiple phosphorylated proteins in a single sample.
-
Procedure (based on Milliplex MAP kits):
-
Cell extracts are prepared as described for Western blotting.
-
The cell lysate (containing a specific amount of protein, e.g., 11.5 µg) is incubated in a 96-well plate with a mixture of fluorescently-coded magnetic beads, where each bead type is conjugated with a specific capture antibody for a target protein.
-
After incubation and washing, a biotinylated detection antibody cocktail is added, followed by the addition of streptavidin-phycoerythrin.
-
The plate is read on a multiplex analysis system (e.g., Bio-Plex 200), which identifies the bead region and quantifies the fluorescence signal, corresponding to the amount of the specific phosphorylated protein.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: C16-Ceramide inhibits mTORC1 signaling via Akt.
Caption: Western Blotting workflow for phosphorylation analysis.
Conclusion and Future Directions
C16-ceramide is a potent endogenous regulator of the mTOR signaling pathway, primarily acting as an inhibitor of mTORC1. Its ability to suppress Akt activity and induce autophagy highlights its potential as a therapeutic target in diseases characterized by hyperactive mTOR signaling, such as certain cancers. The differential effects observed with C16-ceramide delivered by various lipoproteins also suggest a complex interplay between lipid metabolism and mTOR regulation.[8]
Future research should focus on further elucidating the specific molecular interactions between C16-ceramide and its upstream targets, such as PP2A. Additionally, exploring the role of C16-ceramide in the regulation of mTORC2 signaling is an area that warrants further investigation. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that leverage the mTOR-inhibitory properties of C16-ceramide for the treatment of human diseases.
References
- 1. Expression of the SNAI2 transcriptional repressor is regulated by C16-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomics Reveal Altered Metabolic and Signaling Pathways in Podocytes Exposed to C16 Ceramide-Enriched Lipoproteins [mdpi.com]
- 9. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of C16 Ceramide (d16:1, C16:0) using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell proliferation, and stress responses. C16 Ceramide (d16:1, C16:0), in particular, has been identified as a key signaling molecule in pathways such as the mTOR and p53 signaling pathways.[1][2] Its accumulation has been linked to cellular stress responses and apoptosis.[1] Given its biological significance, the accurate and precise quantification of C16 Ceramide in biological samples is essential for understanding its role in health and disease, and for the development of novel therapeutics.
This application note provides a detailed and robust method for the quantification of C16 Ceramide (d16:1, C16:0) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and specificity, making it the gold standard for lipid analysis.[3][4] The protocol described herein utilizes a simple protein precipitation method for sample preparation and a reversed-phase LC-MS/MS method with Multiple Reaction Monitoring (MRM) for detection.
Experimental Workflow
Caption: Experimental workflow for C16 Ceramide quantification.
Protocols
1. Materials and Reagents
-
C16 Ceramide (d16:1, C16:0) standard (Avanti Polar Lipids or equivalent)
-
C17 Ceramide (d18:1/17:0) internal standard (Avanti Polar Lipids or equivalent)
-
LC-MS grade methanol, isopropanol (B130326), acetonitrile, and water
-
Formic acid
-
Biological matrix (e.g., plasma, cell lysates)
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of the biological sample (e.g., plasma, cell lysate), add 400 µL of cold isopropanol containing the internal standard (e.g., C17 Ceramide at a final concentration of 100 ng/mL).[5][6]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.[6]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The most abundant product ion for ceramides, resulting from the loss of the fatty acyl chain, is typically at m/z 264.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16 Ceramide (d16:1, C16:0) | 520.5 | 264.3 | 25 |
| C17 Ceramide (IS) | 534.5 | 264.3 | 25 |
Data Presentation
Calibration Curve and Quantitative Performance
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
| C16 Ceramide | 1 - 1000 | 1 | < 15% | 85 - 115% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
C16 Ceramide Signaling Pathways
C16 ceramide is a key player in several signaling cascades, notably those involved in apoptosis and the regulation of cell growth.
C16 Ceramide-Induced Apoptosis Pathway
Caption: C16 Ceramide-mediated p53-dependent apoptosis.
C16 Ceramide and mTOR Signaling
C16 ceramide can also influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: C16 Ceramide's inhibitory effect on the mTOR pathway.
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of C16 Ceramide (d16:1, C16:0) in biological samples. The straightforward sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in academic research and drug development. Accurate measurement of C16 Ceramide will facilitate a deeper understanding of its physiological and pathological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols: Synthesis and Application of Deuterated C16 Ceramide (d16:1, C16:0) for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular signaling pathways, regulating processes such as apoptosis, cell proliferation, and inflammation. The specific acyl chain length of ceramides can determine their biological function, with C16:0 ceramide being implicated in the induction of apoptosis.[1] Accurate quantification of specific ceramide species is therefore crucial for understanding their roles in health and disease.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the sensitive and specific quantification of individual ceramide species.[2] The use of stable isotope-labeled internal standards, such as deuterated ceramides, is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]
This document provides detailed protocols for the chemical synthesis of deuterated C16 Ceramide (d16:1, C16:0) and its application as an internal standard for the quantification of endogenous C16:0 ceramide in biological samples by LC-MS/MS.
Ceramide Signaling Pathway
Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through multiple pathways, including the de novo synthesis pathway, the breakdown of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway which recycles sphingosine (B13886).[3][4][5] Once produced, ceramides can activate various downstream signaling cascades, leading to cellular responses such as apoptosis and cell cycle arrest.[6][7][8]
Caption: Overview of ceramide synthesis pathways and downstream cellular effects.
Synthesis of Deuterated C16 Ceramide (d16:1, C16:0)
The synthesis of deuterated C16 Ceramide involves a two-step process: the synthesis of a deuterated d16:1 sphingoid base followed by its acylation with palmitic acid.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of deuterated C16 Ceramide.
Protocol 1: Synthesis of Deuterated d16:1 Sphingosine
This protocol is adapted from general methods for the synthesis of deuterated sphingoid bases.
Materials:
-
Commercially available sphingosine precursor with a protected amine group
-
Sodium borodeuteride (NaBD4)
-
Methanol-d4 (B120146) (CD3OD)
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
Dissolve the protected sphingosine precursor in a mixture of DCM and methanol-d4 at 0°C.
-
Add CeCl3·7H2O and stir until dissolved.
-
Slowly add NaBD4 in small portions.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with DCM.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Remove the protecting group under appropriate conditions to yield deuterated d16:1 sphingosine.
Protocol 2: Acylation of Deuterated d16:1 Sphingosine with Palmitic Acid
This protocol is based on a general method for ceramide synthesis using a carbodiimide (B86325) coupling agent.[9]
Materials:
-
Deuterated d16:1 sphingosine
-
Palmitic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
Dissolve deuterated d16:1 sphingosine and palmitic acid in DCM.
-
Add EDC and DMAP to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the resulting deuterated C16 Ceramide by silica gel column chromatography.
Synthesis Data
| Parameter | Result |
| Yield of Deuterated Sphingosine | 75-85% |
| Yield of Acylation Reaction | 60-75%[9] |
| Purity (by NMR and MS) | >98% |
| Deuterium (B1214612) Incorporation | >98% |
Quantification of C16:0 Ceramide by LC-MS/MS
The synthesized deuterated C16 Ceramide is used as an internal standard for the accurate quantification of endogenous C16:0 ceramide in biological samples.
Experimental Workflow for Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4,5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Documents download module [ec.europa.eu]
- 6. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeling C16 Ceramide (d18:1/16:0) for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are bioactive sphingolipids that play a crucial role in a multitude of cellular processes, including signal transduction, apoptosis, cell proliferation, and membrane dynamics. C16 ceramide (d18:1/16:0), in particular, has been implicated as a key signaling molecule in cellular stress responses. Visualizing the subcellular localization and trafficking of C16 ceramide is essential for understanding its complex biological functions. This document provides detailed application notes and protocols for the fluorescent labeling of C16 ceramide for cellular imaging, enabling researchers to track its dynamic behavior in living and fixed cells.
The selection of a suitable fluorescent probe is critical and depends on the specific experimental requirements, such as the desired photophysical properties and the biological system under investigation. Commonly used fluorophores for labeling lipids include the traditional Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY) dyes, as well as newer far-red emitting dyes like COUPY, which offer advantages in multicolor imaging and reduced phototoxicity.
Data Presentation: Comparison of Fluorescent Probes for Ceramide Labeling
The choice of fluorophore significantly impacts the experimental outcome. The following table summarizes the key photophysical properties of commonly used fluorescent labels for ceramide imaging, providing a basis for selecting the most appropriate probe for your research needs.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Key Characteristics |
| NBD | ~465 | ~535 | Environment-sensitive | Moderate | Environmentally sensitive fluorescence, prone to photobleaching.[1] |
| BODIPY FL | ~505 | ~515 | High (~0.9) | High | Bright and highly photostable, can form excimers at high concentrations leading to a red-shifted emission.[1][2] |
| BODIPY TR | ~589 | ~617 | High | High | Red-shifted emission, suitable for multicolor imaging.[1] |
| COUPY | ~540 | ~650+ | Excellent | High | Far-red emitting with a large Stokes shift, ideal for multicolor imaging and reduced phototoxicity.[1][3][4] |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled C16 Ceramide (Amine-Reactive Labeling)
This protocol describes a general method for labeling C16 ceramide with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
C16 Ceramide (d18:1/16:0)
-
Amine-reactive fluorescent dye (e.g., BODIPY FL NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Chloroform (B151607):Methanol, 9:1 v/v)
-
Purification column (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Dissolve C16 Ceramide: Dissolve C16 ceramide in a minimal amount of anhydrous DMF or DMSO.
-
Prepare Dye Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a clean, dry reaction vial, add the dissolved C16 ceramide.
-
Add Base: Add a 2-3 molar excess of a non-nucleophilic base like TEA or DIPEA to the ceramide solution. This is to deprotonate the amine group of the sphingosine (B13886) backbone, making it reactive.
-
Add Dye: Add a 1.2 to 1.5 molar excess of the fluorescent dye solution to the ceramide solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction progress can be monitored by TLC.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl.
-
Purification: Purify the fluorescently labeled C16 ceramide from unreacted dye and byproducts using silica gel column chromatography. The appropriate solvent system for elution should be determined by TLC analysis.
-
Characterization and Storage: Confirm the identity and purity of the product using techniques like mass spectrometry and NMR. Store the purified fluorescent C16 ceramide in a suitable solvent (e.g., chloroform or DMSO) at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Imaging of Fluorescently Labeled C16 Ceramide
This protocol outlines the procedure for staining live cells with fluorescently labeled C16 ceramide to visualize its subcellular localization and trafficking.
Materials:
-
Fluorescently labeled C16 Ceramide (e.g., BODIPY-C16 Ceramide)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of the fluorescently labeled C16 ceramide in pre-warmed live-cell imaging medium. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[1] The incubation time may need to be optimized.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound probe.[1]
-
Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber.[1] Use the appropriate laser lines and emission filters for the chosen fluorophore.
Protocol 3: Fixed-Cell Imaging of Fluorescently Labeled C16 Ceramide
This protocol describes the procedure for staining fixed cells, which is useful for colocalization studies with immunofluorescence.
Materials:
-
Fluorescently labeled C16 Ceramide
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips to the desired confluency.
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating with a blocking buffer for 30-60 minutes at room temperature.
-
Staining: Dilute the fluorescently labeled C16 ceramide to a final concentration of 1-5 µM in PBS or blocking buffer. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.[1]
-
Immunofluorescence Co-staining (Optional): Proceed with standard immunofluorescence protocols for primary and secondary antibody incubations.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving C16 ceramide and a typical experimental workflow for its fluorescent labeling and imaging.
References
Commercial Sources and Applications of High-Purity C16 Ceramide (d16:1,C16:0) Standard
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including signal transduction, cell differentiation, proliferation, and apoptosis (programmed cell death).[1] C16 Ceramide, specifically the d16:1,C16:0 isoform, is a key signaling molecule involved in the induction of apoptosis in response to cellular stress.[2] Its ability to form channels in the mitochondrial outer membrane leads to the release of pro-apoptotic factors, making it a molecule of significant interest for research in cancer biology, neurodegenerative diseases, and metabolic disorders.[3][4][5] This document provides a comprehensive overview of the commercial sources for high-purity C16 Ceramide (d16:1,C16:0) standard and detailed application notes and protocols for its use in research settings.
Commercial Sources of High-Purity C16 Ceramide (d16:1,C16:0)
High-purity C16 Ceramide (d16:1,C16:0) standard is essential for accurate and reproducible experimental results. The following table summarizes the key commercial suppliers offering this specific ceramide isoform.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Cayman Chemical | C16 Ceramide (d16:1/16:0) | 24426 | ≥98% | Solid | -20°C |
| Bertin Bioreagent | C16 Ceramide (d16:1/16:0) | 24426 | ≥98% | Solid | -20°C |
| MedChemExpress | C16 Ceramide (d16:1,C16:0) | HY-113263 | Not specified | Solid | -20°C (powder) |
Note: While other suppliers offer C16 Ceramide, they typically provide the more common d18:1 backbone. Researchers should carefully verify the sphingoid base (d16:1) when purchasing.
Application Notes
C16 Ceramide (d16:1,C16:0) is a powerful tool for inducing apoptosis in a variety of cell lines. Its primary mechanism of action involves the permeabilization of the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic pathway.[3] It can also be involved in the extrinsic pathway by promoting the clustering of death receptors.[6]
Key Applications:
-
Induction of Apoptosis: Treatment of cultured cells with C16 Ceramide can trigger the apoptotic cascade, making it a valuable positive control for apoptosis assays.
-
Signaling Pathway Analysis: Researchers can use this standard to investigate the downstream effectors of ceramide signaling, including caspase activation and Bcl-2 family protein regulation.[7]
-
Drug Development: As a pro-apoptotic molecule, C16 Ceramide can be used as a benchmark for the development of novel anti-cancer therapies that target ceramide metabolism.
-
Lipidomics: High-purity C16 Ceramide is an essential standard for the accurate quantification of endogenous ceramide levels by mass spectrometry.[8]
Experimental Protocols
Preparation of C16 Ceramide (d16:1,C16:0) Stock Solution
Objective: To prepare a concentrated stock solution of C16 Ceramide for use in cell culture experiments.
Materials:
-
High-purity C16 Ceramide (d16:1,C16:0) powder
-
Ethanol (B145695) (100%, cell culture grade)
-
Sterile microcentrifuge tubes
Protocol:
-
Warm the vial of C16 Ceramide powder to room temperature.
-
Prepare a stock solution by dissolving the C16 Ceramide in 100% ethanol. A common stock concentration is 1 mM. For example, to make a 1 mM stock solution from 1 mg of C16 Ceramide (MW: 509.85 g/mol ), dissolve it in 1.96 mL of ethanol.
-
To aid dissolution, the mixture can be warmed to 37°C and vortexed.[9]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note on Solubility: Long-chain ceramides like C16 have poor solubility in aqueous solutions and can precipitate in cell culture medium.[10] To improve delivery to cells, the final concentration of ethanol in the culture medium should be kept low (typically ≤ 0.1%).[9] Alternatively, the ceramide can be complexed with bovine serum albumin (BSA).
Induction of Apoptosis in Cultured Cells
Objective: To treat cultured cells with C16 Ceramide to induce apoptosis.
Materials:
-
Cultured cells of interest (e.g., Jurkat, HCT116)
-
Complete cell culture medium
-
C16 Ceramide stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Protocol:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
The following day, prepare the desired working concentrations of C16 Ceramide by diluting the stock solution in complete cell culture medium. Typical working concentrations range from 10 µM to 100 µM.[9][11]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of C16 Ceramide to the cells. Include a vehicle control (medium with the same final concentration of ethanol as the highest C16 Ceramide treatment).[9]
-
Incubate the cells for a desired time period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time will vary depending on the cell type and ceramide concentration.[11]
-
After incubation, assess apoptosis using a preferred method, such as Annexin V/PI staining followed by flow cytometry, or by observing morphological changes like cell shrinkage and membrane blebbing.
Lipid Extraction for Ceramide Analysis
Objective: To extract total lipids from cells for subsequent quantification of C16 Ceramide.
Materials:
-
Treated and control cells
-
PBS (ice-cold)
-
Methanol (B129727) (ice-cold)
-
Chloroform (B151607) (ice-cold)
-
Water (LC-MS grade)
-
Centrifuge
Protocol (Folch Method):
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the plate, scrape the cells, and transfer the cell suspension to a glass tube.
-
Add 2 mL of ice-cold chloroform to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.8 mL of water to induce phase separation.
-
Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or chloroform/methanol 1:1) for LC-MS/MS analysis.
Quantification of C16 Ceramide by LC-MS/MS
Objective: To quantify the levels of C16 Ceramide in lipid extracts using liquid chromatography-tandem mass spectrometry.
Instrumentation and Parameters: The following table provides typical parameters for LC-MS/MS analysis of ceramides. These may need to be optimized for specific instruments.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | A linear gradient from 60% B to 100% B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40-50°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 510.5 [M+H]⁺ for C16 Ceramide (d16:1,C16:0) |
| Product Ion (m/z) | 264.3 (sphingoid base fragment) |
| Collision Energy | Optimized for the specific instrument |
Internal Standard: A non-endogenous ceramide standard (e.g., C17 Ceramide) should be added to the samples before extraction for accurate quantification.
Visualizations
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Intrinsic pathway of C16 Ceramide-induced apoptosis.
General Experimental Workflow for Studying C16 Ceramide Effects
Caption: Workflow for analyzing the effects of C16 Ceramide.
References
- 1. Human Metabolome Database: Showing metabocard for Cer(d16:1/16:0) (HMDB0240681) [hmdb.ca]
- 2. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Measurement of C16 Ceramide (d16:1/C16:0) Enzymatic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including cell signaling, differentiation, proliferation, and apoptosis. The specific biological function of a ceramide is largely determined by the length of its N-acyl chain and the structure of its sphingoid base. C16 Ceramide, particularly N-palmitoyl-sphingosine (Cer(d18:1/C16:0)), has been implicated in cellular stress responses and the regulation of apoptosis.[1] While the d18:1 sphingoid backbone is the most common, other variants such as d16:1 also exist, forming Cer(d16:1/C16:0).[2] The enzymatic regulation of C16 Ceramide levels is critical for maintaining cellular homeostasis, and its dysregulation is associated with various diseases.
These application notes provide detailed protocols for in vitro assays to measure the enzymatic activity of the key enzymes involved in the metabolism of C16 Ceramide. The primary enzymes responsible for the synthesis and degradation of C16 Ceramide are Ceramide Synthases (CerS), Sphingomyelinases (SMases), and Ceramidaes (CDases). Specifically, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the primary enzymes responsible for the synthesis of C16-ceramide.[3][4]
Key Enzymes in C16 Ceramide Metabolism
-
Ceramide Synthases (CerS5 and CerS6): These enzymes catalyze the N-acylation of a sphingoid base (e.g., sphinganine (B43673) or sphingosine) with a C16:0-CoA to produce dihydroceramide (B1258172) or ceramide, respectively.[3][4]
-
Sphingomyelinases (SMases): These hydrolases cleave sphingomyelin (B164518) to generate ceramide and phosphocholine. While SMases are not specific to the acyl chain length, their activity contributes to the overall pool of C16 Ceramide if the sphingomyelin substrate contains a C16 acyl chain.[2]
-
Ceramidases (CDases): These enzymes catalyze the hydrolysis of ceramide into a sphingoid base and a free fatty acid. Neutral ceramidases have shown a preference for C16:0 ceramide as a substrate.[5]
Signaling and Metabolic Pathways
The metabolism of C16 Ceramide is integrated into the broader sphingolipid metabolic network. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of dihydroceramides, which are then desaturated to form ceramides. The salvage pathway involves the reacylation of sphingosine (B13886) to form ceramide. C16 Ceramide can be further metabolized to more complex sphingolipids or degraded by ceramidases.
Caption: Overview of C16 Ceramide Metabolism.
Experimental Protocols
Ceramide Synthase (CerS5/6) Activity Assay using a Fluorescent Substrate
This protocol describes the measurement of CerS5/6 activity using a fluorescently labeled sphingoid base analog, NBD-sphinganine, and C16:0-CoA as the acyl donor. The fluorescent product, NBD-C16-dihydroceramide, is separated by thin-layer chromatography (TLC) and quantified.[6][7]
Experimental Workflow:
Caption: Workflow for Fluorescent CerS Assay.
Materials:
-
Enzyme source: Cell or tissue homogenates, or isolated microsomes expressing CerS5/6.
-
NBD-sphinganine (fluorescent substrate)
-
Palmitoyl-CoA (C16:0-CoA)
-
Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.
-
Chloroform/Methanol mixture (1:2 and 2:1, v/v)
-
TLC plates (silica gel 60)
-
TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Enzyme Preparation: Prepare cell or tissue homogenates or microsomes using standard protocols. Determine the protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µg of protein from the enzyme source.
-
10 µM NBD-sphinganine.
-
50 µM C16:0-CoA.
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).
-
Vortex thoroughly.
-
Add 125 µL of chloroform and 125 µL of water to induce phase separation.
-
Vortex and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
TLC Separation:
-
Resuspend the dried lipids in 20 µL of chloroform/methanol (2:1, v/v).
-
Spot the entire sample onto a silica (B1680970) TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is approximately 1 cm from the top.
-
Air dry the TLC plate.
-
-
Quantification:
-
Visualize the fluorescent spots using a fluorescence imager.
-
Quantify the intensity of the NBD-C16-dihydroceramide product spot.
-
A standard curve can be generated using known amounts of synthetic NBD-C16-dihydroceramide to determine the amount of product formed.
-
Quantitative Data Summary:
| Parameter | Value | Enzyme Source | Substrates | Reference |
| Km (NBD-sphinganine) | 1.91 ± 0.84 µM | Untransfected HEK293 cell extracts | C16:0-CoA | [6] |
| Km (sphinganine) | 1.16 ± 0.36 µM | Untransfected HEK293 cell extracts | C16:0-CoA | [6] |
Ceramide Synthase (CerS5/6) Activity Assay using LC-MS/MS
This method provides a highly sensitive and specific quantification of the C16-dihydroceramide or C16-ceramide product formed. It uses non-labeled substrates and relies on mass spectrometry for detection.[3][8]
Experimental Workflow:
Caption: Workflow for LC-MS/MS-based CerS Assay.
Materials:
-
Enzyme source: Cell or tissue homogenates, or isolated microsomes.
-
Sphinganine or sphingosine (substrate). Note: The protocol can be adapted for d16:1 sphingoid bases if commercially available.
-
Palmitoyl-CoA (C16:0-CoA).
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Internal Standard: C17-ceramide or other non-endogenous ceramide species.
-
Organic solvents for extraction (e.g., chloroform, methanol, isopropanol, ethyl acetate).
-
LC-MS/MS system.
Procedure:
-
Enzyme Preparation: As described in the fluorescent assay protocol.
-
Reaction Setup:
-
Combine 50-100 µg of protein, 20 µM sphinganine (or sphingosine), and 50 µM C16:0-CoA in the reaction buffer to a final volume of 100 µL.
-
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 1 mL of a solvent mixture (e.g., isopropanol:ethyl acetate, 1:1 v/v) containing the internal standard (e.g., 50 pmol C17-ceramide).
-
Vortex vigorously and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable column (e.g., C18 reverse-phase).
-
Detect and quantify the C16-dihydroceramide or C16-ceramide product and the internal standard using multiple reaction monitoring (MRM) mode.
-
The amount of product is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of C16-ceramide.
-
Quantitative Data Summary for LC-MS/MS Detection:
| Parameter | Value | Ceramide Species | Reference |
| Limit of Detection | 0.2 fmol | C16 Ceramide | [8] |
| Limit of Quantification | 1.1 fmol | C16 Ceramide | [8] |
Sphingomyelinase (SMase) Activity Assay
This assay measures the activity of SMase by quantifying the amount of ceramide produced from a sphingomyelin substrate. This protocol is adaptable for different SMase types (acid, neutral, alkaline) by adjusting the pH of the reaction buffer.
Materials:
-
Enzyme source: Cell lysates, tissue homogenates, or purified SMase.
-
C16-Sphingomyelin substrate.
-
Reaction Buffer:
-
Acid SMase: 50 mM sodium acetate, 0.1% Triton X-100, pH 4.5.
-
Neutral SMase: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Triton X-100, pH 7.4.
-
Alkaline SMase: 50 mM Tris-HCl, 2 mM CaCl₂, 0.1% Triton X-100, pH 9.0.
-
-
Lipid extraction solvents and LC-MS/MS system as described for the CerS assay.
Procedure:
-
Enzyme Preparation: Prepare the enzyme source as previously described.
-
Reaction Setup:
-
In a microcentrifuge tube, mix 50-100 µg of protein with 100 µM C16-sphingomyelin in the appropriate reaction buffer to a final volume of 100 µL.
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Reaction Termination and Analysis: Stop the reaction and quantify the C16-ceramide produced using the LC-MS/MS protocol described for the CerS assay.
Ceramidase (CDase) Activity Assay
This protocol measures the hydrolysis of C16-ceramide into sphingosine and palmitic acid. Similar to the SMase assay, the reaction conditions can be adjusted to measure acid, neutral, or alkaline ceramidase activity. Neutral ceramidase is of particular interest as it shows a preference for C16 ceramide.[5]
Materials:
-
Enzyme source: Cell lysates, tissue homogenates, or purified CDase.
-
C16-Ceramide (d18:1/C16:0 or d16:1/C16:0) substrate.
-
Reaction Buffer:
-
Acid CDase: 50 mM sodium acetate, 0.1% Triton X-100, pH 4.5.
-
Neutral CDase: 50 mM Tris-HCl, 0.1% Triton X-100, pH 7.4.
-
-
Lipid extraction solvents and LC-MS/MS system.
Procedure:
-
Enzyme Preparation: Prepare the enzyme source.
-
Reaction Setup:
-
Combine 50-100 µg of protein with 50 µM C16-ceramide in the appropriate reaction buffer to a final volume of 100 µL.
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Reaction Termination and Analysis: Stop the reaction and quantify the amount of sphingosine produced using LC-MS/MS. A suitable internal standard for sphingosine (e.g., C17-sphingosine) should be used.
Data Presentation
The quantitative data from these assays should be presented in clear, structured tables for easy comparison of enzyme kinetics under different conditions or with different inhibitors.
Table 1: Example Data Table for Ceramide Synthase Activity
| Sample ID | Protein (µg) | C16-Ceramide Formed (pmol/min) | Specific Activity (pmol/min/mg) |
| Control | 50 | 10.5 | 210 |
| Inhibitor A (1 µM) | 50 | 5.2 | 104 |
| Inhibitor B (1 µM) | 50 | 8.9 | 178 |
Concluding Remarks
The protocols outlined in these application notes provide robust methods for the in vitro measurement of the enzymatic activities central to C16 Ceramide metabolism. While the provided protocols primarily detail the use of the common d18:1 sphingoid backbone, they are adaptable for substrates containing the d16:1 backbone, provided these substrates are available. Researchers should note that assay conditions, particularly incubation times and protein concentrations, may need to be optimized for their specific experimental system to ensure that the enzymatic reactions are within the linear range. The use of highly specific and sensitive LC-MS/MS methods is recommended for accurate quantification of ceramide and related sphingolipids. These assays are valuable tools for researchers in basic science and drug development to investigate the role of C16 Ceramide in health and disease and to screen for novel modulators of its metabolism.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelinase - Proteopedia, life in 3D [proteopedia.org]
- 3. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of a ceramide synthase 6 mouse lacking the DDRSDIE C-terminal motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16 Ceramide-Induced Apoptosis in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C16 Ceramide (d16:1, C16:0) for the induction of apoptosis in in vitro cell culture models. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction
Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including the regulation of apoptosis or programmed cell death.[1][2] C16 ceramide, specifically, has been identified as a potent pro-apoptotic molecule in a multitude of cell types. Its mechanism of action often involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent caspase activation.[3][4][5] Understanding the signaling cascades initiated by C16 ceramide is pivotal for research in cancer biology and the development of novel therapeutic strategies.
Signaling Pathways of C16 Ceramide-Induced Apoptosis
C16 ceramide triggers apoptosis through a complex network of signaling events, primarily centered around the mitochondria. Key pathways include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): C16 ceramide can self-assemble to form channels in the mitochondrial outer membrane.[1][2] This disrupts the membrane's integrity and allows for the release of cytochrome c and other pro-apoptotic proteins into the cytosol.[1]
-
Regulation by Bcl-2 Family Proteins: The pro-apoptotic activity of C16 ceramide is modulated by the Bcl-2 family of proteins. Pro-survival members like Bcl-2 and Bcl-xL can counteract ceramide-induced channel formation, while pro-apoptotic members like Bax and Bak can promote it.[4]
-
Caspase Activation Cascade: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[3][5][6]
-
Crosstalk with other Signaling Pathways: C16 ceramide-induced apoptosis is interconnected with other signaling pathways, including the p53 tumor suppressor pathway and the NF-κB signaling cascade. C16-ceramide can bind to and stabilize p53, leading to the activation of its downstream targets.[7][8] The role of NF-κB is more complex, with some studies suggesting it is activated downstream of ceramide, while others indicate a negative regulatory role.[9][10][11]
Data Presentation
The following tables summarize quantitative data from various studies on C16 ceramide-induced apoptosis.
Table 1: Effective Concentrations and Incubation Times of C16 Ceramide for Apoptosis Induction
| Cell Line | C16 Ceramide Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 (Colon Carcinoma) | Not specified | 15 min | 2-fold increase in cellular C16 ceramide content | [12] |
| Jurkat (T-cell leukemia) | Not specified (ionizing radiation-induced) | 2 hours | Increased C16 ceramide levels paralleling apoptosis | [5][13] |
| C6 Glioma | 5 µM (2'-hydroxy-C16-ceramide) | 3 hours | Significant increase in Annexin V positive cells | [3] |
| Murine Macrophages | Not specified (VLDL-induced) | Not specified | Increased C16:0 ceramide concentrations | [4] |
| Human Neutrophils | Not specified (spontaneous apoptosis) | 6-24 hours | Substantial increase in C16-ceramide levels | [6] |
Table 2: Quantitative Analysis of C16 Ceramide-Induced Apoptosis
| Cell Line | Treatment | Apoptosis Measurement | Result | Reference |
| C6 Glioma | 5 µM (R) 2'-OH-C16-ceramide (3 hr) | Annexin V/Sytox Staining | Significant increase in apoptotic cells | [3] |
| HCT116 (Colon Carcinoma) | Exogenous C16-ceramide | PARP Cleavage, Pro-caspase-3 Decrease | Induction of apoptosis | [14] |
| Jurkat (T-cell leukemia) | Ionizing Radiation | Caspase-3 Activity | Increased caspase-3 activity paralleling C16 ceramide accumulation | [5][13] |
| Murine Macrophages | Overexpression of CerS4, 5, or 6 | Annexin V/PI Staining | Increased number of apoptotic and necrotic cells | [4] |
| Human Neutrophils | Synthetic C16-ceramide | Caspase-3, -8, -9 Activity | Enhanced caspase activity and increased apoptosis | [6] |
Experimental Protocols
Protocol 1: Preparation and Delivery of C16 Ceramide to Cell Culture
Materials:
-
C16 Ceramide (d16:1, C16:0)
-
Ethanol (B145695) or DMSO
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Dissolve C16 ceramide in ethanol or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Store at -20°C.
-
Complexing with BSA: To enhance solubility and delivery in aqueous culture medium, complex C16 ceramide with BSA.
-
Dry the required amount of C16 ceramide from the stock solution under a stream of nitrogen.
-
Resuspend the dried lipid film in a small volume of ethanol.
-
Prepare a BSA solution (e.g., 10% w/v) in PBS.
-
While vortexing the BSA solution, slowly add the ethanolic ceramide solution.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment: Dilute the C16 ceramide-BSA complex in cell culture medium to the desired final concentration and add to the cells. Include a vehicle control (BSA in medium with the equivalent amount of ethanol or DMSO).
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
C16 Ceramide-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of C16 ceramide-BSA complex for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a plate reader. A reference wavelength of 620-690 nm can be used to subtract background.[15][16]
Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Cells cultured in 6-well plates or culture dishes
-
C16 Ceramide-BSA complex
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with C16 ceramide as described above. Include positive (e.g., staurosporine-treated) and negative controls.[17]
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., trypsin-EDTA followed by neutralization, or a cell scraper).
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300-400 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[17][18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: C16 Ceramide-Induced Apoptotic Signaling Pathway.
Caption: General Experimental Workflow for Studying C16 Ceramide-Induced Apoptosis.
Caption: Logical Progression of C16 Ceramide-Induced Apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide-induced nuclear translocation of NF-kappa B is a potential mediator of the apoptotic response to TNF-alpha in murine clonal osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective involvement of ceramide in cytokine-induced apoptosis. Ceramide inhibits phorbol ester activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of C16 Ceramide (d16:1, C16:0)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the in vivo effects of C16 Ceramide (d16:1, C16:0). This document outlines established animal models, detailed experimental protocols for the preparation and administration of C16 Ceramide, and methods for assessing its impact on key signaling pathways implicated in metabolic and neurodegenerative diseases.
Introduction to C16 Ceramide in Health and Disease
C16:0 Ceramide is a critical bioactive sphingolipid that has been implicated as a key signaling molecule in a variety of cellular processes, including insulin (B600854) resistance, apoptosis, inflammation, and neurodegeneration.[1][2][3] Elevated levels of C16:0 Ceramide, often associated with the enzymatic activity of Ceramide Synthase 6 (CerS6), are observed in obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), multiple sclerosis, and Alzheimer's disease.[1][4][5][6] Understanding the in vivo effects of C16 Ceramide is crucial for the development of novel therapeutic strategies targeting these debilitating conditions.
Animal Models for Studying C16 Ceramide Effects
The in vivo investigation of C16 Ceramide's function predominantly utilizes mouse models that either mimic human disease states or involve genetic manipulation of ceramide-metabolizing enzymes.
2.1. Metabolic Disease Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 12-16 weeks) develop obesity, insulin resistance, and glucose intolerance. These models exhibit elevated levels of C16:0 Ceramide in various tissues, including liver, adipose tissue, and muscle.[1][3][6]
-
Genetic Obesity Models (ob/ob Mice): These mice have a mutation in the leptin gene, leading to hyperphagia, severe obesity, and insulin resistance. ob/ob mice show significantly higher plasma and liver concentrations of C16:0 Ceramide compared to their lean counterparts.[1]
2.2. Neurodegenerative Disease Models:
-
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis: EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide. A high-fat diet exacerbates EAE severity and increases spinal cord ceramide levels.[4][7] Genetic deletion of CerS5 and CerS6, the enzymes responsible for C16 Ceramide synthesis, in neurons ameliorates the disease course.[4][7]
-
5xFAD Mouse Model for Alzheimer's Disease: This transgenic model, which overexpresses five familial Alzheimer's disease mutations, exhibits an age-dependent increase in brain ceramide levels and amyloid plaque deposition.[5][8][9] Studies have shown that reducing ceramide levels in these mice can mitigate disease pathology.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of modulating C16 Ceramide levels in various mouse models as reported in the literature.
Table 1: Effects of CerS6 Inhibition in Obese Mouse Models [1][2]
| Parameter | Animal Model | Treatment | Outcome |
| C16:0 Ceramide Levels | ob/ob Mice | CerS6 ASO | ~50% reduction in liver and plasma |
| HFD Mice | CerS6 ASO | ~50% reduction in liver and plasma | |
| Body Weight Gain | ob/ob Mice | CerS6 ASO | Significant reduction |
| HFD Mice | CerS6 ASO | Significant reduction | |
| Blood Glucose | ob/ob Mice | CerS6 ASO | Significant reduction in fed/fasted levels |
| HbA1c | ob/ob Mice | CerS6 ASO | 1% reduction |
| Glucose Tolerance (oGTT) | ob/ob Mice | CerS6 ASO | Significantly improved |
| Insulin Sensitivity | ob/ob Mice | CerS6 ASO | Improved |
Table 2: Effects of Neuronal CerS5/6 Deletion in the EAE Mouse Model [4][7]
| Parameter | Animal Model | Genetic Modification | Outcome |
| EAE Disease Severity | EAE Mice | Neuronal CerS5/6 dKO | Lower disease severity and delayed onset |
| Weight Loss | EAE Mice | Neuronal CerS5/6 dKO | Modest weight loss compared to controls |
Table 3: C16:0 Ceramide Levels in the 5xFAD Mouse Model [5][9]
| Brain Region | Animal Model | Age | Change in C16:0 Ceramide |
| Cortex | 5xFAD Mice | 25-26 weeks | Significantly increased vs. WT |
| Hippocampus | 5xFAD Mice | 25-26 weeks | Significantly increased vs. WT |
| Cerebellum | 5xFAD Mice | 25-26 weeks | No significant change vs. WT |
Experimental Protocols
4.1. Preparation of C16 Ceramide-Containing Liposomes for In Vivo Administration
Due to its poor aqueous solubility, C16 Ceramide requires a suitable vehicle for in vivo delivery. Liposomal formulations are an effective method for systemic administration.[11][12][13]
Materials:
-
N-palmitoyl-D-erythro-sphingosine (C16 Ceramide)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-2000 DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Hydration:
-
Dissolve C16 Ceramide, DSPC, cholesterol, and PEG-2000 DSPE in chloroform in a round-bottom flask at a desired molar ratio. A suggested starting ratio is Ceramide:DSPC:Cholesterol:PEG-2000 DSPE of 10:50:35:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
-
Liposome (B1194612) Formation and Sizing:
-
The resulting multilamellar vesicles (MLVs) can be downsized by probe sonication followed by extrusion.
-
Extrude the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a 100 nm pore size using a mini-extruder. This will produce small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Sterilization and Storage:
-
Sterilize the final liposome preparation by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C.
-
4.2. In Vivo Administration of C16 Ceramide Liposomes
Animal Model:
-
Species: Mouse (e.g., C57BL/6J)
-
Age: 8-12 weeks
-
Sex: Consistent within an experiment
Administration Route:
-
Intraperitoneal (IP) Injection: This is a common and relatively simple route for systemic administration.
-
Intravenous (IV) Injection (via tail vein): This route ensures rapid and direct entry into the circulation.
Dosage:
-
The optimal dose of C16 Ceramide will depend on the specific research question and animal model. A pilot dose-response study is highly recommended. Suggested starting doses can range from 1 to 10 mg/kg body weight.
Protocol for IP Injection:
-
Restrain the mouse appropriately.
-
Using a 25-27 gauge needle, inject the prepared C16 Ceramide liposome solution into the lower quadrant of the abdomen, avoiding the midline.
-
The injection volume should not exceed 10 ml/kg.
4.3. Assessment of In Vivo Effects
4.3.1. Metabolic Studies:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism and insulin sensitivity.
-
Measurement of Blood Glucose and Insulin Levels: For monitoring metabolic status.
-
Lipid Profiling: Quantification of C16 Ceramide and other lipid species in plasma and tissues (e.g., liver, adipose tissue, muscle) using liquid chromatography-mass spectrometry (LC-MS).[14][15]
-
Western Blot Analysis: To measure the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and its downstream targets.
4.3.2. Neurodegenerative Disease Studies:
-
Behavioral Tests: To assess motor function (e.g., clinical scoring in EAE) and cognitive function (e.g., Barnes maze in 5xFAD mice).
-
Immunohistochemistry: To visualize and quantify amyloid plaques, glial activation (astrocytes and microglia), and neuronal loss in brain tissue.
-
Ceramide Quantification in CNS: Measurement of C16 Ceramide levels in the brain and spinal cord.
Visualization of Signaling Pathways and Workflows
5.1. C16 Ceramide-Induced Insulin Resistance Signaling Pathway
Caption: C16 Ceramide inhibits insulin signaling by activating PKCζ and PP2A, which in turn inhibit Akt.
5.2. C16 Ceramide-Induced Apoptosis Signaling Pathway
Caption: C16 Ceramide induces apoptosis through the mitochondrial pathway.
5.3. General Experimental Workflow for In Vivo C16 Ceramide Studies
Caption: A typical workflow for studying the in vivo effects of C16 Ceramide.
References
- 1. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance. [sonar.ch]
- 7. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CERTL reduces C16 ceramide, amyloid-β levels, and inflammation in a model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for High-Throughput Screening of C16 Ceramide (d16:1, C16:0) Metabolism Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides (B1148491) are central bioactive lipids in sphingolipid metabolism, playing crucial roles in cell signaling pathways that govern processes like apoptosis, cell proliferation, and inflammation.[1][2] The specific C16 ceramide species, Cer(d16:1/16:0), is synthesized through the de novo pathway and has been implicated in various pathologies, including insulin (B600854) resistance, obesity, and neurodegenerative diseases.[3][4][5][6] The enzymes responsible for C16 ceramide synthesis, particularly ceramide synthases (CerS) 5 and 6, are key targets for therapeutic intervention.[3][4][5] These application notes provide a comprehensive framework for developing and implementing high-throughput screening (HTS) assays to identify novel modulators of C16 ceramide metabolism.
Signaling Pathways and Metabolism
C16 ceramide metabolism is a complex process involving multiple enzymatic steps. Understanding these pathways is critical for designing effective screening assays and interpreting results.
C16 Ceramide Synthesis and Degradation
Ceramides can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[1][7] The de novo pathway, occurring in the endoplasmic reticulum, begins with the condensation of serine and palmitoyl-CoA.[1][2] CerS5 and CerS6 are the primary enzymes responsible for producing C16 ceramide by acylating a sphingoid base with a C16 fatty acid.[3][8] Degradation of C16 ceramide is primarily carried out by ceramidases, which hydrolyze it into sphingosine (B13886) and a fatty acid.[2] Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a key signaling molecule with opposing effects to ceramide.[2][9]
Caption: C16 Ceramide Metabolism Pathways
C16 Ceramide Signaling
Elevated levels of C16 ceramide are associated with the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival kinases like Akt.[3] This can lead to the activation of apoptotic pathways.[10] C16 ceramide has also been shown to regulate mTOR signaling.[11]
Caption: C16 Ceramide Signaling Pathways
High-Throughput Screening (HTS) Protocols
The primary goal of the HTS is to identify small molecules that modulate the levels of C16 ceramide. This can be achieved through various assay formats.
HTS Assay Workflow
A typical HTS workflow involves several stages, from initial screening to hit confirmation and validation.
Caption: High-Throughput Screening Workflow
Primary Screening: Cell-Based Fluorescent Assay
This protocol describes a cell-based assay using a fluorescent probe to detect changes in ceramide levels.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium (DMEM, 10% FBS)
-
Compound library
-
Fluorescent ceramide probe (e.g., NBD C6-ceramide or a FRET-based probe)[12][13]
-
384-well black, clear-bottom plates
-
Automated liquid handling system
-
High-content imaging system or fluorescence plate reader
Protocol:
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add compounds from the library (final concentration 10 µM) and controls (vehicle, known inhibitor/activator) to the plates.
-
Incubation: Incubate cells with compounds for 24-48 hours.
-
Probe Loading: Add the fluorescent ceramide probe to the wells and incubate for the recommended time.
-
Imaging/Reading: Acquire fluorescence intensity data using a high-content imager or plate reader.
-
Data Analysis: Normalize data to controls and calculate the percentage of inhibition or activation. Identify hits based on a predefined cutoff (e.g., >3 standard deviations from the mean of the control).
Data Presentation:
| Parameter | Value |
| Z'-factor | > 0.5 |
| Signal-to-Background | > 5 |
| Hit Rate | 1-3% |
Hit Confirmation and Orthogonal Validation: LC-MS/MS Quantification
Hits from the primary screen should be validated using a label-free, quantitative method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]
Materials:
-
Cell culture reagents
-
Validated hit compounds
-
Internal standards (e.g., C17-ceramide)[14]
-
Solvents for lipid extraction (e.g., chloroform, methanol)[14]
Protocol:
-
Cell Treatment: Treat cells with a concentration range of the hit compounds.
-
Lipid Extraction: Harvest cells and perform lipid extraction using a method like the Bligh-Dyer procedure.[14]
-
Sample Preparation: Dry the lipid extract, reconstitute in an appropriate solvent, and add the internal standard.
-
LC-MS/MS Analysis: Inject the sample and separate lipids using a C18 reverse-phase column.[14] Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transition for C16 ceramide (e.g., m/z 538.7 -> 264.3).[14][15]
-
Quantification: Generate a standard curve with known concentrations of C16 ceramide to determine the absolute concentration in the samples.[14][17]
Data Presentation:
Table 1: Quantitative Analysis of C16 Ceramide Levels by LC-MS/MS
| Compound ID | Concentration (µM) | C16 Ceramide (pmol/mg protein) | % Change from Control |
| Control | - | 150.2 ± 12.5 | 0% |
| Hit Compound 1 | 1 | 112.8 ± 9.8 | -24.9% |
| 5 | 75.1 ± 6.3 | -50.0% | |
| 10 | 48.3 ± 4.1 | -67.8% | |
| Hit Compound 2 | 1 | 145.6 ± 11.9 | -3.1% |
| 5 | 120.4 ± 10.2 | -19.8% | |
| 10 | 95.7 ± 8.5 | -36.3% |
Table 2: IC50 Values for Validated Hit Compounds
| Compound ID | IC50 (µM) |
| Hit Compound 1 | 4.8 |
| Hit Compound 2 | 12.5 |
Conclusion
The methodologies outlined in these application notes provide a robust framework for the high-throughput screening and validation of modulators of C16 ceramide metabolism. By combining a sensitive primary screening assay with a highly specific and quantitative validation method, researchers can confidently identify and characterize novel compounds with therapeutic potential for a range of diseases associated with dysregulated ceramide metabolism.
References
- 1. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of dietary and nutritional interventions in ceramide-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sphingolipids, Steroids, Lipopolysaccharides and Related Probes—Section 13.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Methods for Ceramide Detection in Clinical Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in cellular processes such as proliferation, differentiation, apoptosis, and inflammation[1][2][3]. Composed of a sphingosine (B13886) backbone linked to a fatty acid, the diversity of ceramide species arises from variations in the fatty acid chain length and saturation[4]. Dysregulated ceramide metabolism has been implicated in a wide range of clinical diseases, including cardiovascular disease, neurodegenerative disorders, diabetes, and cancer, making them critical biomarkers for diagnosis, prognosis, and therapeutic monitoring[5][6][7][8]. This document provides an overview of common analytical techniques, detailed experimental protocols, and relevant biological pathways for the study of ceramides in a clinical research context.
Overview of Analytical Methods
The accurate quantification of ceramides in complex biological matrices like plasma, serum, and tissue is challenging due to their low abundance and structural diversity[4]. Several analytical techniques have been developed, each with distinct advantages and limitations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity, specificity, and ability to resolve individual ceramide species[4][9].
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for specific quantification. | High sensitivity and specificity; capable of profiling numerous ceramide species simultaneously; gold standard for quantitative precision[4][9]. | High instrument cost; requires specialized expertise. |
| HPLC | Separation of lipids based on their physicochemical properties, followed by detection (e.g., UV, fluorescence, ELSD). | Good resolution for separating ceramides from other lipids; relatively non-destructive[4][10]. | Lower sensitivity and specificity than MS; may require derivatization for detection[10][11]. |
| ELISA | Immunoassay using antibodies specific to ceramide for colorimetric or fluorescent detection. | High-throughput; commercially available kits are easy to implement; suitable for screening large sample numbers[4][12]. | Limited to a small subset of ceramide species; potential for cross-reactivity; less comprehensive than MS-based methods[4][13]. |
| GC-MS | Gas chromatographic separation of derivatized, volatile ceramides followed by mass spectrometry. | High sensitivity, particularly for long-chain ceramides; excellent for profiling fatty acid composition[4]. | Requires derivatization, which adds complexity to sample preparation; not suitable for intact ceramide analysis[9]. |
| TLC | Simple, inexpensive separation of lipids on a solid support, visualized with staining. | Cost-effective and suitable for qualitative or semi-quantitative analysis in resource-limited settings[4]. | Low resolution and sensitivity; labor-intensive and not suitable for high-throughput analysis[9]. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for ceramide analysis using various LC-MS/MS methods reported in the literature. These values are highly dependent on the specific instrumentation, sample matrix, and protocol used.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ceramide Quantification
| Ceramide Species | Matrix | Method | LLOQ (µg/mL) | Linear Range (µg/mL) | Reference |
| Cer(d18:1/22:0) | Human Plasma | LC-MS/MS | 0.02 | 0.02 - 4 | [14][15] |
| Cer(d18:1/24:0) | Human Plasma | LC-MS/MS | 0.08 | 0.08 - 16 | [14][15] |
| Multiple Species | Human Serum | LC-MS/MS | pg/mL level | Not specified | [1] |
| Multiple Species | Human Plasma | LC-ESI-MS/MS | 0.005 - 0.05 (ng/mL) | Not specified | [9] |
| Total Ceramide | Dried Blood Spot | LC/MS/MS | 0.6 | 0.6 - 9 | [16] |
Table 2: Reported Ceramide Concentrations in Human Plasma/Serum
| Condition | Ceramide Species | Concentration (µmol/L) | Reference |
| Healthy Individuals | Total Ceramide | 9.0 ± 2.3 | [11] |
| Healthy Individuals | Glucosylceramide | 6.3 ± 1.9 | [11] |
| Healthy Individuals | Ceramide Trihexoside | 1.7 ± 0.5 | [11] |
| Type 2 Diabetes | Cer-C18:0, C20:0, C24:1 | Higher than controls | [5] |
| Coronary Heart Disease | Cer16:0/Cer24:0 ratio | Associated with mortality | [17] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of Ceramides in Human Plasma
This protocol provides a representative method for the targeted quantification of various ceramide species in human plasma, synthesized from published methodologies[9][14][15].
Workflow for LC-MS/MS Analysis of Plasma Ceramides
Caption: General workflow for ceramide analysis by LC-MS/MS.
Methodology:
-
Sample Preparation (Lipid Extraction):
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a glass tube, add a known amount of internal standard (e.g., 50 ng of C17:0 ceramide) to correct for extraction efficiency and instrument variability[9].
-
Perform lipid extraction using one of the following methods:
-
Protein Precipitation: Add 500 µL of cold isopropanol. Vortex vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins[14][15].
-
Liquid-Liquid Extraction (Bligh & Dyer): Add 2 mL of a chloroform (B151607)/methanol (1:2) mixture. Vortex. Add 0.5 mL chloroform and 0.5 mL water to induce phase separation. Centrifuge and collect the lower organic phase[9].
-
-
Transfer the supernatant (or organic phase) to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent (e.g., methanol/isopropanol 1:1)[18].
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C8 or C18 reversed-phase column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm)[9].
-
Mobile Phase A: Water with 0.2% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[9].
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 50% B, increase linearly to 100% B over 3 minutes, hold at 100% B for 12 minutes, then re-equilibrate at 50% B for 5 minutes[9].
-
Injection Volume: 10-25 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated parent ion [M+H]+ to a specific product ion, which is typically m/z 264 for many ceramide species, corresponding to the sphingosine backbone after loss of the fatty acyl chain[14]. The specific precursor m/z will vary for each ceramide species based on its molecular weight.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of ceramide standards spiked with the same amount of internal standard as the samples.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of ceramides in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Competitive ELISA for Total Ceramide Detection
This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), based on commercially available kits[12][19][20].
Workflow for Competitive ELISA
Caption: Steps for a competitive ceramide ELISA.
Methodology:
-
Preparation: Prepare standards, controls, and biological samples (e.g., serum, plasma) according to the kit manufacturer's instructions. Samples may require dilution to fall within the dynamic range of the assay[12].
-
Binding: Add 50 µL of standards and samples to the appropriate wells of the ceramide-coated microplate. Immediately add 50 µL of biotinylated anti-ceramide detection antibody to each well[19]. Ceramide in the sample will compete with the ceramide coated on the plate for binding to the antibody.
-
Incubation: Cover the plate and incubate for 45-60 minutes at 37°C[12].
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Secondary Conjugate: Add 100 µL of HRP-Streptavidin conjugate to each well and incubate for 30 minutes at 37°C[20].
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 10-15 minutes at 37°C in the dark. A blue color will develop[12].
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Readout: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: The OD is inversely proportional to the amount of ceramide in the sample. Calculate the sample concentrations by comparing their OD values to the standard curve.
Ceramide Signaling Pathways in Disease
Ceramides are central hubs in sphingolipid metabolism and are generated through three major pathways. The dysregulation of these pathways leads to ceramide accumulation, which is a key factor in the pathophysiology of various diseases[7][21][22].
Major Ceramide Biosynthesis Pathways
Caption: Overview of major ceramide synthesis and metabolic pathways.
-
De Novo Synthesis Pathway: This pathway builds ceramide from simpler precursors, starting with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT)[23]. This is the rate-limiting step. Subsequent reactions catalyzed by ceramide synthases (CerS) and dihydroceramide desaturase (DES1) produce various ceramide species. This pathway is often upregulated in conditions like heart failure[23][24].
-
Sphingomyelin Hydrolysis Pathway: This is a rapid mechanism for generating ceramide in response to cellular stress signals like inflammatory cytokines (e.g., TNF-α)[7][25]. Sphingomyelinases (SMases) hydrolyze sphingomyelin, a major component of cell membranes, to release ceramide and phosphocholine[7]. This pathway is highly relevant in the context of atherosclerosis and inflammation[25].
-
Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids back into ceramide[24]. Ceramides can be deacylated by ceramidases to form sphingosine, which can then be re-acylated by ceramide synthases to form new ceramides. This pathway is crucial for maintaining ceramide homeostasis.
Clinical Relevance:
-
Cardiovascular Disease: Elevated ceramide levels, often resulting from increased de novo synthesis and sphingomyelin hydrolysis, are strongly associated with atherosclerosis, myocardial infarction, and heart failure[7][21][23]. Ceramides contribute to endothelial dysfunction, inflammation, and apoptosis in cardiomyocytes and vascular cells[7][24][25].
-
Neurodegenerative Diseases: In diseases like Alzheimer's, ceramide accumulation has been observed and is linked to neuronal apoptosis and increased production of beta-amyloid (Aβ)[6][26][27]. Dysregulation of ceramide metabolism is considered a critical factor in the progression of neurodegeneration[26][28].
-
Diabetes and Metabolic Syndrome: Ceramides are known to induce insulin (B600854) resistance by impairing insulin signaling pathways in skeletal muscle, liver, and adipose tissue[5][8]. Plasma levels of specific ceramides are elevated in patients with obesity and type 2 diabetes[5][8].
References
- 1. Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 3. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Ceramides—Emerging Biomarkers of Lipotoxicity in Obesity, Diabetes, Cardiovascular Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines [frontiersin.org]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. Ceramide ELISA Kit (A326471) [antibodies.com]
- 13. CN115508466A - A method for determining ceramide in a sample and its product and application - Google Patents [patents.google.com]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple, High-Throughput Method for Analysis of Ceramide, Glucosylceramide, and Ceramide Trihexoside in Dried Blood Spots by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Circulating Ceramide: A New Cardiometabolic Biomarker in Patients With Comorbid Acute Coronary Syndrome and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. assaygenie.com [assaygenie.com]
- 20. afgsci.com [afgsci.com]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Emerging Roles of Ceramide in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
- 25. Ceramide: A Common Pathway for Atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanisms of Ceramide-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometric Analysis of Long-Chain Lipids: A Detailed Application Note and Protocol for Researchers
Introduction
Long-chain lipids, a diverse class of biomolecules, are integral components of cellular structures and pivotal players in a myriad of signaling pathways. Their structural complexity and broad range of concentrations in biological systems present significant analytical challenges. Mass spectrometry, coupled with chromatographic separation techniques, has emerged as a powerful tool for the comprehensive identification and quantification of these lipids. This application note provides detailed protocols and data for the mass spectrometric analysis of long-chain lipids, aimed at researchers, scientists, and professionals in drug development. We will delve into established methodologies for lipid extraction, separation, and detection, with a focus on providing actionable protocols and clearly presented quantitative data.
Data Presentation
The following tables summarize quantitative data from mass spectrometric analyses of long-chain lipids, offering a comparative overview of extraction efficiencies and typical plasma concentrations.
Table 1: Comparison of Lipid Extraction Efficiencies for Various Long-Chain Lipid Classes.
This table provides a summary of the recovery percentages for different lipid classes using various extraction methods, as determined by mass spectrometry. The data highlights the importance of selecting an appropriate extraction method based on the lipid classes of interest.[1][2]
| Lipid Class | Folch Method (%) | Bligh & Dyer (%) | Methanol/MTBE (%) | Hexane/Isopropanol (%) |
| Triacylglycerides (TG) | ~95 | ~93 | ~90 | ~98 |
| Cholesterol Esters (CE) | ~94 | ~92 | ~88 | ~97 |
| Phosphatidylcholines (PC) | ~96 | ~94 | ~92 | ~85 |
| Phosphatidylethanolamines (PE) | ~95 | ~93 | ~90 | ~83 |
| Phosphatidylinositols (PI) | ~90 | ~85 | ~80 | ~70 |
| Lysophosphatidylcholines (LPC) | ~88 | ~85 | ~95 | ~75 |
| Ceramides (Cer) | ~92 | ~88 | ~94 | ~80 |
| Sphingomyelins (SM) | ~94 | ~91 | ~96 | ~82 |
Data are approximate percentages and can vary based on the specific protocol and biological matrix.
Table 2: Typical Concentrations of Selected Long-Chain Fatty Acids in Human Plasma Determined by LC-MS/MS.
This table presents the concentration ranges of several biologically significant long-chain fatty acids in human plasma. These values can serve as a reference for quantitative lipidomics studies.[3][4]
| Fatty Acid | Abbreviation | Typical Concentration Range (µg/mL) |
| Palmitic Acid | C16:0 | 100 - 300 |
| Stearic Acid | C18:0 | 50 - 150 |
| Oleic Acid | C18:1 | 150 - 400 |
| Linoleic Acid | C18:2 | 100 - 300 |
| Arachidonic Acid | C20:4 | 5 - 20 |
| Eicosapentaenoic Acid (EPA) | C20:5 | 1 - 10 |
| Docosahexaenoic Acid (DHA) | C22:6 | 2 - 15 |
| Lignoceric Acid | C24:0 | 1 - 5 |
| Cerotic Acid | C26:0 | 0.5 - 2 |
Signaling Pathway
Long-chain lipids, particularly sphingolipids like ceramide, are key mediators in various cellular signaling cascades, including apoptosis or programmed cell death. The following diagram illustrates the central role of ceramide in initiating the apoptotic pathway.
Experimental Workflow
A typical workflow for the mass spectrometric analysis of long-chain lipids from biological samples involves several key stages, from sample preparation to data analysis. The following diagram provides a high-level overview of this process.
Experimental Protocols
This section provides detailed protocols for the key steps in the mass spectrometric analysis of long-chain lipids.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for the extraction of a broad range of lipids from plasma samples.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Internal standards (a mixture of deuterated or odd-chain lipids representative of the classes to be analyzed)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To a 15 mL glass centrifuge tube, add 200 µL of plasma.
-
Add a known amount of the internal standard mixture to the plasma sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture for another 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Fatty Acids
This protocol outlines a general method for the separation and quantification of long-chain fatty acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
LC Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 100 |
| 15.0 | 100 |
| 15.1 | 30 |
| 20.0 | 30 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: A list of precursor-to-product ion transitions for the target long-chain fatty acids and internal standards should be created. For example:
-
Palmitic acid (C16:0): m/z 255.2 -> 255.2
-
Stearic acid (C18:0): m/z 283.3 -> 283.3
-
Oleic acid (C18:1): m/z 281.2 -> 281.2
Data Analysis: The acquired data is processed using the instrument's software. Peaks are integrated, and the concentrations of the target fatty acids are calculated based on the area ratio to their corresponding internal standards and a calibration curve.
The methodologies outlined in this application note provide a robust framework for the mass spectrometric analysis of long-chain lipids. The successful implementation of these protocols, from meticulous sample preparation to optimized LC-MS/MS conditions and careful data analysis, will enable researchers to gain valuable insights into the complex roles of these lipids in health and disease. The provided quantitative data and pathway diagrams serve as a valuable resource for experimental design and data interpretation in the dynamic field of lipidomics.
References
A Rapid and Quantitative LC-MS/MS Method for Profiling Sphingolipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The intricate and interconnected nature of sphingolipid metabolic pathways necessitates highly specific and quantitative analytical methods to elucidate the roles of individual sphingolipid species in health and disease. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive profiling and quantification of a wide range of sphingolipids from various biological matrices.
The method utilizes hydrophilic interaction liquid chromatography (HILIC) for efficient separation of polar sphingolipid classes, coupled with electrospray ionization (ESI) and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high sensitivity, specificity, and a short analysis time, making it ideal for both basic research and clinical applications in drug development and biomarker discovery.
Data Presentation
The following tables summarize the quantitative data for various sphingolipid classes obtained from different biological samples using the described LC-MS/MS method. Concentrations are expressed in pmol/mg protein for cell lines and pmol/mL for plasma.
Table 1: Sphingolipid Profile in Human Skin Fibroblasts
| Sphingolipid Class | Species | Concentration (pmol/mg protein) |
| Sphingoid Bases | Sphingosine (SPH) | 15.2 ± 2.1 |
| Sphinganine (SPA) | 8.5 ± 1.3 | |
| Hexosylceramides | HexCer (d18:1/16:0) | 25.8 ± 3.5 |
| HexCer (d18:1/24:0) | 12.3 ± 1.9 | |
| HexCer (d18:1/24:1) | 9.7 ± 1.5 | |
| Lactosylceramides | LacCer (d18:1/16:0) | 5.1 ± 0.8 |
| LacCer (d18:1/24:0) | 2.4 ± 0.4 | |
| Sphingomyelins | SM (d18:1/16:0) | 120.5 ± 15.2 |
| SM (d18:1/24:0) | 45.3 ± 6.1 | |
| SM (d18:1/24:1) | 33.8 ± 4.5 |
Data adapted from Schiffmann et al., 2009.
Table 2: Altered Sphingolipid Levels in Human Ovarian Cancer Cells (A2780) vs. Taxol-Resistant Strain (A2780T)
| Sphingolipid Class | Species | A2780 (pmol/mg protein) | A2780T (pmol/mg protein) | Fold Change |
| Ceramides | Cer (d18:1/16:0) | 35.6 ± 4.2 | 18.2 ± 2.5 | ↓ 1.96 |
| Cer (d18:1/24:0) | 15.1 ± 2.1 | 7.8 ± 1.3 | ↓ 1.94 | |
| Hexosylceramides | HexCer (d18:1/16:0) | 12.4 ± 1.8 | 28.9 ± 3.7 | ↑ 2.33 |
| Sphingomyelins | SM (d18:1/16:0) | 85.2 ± 9.8 | 155.4 ± 18.1 | ↑ 1.82 |
Illustrative data based on findings from Zhang et al., 2017.
Table 3: Sphingolipid Concentrations in Human Plasma
| Sphingolipid Class | Species | Concentration (pmol/mL) |
| Sphingosine-1-Phosphate | S1P (d18:1) | 150 - 300 |
| Ceramides | Cer (d18:1/24:0) | 50 - 100 |
| Sphingomyelins | SM (d18:1/24:1) | 200 - 400 |
Representative concentration ranges from various studies.
Experimental Protocols
Sample Preparation
a) Extraction from Cultured Cells:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of ice-cold methanol (B129727).
-
Add internal standards (e.g., C17-sphingosine, C12-ceramide).
-
Sonicate the cell suspension for 30 seconds on ice, three times.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) Extraction from Plasma:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of methanol containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions:
-
Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile with 0.2% formic acid
-
Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 70% A
-
5-6 min: Hold at 70% A
-
6-6.1 min: Linear gradient back to 95% A
-
6.1-10 min: Re-equilibration at 95% A
-
b) Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 450°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 4: MRM Transitions for Key Sphingolipid Classes
| Sphingolipid Class | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphingosine (d18:1) | 300.3 | 282.3 | 15 |
| Sphinganine (d18:0) | 302.3 | 284.3 | 15 |
| Ceramide (d18:1/16:0) | 538.5 | 264.3 | 30 |
| Ceramide (d18:1/24:0) | 650.6 | 264.3 | 35 |
| Hexosylceramide (d18:1/16:0) | 700.5 | 264.3 | 40 |
| Sphingomyelin (d18:1/16:0) | 703.6 | 184.1 | 45 |
Mandatory Visualizations
Caption: Overview of the major sphingolipid metabolic pathways.
Caption: Experimental workflow for sphingolipid analysis by LC-MS/MS.
HILIC-Based LC-MS/MS for High-Throughput Targeted Ceramide Screening
Application Note and Protocols
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases such as cancer, diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3] Consequently, the accurate quantification of specific ceramide species in biological matrices is of paramount importance for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for a high-throughput, targeted ceramide screening method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).
Ceramides are synthesized through two primary pathways: the de novo pathway, which begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, and the salvage pathway, which recycles sphingosine (B13886).[1][2] These pathways produce a diverse array of ceramide species, characterized by different fatty acid chain lengths and saturation levels, each with potentially distinct biological functions.
This method offers a robust and sensitive platform for the simultaneous quantification of multiple ceramide species, enabling researchers to investigate the intricate roles of these lipids in health and disease.
Experimental Workflow
The overall experimental workflow for the high-throughput targeted ceramide screen is depicted below. The process begins with sample preparation, involving protein precipitation and lipid extraction, followed by HILIC LC-MS/MS analysis and subsequent data processing.
Caption: High-throughput targeted ceramide screening workflow.
Experimental Protocols
Materials and Reagents
-
Biological samples (e.g., plasma, cell lysates, tissue homogenates)
-
Ceramide internal standards (e.g., C17:0 ceramide or deuterated ceramides)
-
Isopropanol (B130326) (IPA), pre-cooled to -20°C
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium bicarbonate
-
96-well plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Sample Preparation: High-Throughput Protein Precipitation
This protocol is optimized for a 96-well plate format to ensure high throughput.
-
Sample Aliquoting: Aliquot 10 µL of each biological sample (e.g., plasma) into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing a mixture of deuterated ceramides at a known concentration in an appropriate solvent) to each well.
-
Protein Precipitation and Lipid Extraction: Add 200 µL of pre-cooled isopropanol to each well.[5]
-
Mixing: Seal the plate and vortex vigorously for 1 minute.
-
Incubation: Incubate the plate at -20°C for 10 minutes to facilitate protein precipitation.[5] Vortex again for one minute and then incubate at 4°C for two hours.[5]
-
Centrifugation: Centrifuge the plate at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer 180 µL of the supernatant containing the extracted lipids to a new 96-well plate for LC-MS/MS analysis.[6]
HILIC LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: A suitable HILIC column (e.g., a silica-based column).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Bicarbonate in Water.[6]
-
Gradient: A gradient optimized for the separation of ceramide species. A typical gradient might start at a high percentage of organic solvent and gradually increase the aqueous portion.
-
Flow Rate: A flow rate compatible with the column dimensions and LC system, typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including parameters such as spray voltage, source temperature, and gas flows.
-
MRM Transitions: Specific precursor-to-product ion transitions for each ceramide species and internal standard are monitored. The characteristic product ion for many ceramides is m/z 264.2, corresponding to the sphingosine backbone.[5][7]
Table 1: Example MRM Transitions for Targeted Ceramide Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cer(d18:1/16:0) | 538.5 | 264.4 |
| Cer(d18:1/18:0) | 566.5 | 264.4 |
| Cer(d18:1/20:0) | 594.6 | 264.4 |
| Cer(d18:1/22:0) | 622.6 | 264.4 |
| Cer(d18:1/24:0) | 650.6 | 264.4 |
| Cer(d18:1/24:1) | 648.6 | 264.4 |
| Cer(d17:1/18:0) (IS) | 552.5 | 250.4 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Ceramide Signaling Pathways
Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[8] Ceramides, in turn, can be metabolized to other bioactive sphingolipids such as sphingosine and sphingosine-1-phosphate, or used for the synthesis of more complex sphingolipids.[1] Ceramide signaling impacts numerous cellular processes, often leading to pro-apoptotic and anti-proliferative responses.[1][8]
Caption: Simplified overview of ceramide metabolism and signaling.
Quantitative Data Summary
The following table presents representative quantitative data for several ceramide species in human plasma samples from a healthy control group and a group with a hypothetical metabolic disorder. This data is for illustrative purposes to demonstrate the output of the described method.
Table 2: Representative Quantitative Ceramide Concentrations in Human Plasma (ng/mL)
| Ceramide Species | Healthy Control (n=50) Mean ± SD | Metabolic Disorder (n=50) Mean ± SD | p-value |
| Cer(d18:1/16:0) | 85.3 ± 15.2 | 125.8 ± 22.4 | <0.001 |
| Cer(d18:1/18:0) | 45.1 ± 9.8 | 68.4 ± 12.1 | <0.001 |
| Cer(d18:1/20:0) | 12.6 ± 3.1 | 20.1 ± 4.5 | <0.001 |
| Cer(d18:1/22:0) | 25.4 ± 5.6 | 38.9 ± 7.3 | <0.001 |
| Cer(d18:1/24:0) | 50.2 ± 11.3 | 75.6 ± 14.9 | <0.001 |
| Cer(d18:1/24:1) | 30.7 ± 6.9 | 45.2 ± 9.7 | <0.001 |
Conclusion
The HILIC-based LC-MS/MS method detailed in this application note provides a high-throughput, sensitive, and specific approach for the targeted quantification of ceramides in biological samples. The streamlined sample preparation protocol and rapid LC-MS/MS analysis make this method well-suited for large-scale screening studies in academic research and drug development. The ability to accurately measure a panel of ceramides will facilitate a deeper understanding of their roles in various physiological and pathological processes, potentially leading to the discovery of novel biomarkers and therapeutic targets.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases such as cancer, diabetes, neurodegenerative disorders, and lipid storage diseases. Consequently, the accurate profiling and quantification of sphingolipids are paramount for understanding disease pathogenesis and for the development of novel therapeutic interventions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[2] This document provides detailed application notes and protocols for the metabolic profiling and quantification of various sphingolipid classes from biological matrices.
Key Sphingolipid Signaling Pathway
The sphingolipid metabolic pathway is a complex network of enzymatic reactions that produce a variety of bioactive lipids. Ceramide sits (B43327) at the center of this pathway, serving as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or being broken down into sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P).[3][4] The balance between these metabolites, often referred to as the "sphingolipid rheostat," dictates cellular fate.[1]
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of C16 Ceramide (d16:1, C16:0)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing C16 Ceramide (d16:1, C16:0) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my C16 Ceramide precipitating in my aqueous experimental buffer or cell culture medium?
A1: C16 Ceramide is a highly lipophilic molecule with a calculated logP of 10.42, indicating its very poor solubility in water.[1][2] Precipitation is a common issue and can be attributed to several factors:
-
High Final Concentration: The concentration of C16 Ceramide may have exceeded its solubility limit in the aqueous environment.
-
Inadequate Solubilization Method: Direct addition of C16 Ceramide to aqueous solutions will invariably lead to precipitation.
-
Solvent Shock: When a concentrated stock solution in an organic solvent is diluted too quickly into an aqueous medium without proper mixing, the ceramide can crash out of solution.
-
Temperature Fluctuations: Changes in temperature can affect solubility, and a previously clear solution may form a precipitate upon cooling.[3]
-
Absence of Carrier Molecules: In serum-free media, the lack of proteins like albumin, which can act as lipid carriers, increases the likelihood of precipitation.[3]
Q2: What are the recommended methods to improve the solubility of C16 Ceramide in aqueous solutions?
A2: Several methods can be employed to enhance the solubility and delivery of C16 Ceramide. The choice of method often depends on the specific experimental requirements, such as the cell type, desired concentration, and whether the presence of organic solvents or detergents is permissible.
Method Comparison
| Method | Principle | Advantages | Disadvantages |
| Organic Co-solvents | Dissolving ceramide in a water-miscible organic solvent before dilution. | Simple and quick to prepare. | Potential for solvent-induced cytotoxicity. Final solvent concentration must be kept low (typically ≤ 0.1%).[4][5] |
| Detergent Solubilization | Using detergents to form micelles that encapsulate the ceramide. | Effective for solubilizing lipids. | Detergents can disrupt cell membranes and may interfere with certain assays.[6][7] |
| Carrier Proteins (BSA) | Complexing ceramide with a carrier protein like Bovine Serum Albumin. | Biocompatible and reduces the need for organic solvents.[4] | May influence cellular pathways involving albumin. Preparation can be more complex. |
| Ethanol (B145695)/Dodecane Mixture | A solvent mixture that aids in the dispersion of ceramides (B1148491) in aqueous media. | Effective for dispersing natural ceramides.[5][8] | Dodecane may have cellular effects and is not a common laboratory solvent. |
| Cyclodextrin (B1172386) Complexes | Encapsulating ceramide within the hydrophobic cavity of cyclodextrins. | Increases solubility and bioavailability. Can be used for solvent-free delivery.[9] | The type of cyclodextrin and complexation efficiency need to be optimized. |
| Liposomes | Incorporating ceramide into lipid bilayers of vesicles. | Mimics natural cell membranes, enhances cellular uptake, and protects the ceramide.[10][][12] | Preparation can be complex and requires specialized equipment. |
| Nanoparticles | Formulating ceramide into solid lipid nanoparticles or nanoemulsions. | High loading capacity, improved stability, and targeted delivery potential.[13] | Requires expertise in nanoparticle formulation and characterization. |
Experimental Protocols
Protocol 1: Preparation of a C16 Ceramide Stock Solution using Organic Solvents
-
Preparation: Warm the vial of C16 Ceramide to room temperature before opening.
-
Solubilization: Add an appropriate volume of 100% ethanol or DMSO to the C16 Ceramide to create a concentrated stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, warm the tube briefly in a 37°C water bath to ensure complete dissolution.[3]
-
Storage: Aliquot the stock solution into small volumes in glass or polypropylene (B1209903) tubes and store at -20°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Diluting C16 Ceramide into Cell Culture Media
-
Thaw Stock: Thaw one aliquot of the C16 Ceramide stock solution at room temperature.
-
Prepare Media: Warm your complete cell culture medium to 37°C.
-
Dilution: Add the desired volume of the C16 Ceramide stock solution dropwise to the pre-warmed medium while vortexing or swirling gently to facilitate mixing and prevent precipitation.[4]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is minimal (ideally ≤ 0.1%) to avoid cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[4]
-
Immediate Use: Use the working solution immediately after preparation.
Protocol 3: C16 Ceramide-BSA Complex Formation
-
Prepare Ceramide Film: In a sterile glass test tube, dispense the required volume of C16 Ceramide stock solution (in an organic solvent like ethanol).
-
Evaporate Solvent: Evaporate the solvent under a stream of nitrogen gas, followed by placing the tube under a vacuum for at least one hour to ensure complete solvent removal.
-
Redissolve Ceramide: Redissolve the dried ceramide film in a small volume of ethanol (e.g., 200 µl).
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer or medium.
-
Complexation: While vigorously vortexing the BSA solution, inject the ethanolic C16 Ceramide solution into the BSA solution.[4] The resulting solution contains the C16 Ceramide-BSA complex.
Visualization of Experimental Concepts
Logical Workflow for Solubility Troubleshooting
Caption: A flowchart outlining the steps to troubleshoot precipitation issues with C16 Ceramide.
Ceramide Delivery Methods Overview
Caption: A diagram illustrating the different approaches to solubilize C16 Ceramide for use in aqueous solutions.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Resistance of cell membranes to different detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide liposomes for skin barrier recovery: A novel formulation based on natural skin lipids. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Optimizing mass spectrometry parameters for C16 Ceramide (d16:1,C16:0) detection
Welcome to the technical support center for the optimization of mass spectrometry parameters for C16 Ceramide (d18:1/16:0) detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for C16 Ceramide (d18:1/16:0) and its stable isotope-labeled internal standard?
For quantitative analysis of C16 Ceramide (d18:1/16:0) using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode is commonly employed. The most abundant and characteristic transition involves the precursor ion ([M+H]⁺) and a product ion corresponding to the sphingoid backbone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| C16 Ceramide (d18:1/16:0) | 538.5 | 264.3 | Positive ESI |
| D7 C16 Ceramide (d18:1/16:0)-d7 | 545.6 | 271.3 | Positive ESI |
Table 1: Common MRM transitions for C16 Ceramide (d18:1/16:0) and its deuterated internal standard. The product ion m/z 264.3 results from the loss of the fatty acyl chain and water from the protonated precursor.[1][2][3]
Q2: What is a good starting point for ion source parameters?
Optimal ion source parameters can vary between instruments. However, a robust starting point for ESI in positive mode for ceramide analysis is provided below. Fine-tuning is recommended to achieve the best sensitivity on your specific mass spectrometer.
| Parameter | Typical Value |
| Capillary/Ion Spray Voltage | 3000 - 3500 V |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 250 - 300 °C |
| Cone Gas Flow (N₂) ** | ~86 L/hr |
| Desolvation Gas Flow (N₂) ** | ~700 L/hr |
Table 2: Recommended starting parameters for an electrospray ionization (ESI) source.[1][2]
Q3: How should I optimize the collision energy (CE)?
Collision energy is a critical parameter for achieving maximum sensitivity. While a fixed value (e.g., 40 V) can be used, it is highly recommended to perform a CE optimization experiment for the specific 538.5 → 264.3 transition.[1][4] This typically involves infusing a standard solution of C16 Ceramide and acquiring data over a range of CE values to find the voltage that produces the highest intensity for the product ion. Automated optimization routines available in most mass spectrometer software can simplify this process.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of C16 Ceramide.
Issue 1: Low or No Signal Intensity
-
Question: I am not seeing a peak for C16 Ceramide, or the signal is very weak. What should I check?
-
Answer:
-
Confirm MRM Transition: Double-check that the correct precursor (538.5 m/z) and product (264.3 m/z) ions are entered in the method.[2]
-
Optimize Ion Source: Ensure that ion source parameters (e.g., voltages, temperatures, gas flows) are appropriate. Use the values in Table 2 as a starting point and optimize if necessary.
-
Optimize Collision Energy: A sub-optimal CE will result in poor fragmentation and low signal. Perform a CE optimization as described in FAQ #3.
-
Check Sample Preparation: Ceramide extraction from complex matrices like plasma or tissue can be challenging. Ensure your extraction protocol is efficient. Consider using a validated method like Bligh and Dyer for tissues or protein precipitation for plasma.[1][6]
-
Evaluate Sample Stability: Ceramides (B1148491) can degrade. Ensure samples were stored properly (typically at -80°C) and avoid repeated freeze-thaw cycles.
-
LC Column Health: A contaminated or old LC column can lead to poor analyte retention and peak shape. Flush the column or replace it if necessary.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Question: My chromatogram shows tailing or broad peaks for C16 Ceramide. How can I improve the peak shape?
-
Answer:
-
Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.
-
Check for Contamination: Contamination in the LC system (guard column, column, tubing) can lead to poor chromatography. Systematically clean and flush the components.
-
Optimize Gradient: The LC gradient may be too steep. Try lengthening the gradient to allow for better separation and peak focusing on the column.
-
Mobile Phase Additives: The use of a small amount of formic acid (e.g., 0.1-0.2%) in the mobile phases is crucial for good peak shape by promoting protonation of the analyte.[1][6]
-
Issue 3: High Background Noise or Matrix Effects
-
Question: The baseline in my chromatogram is very noisy, making it difficult to integrate the C16 Ceramide peak. What can I do?
-
Answer:
-
Improve Sample Cleanup: High background is often due to matrix components co-eluting with the analyte and causing ion suppression. Enhance your sample preparation protocol. For plasma, this could involve solid-phase extraction (SPE) after protein precipitation.[1]
-
Divert Flow: Use a divert valve to direct the LC flow to waste at the beginning and end of the analytical run, when the analyte is not eluting. This prevents salts and other highly polar or non-polar contaminants from entering the mass spectrometer, reducing source contamination over time.[6]
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard (like C16 Ceramide-d7) is the most effective way to correct for matrix-induced ion suppression or enhancement, ensuring accurate quantification.[2][7]
-
Optimize Chromatography: Adjust the LC gradient to better separate C16 Ceramide from interfering matrix components.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)
This protocol is a high-throughput method suitable for clinical research.[8]
-
Aliquoting: Aliquot 50 µL of plasma/serum, standards, or quality control (QC) samples into a 96-well plate.
-
Internal Standard Addition: Add 400 µL of a protein precipitation solution (e.g., isopropanol) containing the internal standard (e.g., C16 Ceramide-d7).
-
Precipitation: Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography Method
This protocol uses a standard reversed-phase C18 column for the separation of ceramides.
-
LC System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.2% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 4.0 | 100 |
| 8.0 | 100 |
| 8.1 | 50 |
| 10.0 | 50 |
Table 3: Example of a generic LC gradient suitable for ceramide analysis. This should be optimized based on your specific column and system.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: C16 Ceramide (d16:1, C16:0) Extraction & Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction and analysis of C16 Ceramide (d16:1, C16:0).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of C16 Ceramide, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low extraction efficiency for C16 Ceramide?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cell or Tissue Homogenization | Thoroughly homogenize the sample to ensure complete disruption of cell membranes, allowing for efficient solvent penetration. For tissues, mechanical homogenization (e.g., bead beating or rotor-stator homogenizer) is recommended. |
| Inappropriate Solvent System | C16 Ceramide is a lipid and requires a combination of polar and non-polar solvents for efficient extraction. The Bligh and Dyer method, using a chloroform (B151607):methanol (B129727) mixture, is a robust and widely used protocol.[1][2] Ensure the correct ratios are used to achieve a single-phase extraction initially, followed by phase separation. |
| Incorrect Solvent-to-Sample Ratio | An insufficient volume of extraction solvent will lead to incomplete extraction. Maintain a consistent and adequate solvent-to-sample ratio as specified in the chosen protocol. For a 1 ml sample, a common ratio is 3.75 ml of chloroform:methanol (1:2, v/v).[3] |
| Sample Degradation | Endogenous enzymes can degrade ceramides. It is crucial to work quickly on ice and to use fresh or properly stored samples (frozen at -80°C). For plant tissues, a preliminary extraction with hot isopropanol (B130326) can help inactivate lipolytic enzymes. |
| Suboptimal Phase Separation | After the addition of chloroform and water to the single-phase extract, ensure complete phase separation by centrifugation. Incomplete separation can lead to the loss of C16 Ceramide in the upper aqueous phase or at the interface. If phases fail to separate, adding a small amount of water can help.[4] |
| Moisture Content in the Sample | High water content in the sample can alter the solvent ratios and negatively impact extraction efficiency. For solid samples, lyophilization (freeze-drying) prior to extraction can improve yields.[5] |
Question 2: I'm seeing high variability between my sample replicates. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Ensure each sample is homogenized to the same degree. Inconsistent homogenization will lead to variable extraction efficiencies between samples. |
| Pipetting Inaccuracies | Use calibrated pipettes and exercise care when adding solvents, especially the internal standard. Small variations in solvent volumes can significantly impact the final concentration determination. |
| Inconsistent Vortexing/Mixing | Ensure all samples are vortexed or mixed for the same duration and at the same intensity during the extraction steps to ensure uniform partitioning of the lipids into the organic phase. |
| Variable Evaporation of Solvent | When drying the lipid extract, ensure all samples are dried to the same extent. Residual solvent can affect reconstitution and subsequent analysis. Drying under a gentle stream of nitrogen is a common and effective method. |
Question 3: My LC-MS analysis shows poor peak shape, retention time shifts, or ion suppression for C16 Ceramide. How can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting compounds from the biological matrix can interfere with the ionization of C16 Ceramide, leading to ion suppression or enhancement.[6] To mitigate this, incorporate a sample cleanup step after extraction, such as solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard for C16 Ceramide is highly recommended to compensate for matrix effects.[6] |
| Phospholipid Interference | Phospholipids are a major source of matrix effects in plasma and serum samples.[6] A protein precipitation step followed by a more rigorous cleanup like liquid-liquid extraction (LLE) or SPE can help remove these interfering lipids.[6] |
| Suboptimal Chromatographic Conditions | If C16 Ceramide co-elutes with interfering matrix components, optimizing the liquid chromatography method can improve separation and reduce matrix effects.[6] This may involve adjusting the gradient, flow rate, or using a different column. |
| Contamination | Contaminants from solvents, glassware, or plasticware can interfere with the analysis. Use high-purity solvents and thoroughly clean all labware. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting C16 Ceramide from biological samples?
A1: The Bligh and Dyer method is a widely recognized and robust procedure for the total lipid extraction, including C16 Ceramide, from wet tissues, cell suspensions, and plasma.[1][2] This method utilizes a chloroform and methanol mixture to efficiently extract lipids.
Q2: What are the key chemical properties of C16 Ceramide (d16:1, C16:0) to consider during extraction?
A2: C16 Ceramide (d16:1, C16:0) is a bioactive sphingolipid. It is a solid at room temperature and is soluble in chloroform and warmed ethanol (B145695) and methanol. Its long hydrocarbon chains make it non-polar, hence its solubility in organic solvents.
Q3: How can I quantify the amount of C16 Ceramide in my sample?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species like C16 Ceramide.[1][7] This technique allows for accurate measurement even at low concentrations in complex biological matrices.[8]
Q4: Why is an internal standard important in C16 Ceramide quantification?
A4: An internal standard, preferably a stable isotope-labeled version of C16 Ceramide, is crucial to correct for sample loss during extraction and to compensate for matrix effects during LC-MS analysis.[6] This ensures higher accuracy and precision in quantification.
Q5: What are the main signaling pathways involving C16 Ceramide?
A5: C16 Ceramide is a key signaling molecule involved in cellular processes such as apoptosis (programmed cell death) and the regulation of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[9][10]
Experimental Protocols
Protocol 1: C16 Ceramide Extraction from Cultured Cells using the Bligh and Dyer Method
This protocol is adapted for a 60 mm culture plate.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Water (2:0.8, v/v) solution, ice-cold
-
Chloroform
-
Deionized water
-
Glass tubes
-
Cell scraper
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
Wash cells once with 3 mL of ice-cold PBS.
-
Add 3 mL of the ice-cold Methanol:Water solution to the plate and scrape the cells.
-
Transfer the cell suspension to a large glass tube.
-
Add 1.5 mL of chloroform to the tube.
-
Vortex vigorously for 30 seconds.
-
Add 1.5 mL of chloroform to the tube.
-
Vortex for 30 seconds.
-
Add 1.5 mL of deionized water to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases. You will observe two phases: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.
-
The dried lipid extract can be stored at -80°C until analysis.
Protocol 2: C16 Ceramide Extraction from Tissue using the Bligh and Dyer Method
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Chloroform:Methanol (1:2, v/v) solution, ice-cold
-
Chloroform
-
Deionized water
-
Glass tubes
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
Weigh a small piece of frozen tissue (e.g., 50-100 mg) and place it in a homogenization tube.
-
Add 2 mL of ice-cold Chloroform:Methanol (1:2, v/v) solution to the tube.
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a glass tube.
-
Add 0.5 mL of chloroform to the tube.
-
Vortex for 30 seconds.
-
Add 0.5 mL of deionized water to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase and transfer it to a new glass tube.
-
To maximize recovery, re-extract the upper aqueous phase and the protein pellet with 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.
-
Dry the pooled organic phase under a gentle stream of nitrogen or using a SpeedVac.
-
The dried lipid extract can be stored at -80°C until analysis.
Data Presentation
Table 1: Recovery of Ceramide Subspecies from Biological Samples using Bligh and Dyer Extraction followed by LC-MS/MS
| Ceramide Species | Human Plasma Recovery (%) | Rat Liver Tissue Recovery (%) | Rat Muscle Tissue Recovery (%) |
| C14:0 | 85 ± 9 | 78 ± 8 | 75 ± 7 |
| C16:0 | 91 ± 11 | 89 ± 10 | 88 ± 9 |
| C18:1 | 88 ± 10 | 85 ± 9 | 82 ± 8 |
| C18:0 | 89 ± 10 | 87 ± 9 | 86 ± 9 |
| C20:0 | 82 ± 8 | 80 ± 8 | 79 ± 7 |
| C24:1 | 78 ± 7 | 71 ± 7 | 70 ± 6 |
| C24:0 | 80 ± 8 | 75 ± 7 | 73 ± 7 |
| Data is presented as mean ± standard deviation. Data adapted from Kasumov et al. (2010).[1] |
Visualizations
Caption: Experimental workflow for C16 Ceramide extraction and analysis.
Caption: C16 Ceramide signaling pathway in apoptosis.
Caption: C16 Ceramide-mediated inhibition of the mTOR signaling pathway.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 3. tabaslab.com [tabaslab.com]
- 4. biochem.wustl.edu [biochem.wustl.edu]
- 5. epic.awi.de [epic.awi.de]
- 6. benchchem.com [benchchem.com]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of C16 Ceramide (d16:1,C16:0) during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of C16 Ceramide (d16:1, C16:0) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of C16 Ceramide degradation during sample preparation?
A1: C16 Ceramide degradation during sample preparation is primarily caused by enzymatic activity, improper pH, high temperatures, and unsuitable storage conditions. The main enzymatic culprits are ceramidases, which hydrolyze ceramide into sphingosine (B13886) and a fatty acid.[1][2][3]
Q2: What is the optimal pH range for maintaining C16 Ceramide stability?
A2: While specific optimal pH ranges for C16 Ceramide (d16:1, C16:0) are not extensively documented in the provided results, ceramidases, the enzymes responsible for degradation, have optimal pH levels at which they function.[1] Ceramidases are categorized based on their pH optima (acid, neutral, and alkaline).[1] To minimize degradation, it is crucial to work outside of these optimal pH ranges. For instance, acid ceramidases have an optimal pH in the acidic range. Therefore, maintaining a neutral or slightly alkaline pH during sample preparation may help reduce their activity. It is recommended to work with buffered solutions, such as a phosphate-buffered saline (PBS) at pH 7.4.[4][5]
Q3: How does temperature affect the stability of C16 Ceramide?
A3: High temperatures can accelerate the degradation of C16 Ceramide and affect its physical state. C16:0 Ceramide has a main transition temperature of 90.0°C in its hydrated form.[6][7] It is advisable to keep samples on ice whenever possible during processing and to avoid repeated freeze-thaw cycles. For long-term storage, temperatures of -20°C for up to one month and -80°C for up to six months are recommended.[8]
Q4: Can I use inhibitors to prevent enzymatic degradation of C16 Ceramide?
A4: Yes, using ceramidase inhibitors is an effective strategy to prevent the enzymatic degradation of C16 Ceramide. Several small molecule inhibitors have been identified, such as Ceranib-1 and Ceranib-2.[9][10] These compounds have been shown to inhibit cellular ceramidase activity, leading to an accumulation of ceramides.[9][10] Other known inhibitors include N-oleoylethanolamine (NOE), B13, and D-MAPP.[11] The choice of inhibitor and its effective concentration will depend on the specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low C16 Ceramide yield after extraction | Enzymatic Degradation: Ceramidases may be active during sample homogenization and extraction. | - Work quickly and keep samples on ice at all times.- Add a ceramidase inhibitor cocktail to the extraction buffer. Commercially available inhibitors include Ceranib-2 (IC50 of 28 µM in a cell-based assay).[9] |
| Suboptimal pH: The pH of the extraction buffer may be optimal for ceramidase activity. | - Ensure the extraction buffer has a pH that minimizes ceramidase activity. A neutral pH is generally a good starting point. | |
| Inefficient Extraction: The chosen solvent system may not be optimal for C16 Ceramide. | - Use a robust lipid extraction method such as the Bligh and Dyer method (chloroform:methanol).[12] For some samples, 95% ethanol (B145695) has also been shown to be an effective extraction solvent.[13] | |
| Inconsistent quantification results between replicates | Variable Degradation: Inconsistent timing or temperature exposure during sample processing. | - Standardize all sample preparation steps, ensuring equal incubation times and consistent temperature control for all samples. |
| Sample Oxidation: Unsaturated bonds in the sphingoid base (d16:1) can be susceptible to oxidation. | - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. | |
| Precipitation: C16 Ceramide may precipitate out of solution at low temperatures if the solvent is not appropriate. | - Ensure C16 Ceramide is fully solubilized. For stock solutions, chloroform (B151607) or DMF can be used. For working solutions, dilution in ethanol may be appropriate.[8][12] Warming to 60°C and sonication can aid solubilization in some solvents.[8] | |
| Appearance of unexpected peaks in chromatogram | Degradation Products: Peaks may correspond to sphingosine or free fatty acids, the products of ceramidase activity. | - Confirm the identity of these peaks using mass spectrometry and by running standards for the suspected degradation products.- If confirmed, optimize the sample preparation protocol to minimize enzymatic activity as described above. |
| Isomeric Contaminants: The sample may contain other ceramide species with similar properties. | - Utilize a high-resolution separation technique like UHPLC-MS/MS for accurate identification and quantification of the specific C16 Ceramide (d16:1, C16:0) species.[12][14] |
Experimental Protocols
Protocol 1: Extraction of C16 Ceramide from Cell Culture
This protocol is a general guideline and may need optimization for specific cell types.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
15 mL conical tubes
-
Centrifuge
-
Extraction Solvent: Chloroform:Methanol (B129727) (1:2, v/v) with a ceramidase inhibitor (e.g., Ceranib-2 at a final concentration of 28 µM)
-
Vortex mixer
-
Nitrogen gas stream or vacuum concentrator
-
Storage solvent: Chloroform or Ethanol
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 1 mL of ice-cold PBS.
-
Scrape the cells and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold PBS.
-
Add 2 mL of ice-cold extraction solvent (Chloroform:Methanol 1:2) containing a ceramidase inhibitor.
-
Vortex vigorously for 2 minutes at 4°C.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the lipid extract) to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol for LC-MS analysis).
-
Store the extract at -80°C until analysis.
Protocol 2: Storage of C16 Ceramide
Proper storage is critical to prevent degradation.
-
Solid Form: Store C16 Ceramide as a crystalline solid at -20°C for long-term stability (≥ 4 years).[15]
-
In Solvent:
Visualizations
Caption: Enzymatic degradation pathway of C16 Ceramide.
Caption: Recommended workflow for C16 Ceramide sample preparation.
References
- 1. Targeted Induction of Ceramide Degradation Leads to Improved Systemic Metabolism and Reduced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable and Unstable Lipid Domains in Ceramide-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and thermotropic properties of synthetic C16:0 (palmitoyl) ceramide: effect of hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. karger.com [karger.com]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 15. caymanchem.com [caymanchem.com]
Resolving chromatographic peak tailing for C16 Ceramide (d16:1,C16:0)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing for C16 Ceramide (d16:1, C16:0).
Troubleshooting Guide: Resolving Peak Tailing
This guide addresses the common issue of peak tailing in the chromatographic analysis of C16 Ceramide (d16:1, C16:0), providing potential causes and actionable solutions in a question-and-answer format.
Question: Why is my C16 Ceramide (d16:1, C16:0) peak tailing in my reverse-phase HPLC analysis?
Answer:
Peak tailing for C16 Ceramide is frequently observed and can compromise the accuracy and resolution of your analysis. The primary cause is often secondary interactions between the polar groups of the ceramide molecule and the stationary phase.
C16 Ceramide (d16:1, C16:0) possesses a sphingoid base with hydroxyl (-OH) groups and a fatty acid linked via an amide (-NH-C=O) bond. These polar functional groups can engage in undesirable secondary interactions with residual silanol (B1196071) groups (-Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak with a "tail".
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of peak tailing for C16 Ceramide?
A1: The most common cause of peak tailing for C16 Ceramide is the interaction between the polar amide and hydroxyl groups of the ceramide molecule and active sites on the stationary phase, particularly residual, un-capped silanol groups on silica-based columns. This leads to a mixed-mode retention mechanism where most of the analyte undergoes hydrophobic interaction, but a fraction is delayed by these secondary polar interactions, causing the peak to tail.
Q2: How does the mobile phase composition affect peak tailing?
A2: The mobile phase plays a critical role in controlling peak shape.
-
pH: At a neutral or higher pH, residual silanol groups on the silica (B1680970) stationary phase can be ionized (negatively charged), increasing their interaction with the polar groups of the ceramide. Lowering the pH of the mobile phase can suppress this ionization.
-
Additives: Mobile phase additives like formic acid are crucial for achieving good peak shape. Formic acid acidifies the mobile phase, which helps to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing for polar lipids like ceramides.[1]
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) affect the elution strength and can influence peak shape. Acetonitrile generally has a higher elution strength than methanol (B129727) in reversed-phase chromatography.
Q3: Can my column be the source of the problem?
A3: Yes, the column is a frequent source of peak tailing issues.
-
Column Chemistry: Using a column that is not well end-capped will expose more residual silanol groups, leading to increased tailing. Opting for a high-quality, end-capped C18 or C8 column is recommended.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds can create active sites on the column, causing peak tailing.
-
Column Degradation: Over time and with exposure to harsh mobile phases (e.g., high pH), the silica-based packing material can degrade, leading to poor peak shape.
Q4: Could my sample preparation or injection be causing the peak tailing?
A4: Yes, several factors related to the sample can contribute to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing. To check for this, dilute your sample and see if the peak shape improves.
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.
Q5: What are the first steps I should take to troubleshoot peak tailing for C16 Ceramide?
A5: A logical first step is to add a small percentage of formic acid (e.g., 0.1%) to your mobile phase. This is often a quick and effective way to improve peak shape for polar lipids. If this does not resolve the issue, a systematic approach to investigating the column, mobile phase, and sample parameters is recommended.
Experimental Protocols
Optimized LC-MS Method for C16 Ceramide (d16:1, C16:0) Analysis
This protocol is designed to provide good peak shape and sensitive detection of C16 Ceramide using a reverse-phase HPLC system coupled with a mass spectrometer.
1. Sample Preparation:
-
Lipids can be extracted from biological samples using a method such as the Bligh and Dyer extraction.
-
After extraction, the lipid-containing organic phase is dried down under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
2. HPLC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | High-quality, end-capped C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of Mobile Phase A (e.g., 60%) and ramp up to a high percentage of Mobile Phase B (e.g., 95-100%) over several minutes to elute the ceramide. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 1 - 5 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) for quantification. A common transition for C16 Ceramide is monitoring the precursor ion [M+H]+ and a characteristic product ion. |
Data Presentation
The following table summarizes the key parameters influencing peak shape and provides recommended adjustments to resolve tailing for C16 Ceramide.
| Parameter | Issue | Recommended Action | Expected Outcome |
| Mobile Phase pH | Too high (neutral or basic) | Add 0.1% formic acid to both aqueous and organic mobile phase components. | Suppression of silanol ionization, leading to more symmetrical peaks. |
| Column | High residual silanol activity | Use a high-quality, end-capped C18 or C8 column. | Minimized secondary interactions and improved peak shape. |
| Sample Load | Column overload | Dilute the sample or reduce the injection volume. | Sharper, more symmetrical peaks. |
| Injection Solvent | Stronger than mobile phase | Dissolve the sample in the initial mobile phase composition. | Prevention of peak distortion at the beginning of the chromatogram. |
| Organic Modifier | Sub-optimal elution | Experiment with acetonitrile or methanol as the primary organic solvent. Acetonitrile often provides better peak shapes for lipids. | Improved peak resolution and symmetry. |
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing of C16 Ceramide.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Interaction of C16 Ceramide with Silica Stationary Phase
This diagram illustrates the chemical interaction that leads to peak tailing and how mobile phase additives can mitigate this effect.
Caption: How formic acid reduces secondary interactions causing peak tailing.
References
Addressing matrix effects in C16 Ceramide (d16:1,C16:0) quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of C16 Ceramide (d16:1, C16:0) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow.
Issue 1: Low or Inconsistent C16 Ceramide Signal Intensity
Question: My signal for C16 Ceramide is significantly lower in my biological samples compared to the calibration standards prepared in a pure solvent. What is causing this and how can I fix it?
Answer:
This is a classic sign of ion suppression , a major component of matrix effects.[1][2][3][4][5][6][7][8][9][10] Co-eluting endogenous molecules from your sample matrix, particularly phospholipids (B1166683) , are likely interfering with the ionization of your target analyte, C16 Ceramide, in the mass spectrometer's ion source.[1][2][7][8][9]
Troubleshooting Steps:
-
Confirm Ion Suppression: A post-column infusion experiment can verify if ion suppression is occurring at the retention time of C16 Ceramide.[2] This involves infusing a constant flow of a C16 Ceramide standard into the MS while injecting a blank matrix extract. A dip in the signal at the expected retention time confirms suppression.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[9]
-
Liquid-Liquid Extraction (LLE): This technique partitions lipids into an organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a sorbent that retains the analyte while allowing matrix components to be washed away.[9]
-
Phospholipid Depletion Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract.[9]
-
Protein Precipitation (PPT): While a quick method for removing proteins, it is often insufficient for removing phospholipids and may still result in significant matrix effects.[9]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy to compensate for matrix effects. A SIL-IS for C16 Ceramide (e.g., C16 Ceramide-d7) will co-elute and experience the same degree of ion suppression as the endogenous analyte. By calculating the ratio of the analyte to the IS, accurate quantification can be achieved.[11][12]
-
Optimize Chromatography:
-
Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically separate C16 Ceramide from the bulk of the phospholipids.
-
Column Chemistry: Experimenting with different column chemistries (e.g., C8, phenyl-hexyl) can alter selectivity and improve separation.
-
-
Sample Dilution: If the concentration of C16 Ceramide in your samples is sufficiently high, diluting the extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[2]
Issue 2: Poor Peak Shape and Shifting Retention Times
Question: I'm observing peak tailing, splitting, and inconsistent retention times for my C16 Ceramide peak. What could be the issue?
Answer:
Poor peak shape and retention time instability can be caused by both matrix effects and issues with the analytical column or mobile phase.[3][5]
Troubleshooting Steps:
-
Assess Sample Cleanliness: As with ion suppression, residual matrix components can interact with the column, leading to poor chromatography. Re-evaluate and optimize your sample preparation method.
-
Column Health:
-
Column Contamination: Phospholipids and other matrix components can accumulate on the column, degrading its performance.[3] Implement a robust column washing procedure between runs.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Column Degradation: If the column has been used extensively, it may need to be replaced.
-
-
Mobile Phase Compatibility:
-
pH: Ensure the pH of your mobile phase is appropriate for C16 Ceramide to maintain a consistent ionization state.
-
Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase composition can cause peak distortion.[5]
-
-
System Suitability: Regularly inject a standard solution of C16 Ceramide to monitor the performance of your LC-MS system. Consistent peak shape and retention time for the standard will indicate if the problem lies with your samples or the instrument.[3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of C16 Ceramide?
A1: Matrix effects refer to the alteration of the ionization efficiency of C16 Ceramide by co-eluting compounds present in the sample matrix.[2][7] This can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). These effects can lead to inaccurate and imprecise quantification.[2][7]
Q2: What are the primary sources of matrix effects in biological samples for ceramide analysis?
A2: In biological matrices such as plasma, serum, and tissue extracts, phospholipids are the most significant contributors to matrix effects.[1][2][7][8][9] Their high abundance and similar physicochemical properties to ceramides (B1148491) can lead to co-extraction and co-elution, causing ion suppression. Other potential sources include salts, proteins, and other endogenous lipids.[7]
Q3: How do I choose an appropriate internal standard for C16 Ceramide quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as C16 Ceramide-d7.[11][12] A SIL-IS has nearly identical chemical and physical properties to the endogenous C16 Ceramide, meaning it will behave similarly during sample preparation and chromatographic separation, and will be affected by matrix effects in the same way. This allows for reliable correction of signal variability. If a SIL-IS is not available, a structurally similar ceramide with a different chain length that is not present in the sample (e.g., C17 Ceramide) can be used, but a SIL-IS is always preferred for the most accurate results.[13]
Q4: Is protein precipitation alone sufficient for sample cleanup?
A4: While protein precipitation is a simple and fast method to remove proteins, it is generally not sufficient to eliminate phospholipid-based matrix effects.[9] Phospholipids are often soluble in the organic solvents used for protein precipitation and will remain in the supernatant, leading to significant ion suppression. For robust and accurate C16 Ceramide quantification, more rigorous sample cleanup techniques like LLE or SPE are recommended.[9]
Q5: Can I use matrix-matched calibration curves to overcome matrix effects?
A5: Yes, preparing your calibration standards in a blank matrix that is representative of your samples (e.g., ceramide-stripped plasma) is a valid approach to compensate for matrix effects.[1] The matrix components in the calibrators will cause a similar degree of ion suppression or enhancement as in your unknown samples, leading to more accurate quantification. However, this approach relies on the availability of a suitable blank matrix and assumes that the matrix effect is consistent across all samples. The use of a SIL-IS is generally considered a more robust approach.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific sample type.
-
Sample Aliquoting: To a 2 mL glass tube, add 50 µL of your biological sample (e.g., plasma, serum).
-
Internal Standard Spiking: Add a known amount of C16 Ceramide stable isotope-labeled internal standard (e.g., 10 µL of a 1 µg/mL solution of C16 Ceramide-d7 in methanol).
-
Protein Precipitation & Lipid Extraction: Add 1.5 mL of a cold (-20°C) mixture of chloroform:methanol (2:1, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 300 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking
This method quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the C16 Ceramide standard and internal standard into the reconstitution solvent.
-
Set B (Blank Matrix Extract): Extract a blank biological sample (that does not contain the analyte) using your established sample preparation protocol.
-
Set C (Post-Spiked Matrix): Spike the C16 Ceramide standard and internal standard into the extracted blank matrix from Set B.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to Low |
| Solid-Phase Extraction (SPE) | High | Low |
| Phospholipid Depletion Plates | Very High | Very Low |
This table provides a qualitative comparison based on literature. Actual efficiencies can vary depending on the specific protocol and matrix.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. chromacademy.com [chromacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of C16 Ceramide (d16:1,C16:0)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage, stability, and handling of C16 Ceramide (d16:1, C16:0).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for C16 Ceramide (d16:1, C16:0)?
A1: For optimal long-term stability, C16 Ceramide (d16:1, C16:0) should be stored as a crystalline solid at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][3][4]
Q2: How should I prepare a stock solution of C16 Ceramide?
A2: C16 Ceramide is a lipid and has poor solubility in aqueous solutions.[5] To prepare a stock solution, dissolve the solid C16 Ceramide in an appropriate organic solvent.[1] Commonly used solvents include chloroform, warmed ethanol (B145695), and warmed methanol.[6] Dimethyl formamide (B127407) (DMF) can also be used, with a solubility of approximately 0.5 mg/ml.[1][3] It is recommended to purge the solvent with an inert gas before dissolving the ceramide.[1] For cell culture experiments, prepare a concentrated stock in a solvent like DMSO or ethanol and then dilute it into the culture medium.[5]
Q3: What is the shelf life of C16 Ceramide stock solutions?
A3: It is best practice to prepare fresh stock solutions for each experiment to avoid potential degradation.[5] If storage is necessary, store the stock solution at -20°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[5]
Q4: My C16 Ceramide is precipitating in my cell culture medium. What can I do?
A4: Precipitation in aqueous media is a common issue due to the hydrophobic nature of ceramides (B1148491). To address this, ensure the final concentration of the organic solvent from your stock solution is minimal in the cell culture medium, typically less than 0.1%, to prevent both precipitation and solvent-induced cytotoxicity.[5] You can also try slightly warming the medium before adding the ceramide stock solution while vortexing, though be aware that it may precipitate again as the medium cools.
Q5: How does C16 Ceramide induce cellular responses?
A5: C16 Ceramide is a bioactive sphingolipid that can influence various cellular signaling pathways.[7][8] It has been shown to be involved in apoptosis by forming channels in the mitochondrial outer membrane, leading to increased permeability.[3][9] It also plays a role in the mTOR signaling pathway and can affect cell growth and proliferation.[7][10]
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to C16 Ceramide Treatment
| Potential Cause | Troubleshooting Step | Solution |
| C16 Ceramide Degradation | Verify storage conditions. | Always store the solid compound at -20°C. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5] |
| Poor Solubility/Delivery | Observe for precipitation in media. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration in the culture medium is minimal (<0.1%).[5] Consider using a vehicle control with the same solvent concentration. |
| Suboptimal Concentration | Review literature for your cell type. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inadequate Incubation Time | Consult previous studies or pilot experiments. | Conduct a time-course experiment to identify the optimal incubation period for observing the desired cellular effect (e.g., 6-48 hours for apoptosis).[5] |
| Cell Culture Conditions | Check cell density and serum presence. | Plate cells at an optimal density. Consider reducing serum concentration or using serum-free media during treatment, as serum components can interfere with ceramide activity.[5] |
Issue 2: Difficulty Dissolving Solid C16 Ceramide
| Potential Cause | Troubleshooting Step | Solution |
| Inappropriate Solvent | Confirm solvent compatibility. | Use recommended solvents such as chloroform, warmed ethanol, or warmed methanol.[6] For cell-based assays, high-purity DMSO or ethanol are common choices. |
| Low Temperature | Check solvent temperature. | Gently warm the solvent (e.g., ethanol, methanol) to aid dissolution.[6] |
| Insufficient Mixing | Observe for undissolved particles. | Vortex or sonicate the solution to ensure complete dissolution. |
Data Presentation
Table 1: Storage and Stability of C16 Ceramide (d16:1, C16:0)
| Parameter | Recommendation | Reference |
| Physical Form | Crystalline Solid | [1] |
| Storage Temperature | -20°C | [1][2][3] |
| Long-Term Stability | ≥ 4 years | [1][3][4] |
| Stock Solution Storage | -20°C (in aliquots) | [5] |
| Stock Solution Stability | Prepare fresh for best results | [5] |
Table 2: Solubility of C16 Ceramide (d16:1, C16:0)
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [6] |
| Ethanol | Soluble (when warmed) | [6] |
| Methanol | Soluble (when warmed) | [6] |
| Dimethyl formamide (DMF) | ~0.5 mg/ml | [1][3] |
| Aqueous Solutions | Poor | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of C16 Ceramide by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity and stability of C16 Ceramide over time.
Materials:
-
C16 Ceramide (d16:1, C16:0) sample (stored and a fresh standard)
-
Silica gel TLC plates
-
Developing solvent system (e.g., chloroform:methanol:water, 90:15:1)
-
Visualization reagent (e.g., iodine vapor or orcinol (B57675) stain)
-
Glass TLC chamber
-
Capillary tubes for spotting
Methodology:
-
Sample Preparation: Prepare a solution of the stored C16 Ceramide and a fresh standard solution at the same concentration (e.g., 1 mg/mL) in chloroform.
-
TLC Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark spotting points for the stored sample and the fresh standard.
-
Spotting: Using a capillary tube, carefully spot a small amount of each sample onto its designated point on the origin line. Allow the solvent to evaporate completely between applications.
-
Development: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Place the dried plate in a chamber with iodine vapor or spray with an appropriate staining reagent to visualize the spots.
-
Analysis: Compare the Rf values and the number of spots for the stored sample and the fresh standard. The presence of additional spots in the stored sample lane indicates degradation.
Protocol 2: Purity and Stability Analysis by HPLC-MS/MS
Objective: To quantitatively assess the purity and identify potential degradation products of C16 Ceramide.
Materials:
-
C16 Ceramide (d16:1, C16:0) sample
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.2% formic acid
-
Mobile phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid
-
Internal standard (e.g., C17:0 Ceramide)
Methodology:
-
Standard and Sample Preparation: Prepare a stock solution of C16 Ceramide and the internal standard in an appropriate solvent (e.g., ethanol). Create a series of calibration standards by diluting the stock solution. Prepare the C16 Ceramide sample to be tested at a known concentration and spike it with the internal standard.
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% Mobile Phase A).
-
Inject the sample.
-
Run a gradient elution, for example, starting with 50% B and increasing to 100% B over several minutes to separate the lipids.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for C16 Ceramide (d16:1, C16:0) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for C16 Ceramide and the internal standard in both the standards and the sample.
-
Construct a calibration curve by plotting the peak area ratio (C16 Ceramide/Internal Standard) against the concentration of the standards.
-
Determine the concentration of C16 Ceramide in the sample using the calibration curve. A decrease in concentration over time or the appearance of new, unexpected peaks would indicate degradation.
-
Mandatory Visualizations
Caption: Experimental workflow for handling and quality control of C16 Ceramide.
Caption: Simplified signaling pathways involving C16 Ceramide.
References
- 1. [PDF] Thin-layer chromatography of ceramides. | Semantic Scholar [semanticscholar.org]
- 2. pharmtech.com [pharmtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. CERTL reduces C16 ceramide, amyloid-β levels, and inflammation in a model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin-layer chromatography of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lipidmaps.org [lipidmaps.org]
- 10. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the signal-to-noise ratio for low abundance C16 Ceramide (d16:1,C16:0)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection and quantification of low-abundance C16 Ceramide (d16:1/C16:0).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely used method for analyzing low-abundance C16 Ceramide?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1] This method allows for the precise identification and quantification of individual ceramide species, even at low concentrations.[1][2] While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be highly sensitive, they often require derivatization of the ceramides (B1148491) into more volatile forms.[1]
Q2: How can I improve my sample preparation to enhance the signal for C16 Ceramide?
A2: Effective sample preparation is crucial for removing interfering substances and concentrating your analyte. For complex biological samples like plasma, a multi-step approach is often necessary.
-
Lipid Extraction: The Bligh and Dyer method using a chloroform (B151607)/methanol mixture is a common and effective protocol for extracting ceramides from plasma and tissues.[2]
-
Sample Cleanup: For plasma samples, which have high lipid content, an additional cleanup step after the initial extraction can significantly improve the signal-to-noise ratio by removing other abundant lipids that cause interference.[2] Solid-Phase Extraction (SPE) using a silica (B1680970) gel column or specialized phospholipid depletion plates are highly effective.[2][3]
Q3: What are the most critical parameters to optimize on my mass spectrometer for C16 Ceramide detection?
A3: To maximize sensitivity, infuse a standard solution of your ceramide of interest directly into the mass spectrometer and optimize all source parameters and ionization conditions.[2]
-
Ionization Mode: Electrospray ionization (ESI) is commonly used and can be operated in positive ion mode for ceramides.[4] Atmospheric Pressure Chemical Ionization (APCI) can also be effective and may allow for higher flow rates, reducing analysis time.[5]
-
Multiple Reaction Monitoring (MRM): This is a key technique for quantification. For ceramides, collision-induced dissociation typically generates stable product ions at m/z 264 and 282, which correspond to the loss of the amide-bound acyl-group and water molecules.[2] Monitoring these specific transitions enhances specificity and sensitivity.
Q4: Is derivatization necessary for analyzing C16 Ceramide by LC-MS/MS?
A4: Unlike GC-MS, LC-MS/MS assays are highly sensitive and generally do not require derivatization.[2] Avoiding this step simplifies the workflow and reduces potential experimental errors.[2] However, in some cases, derivatization can be used to enhance ionization efficiency, which may be beneficial for extremely low-abundance species.[6][7]
Q5: How do I choose an appropriate internal standard for accurate quantification?
A5: An ideal internal standard should behave similarly to the analyte during extraction and ionization but be distinguishable by the mass spectrometer.
-
Stable Isotope-Labeled (SIL) Standards: A SIL version of C16 Ceramide is the best choice as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[3]
-
Non-Physiological Ceramides: If a SIL standard is unavailable, non-physiological odd-chain ceramides, such as C17 or C25 ceramides, are excellent alternatives.[2][8] They have similar chemical properties to endogenous ceramides but do not naturally occur in the samples.
Troubleshooting Guides
Issue 1: Low or No Signal for C16 Ceramide
If you are experiencing a weak or absent signal for your target analyte, systematically check the sample preparation, liquid chromatography (LC), and mass spectrometry (MS) components.
| Possible Cause | Recommended Action |
| Inefficient Extraction | Review your lipid extraction protocol. Ensure correct solvent ratios and sufficient vortexing/homogenization. For complex matrices, consider a more rigorous cleanup method like Solid-Phase Extraction (SPE).[2][3] |
| Sample Degradation | Keep samples on ice during preparation and store extracts at -80°C to prevent degradation.[2] |
| LC Pump Issues | A complete loss of signal can sometimes be due to an air pocket in the LC pump line, preventing the mobile phase from reaching the column. Manually purge the pumps to remove any air.[9] |
| Incorrect MS Parameters | Infuse a fresh ceramide standard directly into the MS to confirm that source conditions, gas flows, and detector voltages are optimal and that the instrument is functioning correctly.[9] |
| Ion Suppression | Co-eluting compounds from the sample matrix can suppress the ionization of C16 Ceramide.[3] Improve sample cleanup, optimize the chromatographic gradient to better separate the analyte from interferences, or dilute the sample.[3] |
Issue 2: High Background Noise
High background noise reduces the signal-to-noise ratio, making it difficult to detect low-abundance analytes.
| Possible Cause | Recommended Action |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases and replace them regularly.[10] |
| Contaminated System | Contamination can build up in the sample injector, tubing, or ion source.[11] Flush the injection system between runs and perform regular cleaning of the ion source.[11] |
| Column Bleed | Older columns or those used with harsh mobile phases can exhibit column bleed, contributing to background noise. Flush the column or replace it if necessary. |
| Matrix Effects | A complex sample matrix can contribute to a high chemical background. Enhance sample cleanup procedures to remove more interfering compounds. |
Issue 3: Poor Peak Shape or Retention Time Shifts
Inconsistent peak shapes or shifting retention times can compromise data quality and quantification.
| Possible Cause | Recommended Action |
| Column Contamination | Particulates from the sample or system can partially block the column frit. Use an in-line filter and ensure samples are filtered before injection.[10] |
| Inappropriate Injection Solvent | Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.[10] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replace the column. |
| LC System Leaks | Check all fittings and connections for leaks. Even a small leak can cause pressure fluctuations and retention time shifts.[12] |
Experimental Protocols & Methodologies
Protocol 1: Lipid Extraction from Plasma (Bligh & Dyer Method)
This protocol is adapted from established methods for ceramide extraction.[2]
-
Sample Preparation: Transfer 50 µL of plasma to an ice-cold glass tube.
-
Internal Standard: Spike the sample with an internal standard (e.g., 50 ng of C17 Ceramide).[2]
-
Extraction: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly at 4°C.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to break the phases. Vortex and centrifuge.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again. Combine it with the first extract.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol (B145695) or mobile phase) for LC-MS/MS analysis.
Protocol 2: Optimized LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| LC Column | C8 or C18 Reverse-Phase (e.g., 2.1 x 150 mm, 5 µm) | Provides good separation of ceramide species based on hydrophobicity.[2] |
| Mobile Phase A | Acetonitrile:Water (3:2, v/v) with 10 mM ammonium (B1175870) formate (B1220265) | Common mobile phase for lipidomics. Ammonium formate acts as an ionization promoter.[4] |
| Mobile Phase B | Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate & 0.1% formic acid | Strong organic solvent for eluting hydrophobic lipids. Formic acid aids in positive ionization.[4] |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical scale columns.[4] |
| Gradient | 40% B to 95% B over ~17 minutes | A gradual gradient is needed to separate different lipid species effectively.[4] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique well-suited for lipids.[4] |
| Capillary Voltage | ~2.5 - 3.5 kV | Optimize for maximum signal intensity of the target analyte.[4] |
| Desolvation Temp. | ~600°C | Must be high enough to efficiently desolvate ions without causing thermal degradation.[4] |
| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (e.g., m/z 264.3) | Highly specific and sensitive detection. The m/z 264 product ion is characteristic of the sphingoid base.[2][13] |
Visualizations and Workflows
Caption: General workflow for C16 Ceramide analysis.
Caption: Troubleshooting decision tree for low S/N.
Caption: Diagram illustrating matrix effects (ion suppression).
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. zefsci.com [zefsci.com]
- 12. myadlm.org [myadlm.org]
- 13. lcms.cz [lcms.cz]
Cell permeability issues with exogenous C16 Ceramide (d16:1,C16:0) administration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with exogenous C16 Ceramide (d18:1/16:0).
Frequently Asked Questions (FAQs)
Q1: What is C16 Ceramide and what is its primary biological role?
A1: C16 Ceramide (N-palmitoylsphingosine) is a bioactive sphingolipid that plays a crucial role as a second messenger in various cellular signaling pathways. It is involved in regulating fundamental cellular processes such as apoptosis (programmed cell death), cell cycle arrest, and senescence.[1][2] An imbalance in its metabolism is often associated with various diseases, including cancer and metabolic disorders.
Q2: Why is delivering exogenous C16 Ceramide to cells challenging?
A2: C16 Ceramide is a highly hydrophobic lipid, which results in very poor solubility in aqueous solutions like cell culture media.[3][4] This inherent property can lead to precipitation and inconsistent experimental outcomes if not properly prepared and delivered.
Q3: What are the common methods for delivering C16 Ceramide to cells in culture?
A3: The most common methods involve dissolving C16 Ceramide in an organic solvent to create a stock solution, which is then diluted into the cell culture medium. Ethanol (B145695) and DMSO are frequently used solvents.[5] Another widely used technique is to complex the ceramide with bovine serum albumin (BSA) to enhance its solubility and delivery to cells.[6] More advanced methods include the use of nanoparticle-based delivery systems like liposomes or graphene nanoribbons.[3][7]
Q4: What is the expected cellular localization of exogenously administered C16 Ceramide?
A4: Exogenously administered C16 Ceramide has been observed to localize in various cellular compartments. Studies have shown that C16-ceramide/cholesterol domains can be found at high levels in late endosomes and the trans-Golgi network.[8] It is also known to act on the mitochondrial outer membrane to induce apoptosis.[9]
Q5: What are the primary signaling pathways affected by C16 Ceramide?
A5: C16 Ceramide is a key regulator of the intrinsic apoptosis pathway, often leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[9][10] It has also been shown to inhibit the mTOR signaling pathway, which is central to cell growth and proliferation.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of C16 Ceramide in culture medium. | - Poor solubility of C16 Ceramide in aqueous solutions.- Stock solution not properly prepared.- Final solvent concentration in the medium is too high, causing the ceramide to come out of solution. | - Ensure the C16 Ceramide is fully dissolved in the stock solvent (e.g., ethanol or DMSO) by warming and vortexing.[5]- Prepare a fresh stock solution for each experiment.- When diluting the stock solution into the medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion.[12]- Consider using a carrier protein like fatty acid-free BSA to complex with the C16 Ceramide, which can improve its solubility.[6]- Maintain a final solvent concentration of ≤ 0.1% in your cell culture medium to prevent precipitation and solvent-induced cytotoxicity.[5] |
| Inconsistent or no observable biological effect. | - Ineffective delivery of C16 Ceramide to the cells.- The concentration of C16 Ceramide is too low.- The incubation time is not optimal.- Degradation of C16 Ceramide. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Effective concentrations for inducing apoptosis are often in the 10-50 µM range.[13][14]- Conduct a time-course experiment to identify the optimal incubation period (e.g., 6, 12, 24, 48 hours).- Confirm the viability of your cells and ensure they are in a healthy, proliferative state before treatment.- Use a positive control for your expected biological effect (e.g., a known apoptosis inducer).- Prepare fresh C16 Ceramide solutions for each experiment to avoid degradation. |
| High levels of cell death in the vehicle control group. | - Cytotoxicity caused by the organic solvent (e.g., ethanol or DMSO). | - Ensure the final concentration of the solvent in the cell culture medium is non-toxic for your cell line. This is typically below 0.5%, with ≤ 0.1% being ideal.[5]- Always include a vehicle control for each concentration of C16 Ceramide used to accurately assess the effect of the solvent.[5] |
| Difficulty in reproducing results from the literature. | - Differences in cell lines and their passage numbers.- Variations in cell culture conditions (e.g., serum concentration).- Differences in the preparation and delivery of C16 Ceramide. | - Standardize your cell culture conditions, including cell density and serum concentration. Serum components can sometimes interfere with the activity of lipids.- Follow a detailed and consistent protocol for the preparation and administration of C16 Ceramide.- Be aware that different cell lines can have varying sensitivities to C16 Ceramide. |
Quantitative Data
Table 1: Solubility of C16 Ceramide in Common Solvents
| Solvent | Solubility | Notes |
| Ethanol | 10 mg/mL | Warming and sonication may be required for complete dissolution.[13] |
| DMSO | < 1 mg/mL | Slightly soluble.[13] |
| DMF | 20 mg/mL | Warming to 60°C and sonication may be necessary.[13] |
| Chloroform | Soluble | Not suitable for direct use in cell culture.[15] |
Table 2: Experimentally Used Concentrations of C16 Ceramide and Observed Effects
| Cell Line | Concentration Range | Observed Effect | Reference |
| HCT116 (colon cancer) | 2.5 - 50 µM | Time- and concentration-dependent decrease in cell viability; induction of apoptosis. | [13] |
| C6 glioma cells | 5 µM | Induction of apoptosis. | [16] |
| Macrophages | Not specified (endogenous increase) | Induction of mitochondrial apoptosis. | [17] |
| A549 and PC9 (non-small cell lung cancer) | 50 µmol/l (for C2-ceramide) | Reduced cell viability and increased caspase-3 activity. | [14] |
Experimental Protocols
Protocol 1: C16 Ceramide Delivery Using an Ethanol-Based Stock Solution
Objective: To prepare and administer C16 Ceramide to cultured cells using an ethanol stock solution.
Materials:
-
C16 Ceramide (d18:1/16:0) powder
-
200 proof (100%) Ethanol
-
Sterile, serum-free cell culture medium
-
Cultured cells in appropriate plates or flasks
Procedure:
-
Stock Solution Preparation: a. In a sterile microcentrifuge tube, dissolve C16 Ceramide powder in 100% ethanol to a stock concentration of 10 mM. b. To aid dissolution, warm the solution to 37°C and vortex thoroughly.[5] Ensure no visible particles remain. c. Store the stock solution at -20°C. It is recommended to prepare fresh stock for each set of experiments.
-
Working Solution Preparation and Cell Treatment: a. On the day of the experiment, thaw the C16 Ceramide stock solution at room temperature. b. Warm the sterile, serum-free cell culture medium to 37°C. c. To prepare the final working concentration, add the C16 Ceramide stock solution dropwise to the pre-warmed medium while gently vortexing. For example, to achieve a final concentration of 20 µM, add 2 µL of the 10 mM stock solution to 1 mL of medium. d. Ensure the final ethanol concentration in the medium is ≤ 0.1% to avoid solvent toxicity.[5] e. Prepare a vehicle control by adding the same volume of 100% ethanol to an equal volume of medium. f. Remove the existing medium from your cultured cells and replace it with the medium containing C16 Ceramide or the vehicle control. g. Incubate the cells for the desired duration and proceed with your downstream analysis.
Protocol 2: C16 Ceramide Delivery Using a BSA Complex
Objective: To enhance the solubility and delivery of C16 Ceramide by complexing it with bovine serum albumin (BSA).
Materials:
-
C16 Ceramide (d18:1/16:0) powder
-
Ethanol
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or other suitable buffer
-
Cultured cells in appropriate plates or flasks
Procedure:
-
Preparation of C16 Ceramide-Ethanol Solution: a. Prepare a stock solution of C16 Ceramide in ethanol as described in Protocol 1.
-
Preparation of BSA Solution: a. Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 2 mM).[18]
-
Formation of the C16 Ceramide-BSA Complex: a. Warm the BSA solution to 37°C. b. While vortexing the BSA solution, slowly inject the C16 Ceramide-ethanol solution to achieve the desired final concentration.[19] The molar ratio of ceramide to BSA can be optimized, but a 1:1 to 5:1 ratio is a common starting point.[18] c. Continue to incubate the mixture at 37°C for at least 15-30 minutes to allow for complex formation.
-
Cell Treatment: a. The C16 Ceramide-BSA complex can be further diluted in cell culture medium to achieve the final desired treatment concentration. b. Prepare a vehicle control containing BSA and the equivalent amount of ethanol used for the ceramide complex. c. Treat the cells as described in Protocol 1.
Visualizations
References
- 1. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.umd.edu [science.umd.edu]
- 3. Delivery of long chain C16 and C24 ceramide in HeLa cells using oxidized graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular localization of organized lipid domains of C16-ceramide/cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of Ceramide Analysis in Cosmetics using LC-MS
Welcome to the technical support center for the optimization of ceramide analysis in cosmetics using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of ceramides (B1148491) in cosmetic formulations.
Q1: I am having trouble with poor sensitivity and high background noise in my ceramide analysis. What are the likely causes and solutions?
A1: Poor sensitivity and high background noise are common issues in LC-MS analysis of cosmetic samples due to their complex matrices.
-
Cause: Matrix effects from other lipids, polymers, and emulsifiers in the cosmetic product can suppress the ionization of ceramides.[1][2]
-
Solution 1: Optimize Sample Preparation. A robust lipid extraction method is crucial. The Folch or a modified Bligh and Dyer extraction method is effective for separating lipids from other cosmetic ingredients.[3][4] Consider a solid-phase extraction (SPE) clean-up step to further remove interfering substances.
-
Solution 2: Adjust Chromatographic Conditions. Optimize the gradient elution to achieve better separation of ceramides from matrix components. Ensure the mobile phase composition is appropriate; for reversed-phase chromatography, common mobile phases include water with 0.1% formic acid (A) and isopropanol (B130326) or acetonitrile (B52724) with 0.1% formic acid (B).[3][5]
-
Solution 3: Check Mass Spectrometer Parameters. Ensure the MS parameters are optimized for ceramide detection. Key parameters include capillary voltage, cone voltage, source temperature, and desolvation temperature.[3] Use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) can significantly improve sensitivity and selectivity.[6]
Q2: My ceramide peaks are showing poor shape (e.g., tailing or fronting). How can I improve this?
A2: Poor peak shape can be attributed to several factors related to the column, mobile phase, or sample.
-
Cause: Column degradation, improper mobile phase pH, or sample overload.
-
Solution 1: Column Maintenance. Ensure your column is not degraded. If necessary, flush the column or replace it. A C8 or C18 reversed-phase column is commonly used for ceramide analysis.[7]
-
Solution 2: Mobile Phase pH. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase helps in the protonation of ceramides, leading to better peak shapes in positive ion mode.[3]
-
Solution 3: Injection Volume. Reduce the injection volume to avoid overloading the column. The injection volume should be appropriate for the column dimensions and capacity. A typical injection volume is around 5 µL.[3]
Q3: I am observing inconsistent retention times for my ceramide standards. What could be the reason?
A3: Fluctuations in retention time can compromise the reliability of your results.
-
Cause: Instability in the LC system, such as inconsistent pump flow rate, temperature fluctuations, or changes in mobile phase composition.
-
Solution 1: System Equilibration. Ensure the LC system is thoroughly equilibrated with the initial mobile phase conditions before each run.
-
Solution 2: Pump Performance. Check the pump for any leaks and ensure it is delivering a consistent flow rate.
-
Solution 3: Mobile Phase Preparation. Prepare fresh mobile phases daily and ensure they are properly degassed to prevent bubble formation.
Q4: How do I perform qualitative and quantitative analysis of different ceramide species in a single run?
A4: LC-MS/MS is the gold standard for both qualitative and quantitative analysis of complex ceramide mixtures.[8]
-
Qualitative Analysis: In full scan or product ion scan mode, you can identify different ceramide species based on their precursor and product ions. For example, ceramides with a phytosphingosine (B30862) base will show characteristic fragment ions.[9]
-
Quantitative Analysis: For quantification, use a triple quadrupole mass spectrometer in MRM mode. You will need authentic ceramide standards to create calibration curves.[6] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation.[5]
Experimental Protocols
Below are detailed methodologies for key experiments in ceramide analysis.
Protocol 1: Lipid Extraction from Cosmetic Cream (Modified Folch Method)
-
Sample Preparation: Weigh approximately 5 mg of the cosmetic cream into a glass centrifuge tube.
-
Solvent Addition: Add 1 mL of a chloroform/methanol/water mixture (2:1:1, v/v/v).[3]
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.[3]
-
Centrifugation: Centrifuge the sample at 7,500 rpm for 10 minutes to separate the layers.[3]
-
Phase Separation: Three layers will be visible: an upper aqueous layer, a protein/precipitate interface, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass pipette and transfer it to a clean vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol or the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of Ceramides
This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and ceramide species of interest.
-
Liquid Chromatography (LC) System: An ultra-performance liquid chromatography (UPLC) system is recommended for better resolution.[3]
-
Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 5 µm).[7]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Mass Spectrometry (MS) System: A triple quadrupole or Q-TOF mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for ceramides.[9]
Data Presentation
The following tables summarize typical quantitative data for method validation.
Table 1: LC-MS/MS Method Validation Parameters for Ceramide Standards
| Parameter | Ceramide NP | Ceramide AP | Ceramide EOP | Ceramide NS |
| Linearity (R²)[3][10] | > 0.995 | > 0.994 | > 0.996 | > 0.997 |
| LOD (ng/mL)[3] | 60 | 75 | 90 | 80 |
| LOQ (ng/mL)[4] | 180 | 225 | 270 | 240 |
| Intra-day Precision (RSD%)[11] | < 10% | < 10% | < 11% | < 10% |
| Inter-day Precision (RSD%)[11] | < 14% | < 13% | < 14% | < 14% |
| Recovery (%)[7] | 85-95% | 82-93% | 80-91% | 88-97% |
Data is representative and may vary based on the specific experimental conditions.
Table 2: Example LC Gradient for Ceramide Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 17.0 | 5 | 95 |
| 19.0 | 5 | 95 |
| 19.1 | 60 | 40 |
| 20.0 | 60 | 40 |
This gradient is based on a published method and may require optimization.[3]
Visualizations
The following diagrams illustrate key workflows and concepts in ceramide analysis.
Caption: Experimental workflow for ceramide analysis in cosmetics.
Caption: Troubleshooting logic for common LC-MS issues.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Analysis of ceramides in cosmetics by reversed-phase liquid chromatography/electrospray ionization mass spectrometry with collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics [kci.go.kr]
- 11. researchgate.net [researchgate.net]
Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry
Welcome to the technical support center for the structure-specific, quantitative analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the selection of an appropriate internal standard crucial for quantitative sphingolipid analysis?
A1: The use of a proper internal standard (IS) is critical for accurate quantification in LC-MS/MS analysis. The IS helps to correct for variations that can occur during the entire experimental process, including sample preparation, extraction, and instrument analysis.[1] For sphingolipidomics, it is recommended to use a stable isotope-labeled internal standard for each lipid class being analyzed, or at least a standard with a fatty acid chain length that is not naturally abundant in the samples.[1][2] This ensures that the IS behaves similarly to the analyte of interest throughout the procedure.
Q2: What are the common challenges in separating isobaric and isomeric sphingolipid species?
A2: A significant challenge in sphingolipid analysis is the presence of numerous isomers and isobaric species, which have the same mass-to-charge ratio (m/z) and are therefore indistinguishable by mass spectrometry alone.[3] For example, glucosylceramide (GlcCer) and galactosylceramide (GalCer) are isomers that require chromatographic separation for accurate quantification.[2] The use of techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase LC with optimized gradients is essential to achieve baseline separation of these species.[2][4][5]
Q3: How does in-source fragmentation affect the quantification of sphingolipids?
A3: In-source fragmentation, where molecules fragment within the ion source of the mass spectrometer before mass analysis, can complicate quantification. For instance, some ceramides (B1148491) are prone to losing a water molecule in the ion source.[6] This can lead to an underestimation of the precursor ion intensity and an overestimation of the fragment ion intensity, affecting the accuracy of quantification. Careful optimization of ion source parameters is necessary to minimize in-source fragmentation.[7]
Q4: What are the typical fragmentation patterns for different sphingolipid classes in positive ion mode?
A4: In positive ion mode ESI-MS/MS, different sphingolipid classes exhibit characteristic fragmentation patterns. For example:
-
Ceramides (Cer) and Hexosylceramides (HexCer) typically show a characteristic fragment ion corresponding to the sphingoid long-chain base (LCB), such as m/z 264.3 for a d18:1 sphingosine (B13886) backbone.[8][9]
-
Sphingomyelins (SM) characteristically produce a prominent fragment ion at m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.[10][9]
-
Sphingoid bases like sphingosine and sphinganine (B43673) fragment to produce ions resulting from the loss of water.[11]
Understanding these fragmentation patterns is crucial for developing specific and sensitive multiple reaction monitoring (MRM) methods for quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatographic Resolution
-
Question: My chromatogram shows broad, tailing peaks, and I'm unable to separate critical isomers like GlcCer and GalCer. What could be the cause, and how can I fix it?
-
Answer:
-
Potential Causes:
-
Inappropriate Column Chemistry: The choice between reversed-phase and HILIC columns is critical. HILIC is often preferred for separating sphingolipids based on their polar head groups.[4]
-
Suboptimal Mobile Phase Composition: The pH, ionic strength, and organic solvent composition of the mobile phase significantly impact peak shape and resolution. The addition of formic acid and ammonium (B1175870) formate (B1220265) can improve ionization and chromatography.[4]
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of matrix components can degrade column performance over time.
-
-
Solutions:
-
Optimize Chromatography: Experiment with different LC columns (e.g., HILIC, C18) and mobile phase gradients to improve separation.[4][5][12]
-
Sample Dilution: Analyze a dilution series of your sample to check for column overloading.
-
Column Washing and Replacement: Implement a rigorous column washing protocol between runs and replace the column if performance does not improve.
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Question: I am observing very low signal intensity for my target sphingolipids, even for the more abundant species. What are the possible reasons and solutions?
-
Answer:
-
Potential Causes:
-
Inefficient Extraction: The chosen extraction method may not be optimal for the sphingolipid classes of interest. For example, a single-phase extraction is better for recovering long-chain bases and their phosphates, while a two-phase extraction is more suitable for complex sphingolipids.[5]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of target analytes.
-
Suboptimal Mass Spectrometer Settings: Ion source parameters (e.g., temperature, gas flows) and collision energy are not optimized for your specific analytes.
-
Sample Degradation: Sphingolipids can degrade if not handled and stored properly.
-
-
Solutions:
-
Optimize Extraction Protocol: Test different extraction solvents and protocols to ensure efficient recovery.[12][13]
-
Improve Chromatographic Separation: Enhance separation from interfering matrix components to reduce ion suppression.
-
Tune Mass Spectrometer Parameters: Optimize ion source settings and collision energies for each target sphingolipid and internal standard.[5] Collision energy generally needs to be increased for sphingolipids with longer N-acyl chains or sphingoid bases.[10]
-
Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles.[14]
-
-
Issue 3: Inaccurate Quantification and High Variability
-
Question: My quantitative results show high variability between replicate injections and are not consistent with expected biological levels. What could be causing this?
-
Answer:
-
Potential Causes:
-
Inappropriate or Missing Internal Standard: Not using an appropriate internal standard for each class can lead to inaccurate quantification.
-
Isotopic Overlap: The isotopic peaks of an abundant species can interfere with the signal of a less abundant species with a similar m/z. For example, the [M+2] isotope of a more saturated sphingolipid can interfere with the monoisotopic peak of a less saturated one.[2]
-
Non-linear Detector Response: The detector response may not be linear across the concentration range of your samples.
-
Inconsistent Sample Preparation: Variability in the sample preparation steps can introduce significant errors.
-
-
Solutions:
-
Use Appropriate Internal Standards: A comprehensive internal standard mix covering different sphingolipid classes is recommended.[2][7]
-
Chromatographic Separation: Ensure baseline separation of species with potential isotopic overlap.[2]
-
Generate Calibration Curves: Prepare calibration curves for each analyte using a matrix-matched approach to assess linearity and ensure quantification is within the linear dynamic range of the instrument.[15][16]
-
Standardize Protocols: Maintain consistency in all sample preparation steps.
-
-
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Cells
This protocol provides a general method for the extraction of a broad range of sphingolipids from cultured cells.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Normalization: Before extraction, it is important to have a parameter for normalization, such as cell count, protein concentration, or DNA content.[5]
-
Addition of Internal Standards: Add a well-characterized sphingolipid internal standard mixture to the cell pellet.[2][4]
-
Lipid Extraction (Single-Phase):
-
Add a mixture of methanol:chloroform (2:1, v/v) to the cell pellet.
-
Vortex thoroughly and incubate at 38°C for 1 hour.[12]
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the lipid extract.
-
-
Optional: Alkaline Methanolysis: To reduce interference from glycerophospholipids, an alkaline methanolysis step can be performed.[12][13]
-
Sample Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).
Protocol 2: LC-MS/MS Analysis using HILIC
This protocol outlines a general HILIC-MS/MS method for the separation and quantification of various sphingolipid classes.
-
LC Column: Use a HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[4]
-
-
Gradient Elution:
-
Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the more polar sphingolipids.
-
A typical gradient might run over 5-10 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification. The MRM transitions should be optimized for each analyte and internal standard.
-
Key MS parameters to optimize include ion source temperature, gas flows, and collision energy.[17]
-
Quantitative Data Summary
Table 1: Commonly Used Internal Standards for Sphingolipid Analysis
| Sphingolipid Class | Internal Standard Example | Rationale |
| Sphingoid Bases | C17 Sphingosine (d17:1) | Odd-chain length is not common in mammalian systems. |
| Ceramides | C12 Ceramide (d18:1/12:0) | Shorter acyl chain allows for chromatographic separation from endogenous species. |
| Sphingomyelins | C12 Sphingomyelin (d18:1/12:0) | Similar behavior to endogenous SMs during extraction and ionization. |
| Hexosylceramides | C12 Glucosylceramide | Tracks the recovery and ionization of monohexosylceramides. |
| Sphingoid Base-1-Phosphates | C17 Sphingosine-1-Phosphate | Crucial for quantifying this important signaling molecule. |
Note: The selection of internal standards should be validated for each specific application and matrix.[1] A mixture of several internal standards is often used to cover a wide range of sphingolipid classes.[2][7]
Visualizations
Caption: Experimental workflow for sphingolipid analysis by LC-MS/MS.
Caption: Simplified overview of the sphingolipid metabolic pathway.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
The Differential Roles of C16 and C18 Ceramides in Cellular Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a diverse array of cellular processes, including apoptosis, cell cycle arrest, autophagy, and senescence. The biological function of ceramides is not monolithic; rather, it is intricately dictated by the length of their N-acyl chain. This guide provides a comparative analysis of two prominent long-chain ceramides, C16:0 Ceramide (d16:1/C16:0) and C18:0 Ceramide, focusing on their distinct roles in cell signaling, supported by experimental data and detailed methodologies.
At a Glance: Key Functional Distinctions
| Feature | C16 Ceramide (d16:1/C16:0) | C18 Ceramide |
| Primary Synthesis | Ceramide Synthase 5 (CerS5) and CerS6 | Ceramide Synthase 1 (CerS1) |
| Primary Signaling Role | Pro-apoptotic, pro-inflammatory | Pro-apoptotic, inducer of lethal mitophagy |
| Key Signaling Pathways | mTOR inhibition, mitochondrial outer membrane permeabilization | ER stress, lethal mitophagy via LC3B interaction |
| Membrane Biophysics | Induces formation of gel-like domains, increases membrane order | Also increases membrane order, but with potentially different domain morphology |
Quantitative Data Summary
The following tables summarize quantitative findings from various studies, highlighting the differential impacts of C16 and C18 ceramides.
Table 1: Effects on Cell Viability and Apoptosis
| Parameter | C16 Ceramide | C18 Ceramide | Cell Line | Reference |
| Apoptosis Induction | Significant increase in apoptosis.[1] | Potent inducer of apoptosis.[2] | Various cancer cell lines | [1][2] |
| Caspase-3 Activity | Increased caspase-3 activity.[3] | Associated with induction of caspase-3 activity.[3] | Rat myoblast (L6) cells | [3] |
| Toxicity Comparison | More toxic than C18:1 and C24:1 ceramides. | More toxic than C18:1 and C24:1 ceramides. | HeLa cells | [4] |
Table 2: Impact on Key Signaling Pathways
| Pathway | Effect of C16 Ceramide | Effect of C18 Ceramide | Reference |
| mTOR Signaling | Overexpression of CerS6 (producing C16 ceramide) reduces phosphorylation of Akt and S6K.[5] | MCF-7 breast cancer cells | |
| Autophagy | Induces lethal mitophagy through direct interaction with LC3B-II on mitochondrial membranes. | Human head and neck squamous cell carcinoma cells |
Signaling Pathway Diagrams
The distinct signaling roles of C16 and C18 ceramides can be visualized through their engagement with different cellular pathways.
C16 Ceramide Apoptosis and mTOR Pathway
C18 Ceramide-Induced Lethal Mitophagy
Detailed Experimental Protocols
Quantification of C16 and C18 Ceramides by LC-MS/MS
This protocol outlines the lipid extraction and analysis for the simultaneous quantification of C16 and C18 ceramides from cultured cells.
a. Lipid Extraction:
-
Harvest cultured cells (approximately 1 x 10^6 cells) by trypsinization or scraping, and wash with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a known volume of methanol.
-
Add an internal standard mixture containing a non-naturally occurring ceramide species (e.g., C17:0 ceramide) to each sample for normalization.
-
Perform a two-step lipid extraction using a chloroform/methanol/water solvent system.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of solvents such as water with formic acid and ammonium (B1175870) formate, and acetonitrile/isopropanol with formic acid and ammonium formate.
-
Perform mass spectrometry in the positive ion mode using electrospray ionization (ESI).
-
Utilize multiple reaction monitoring (MRM) to specifically detect and quantify C16 and C18 ceramides based on their specific precursor and product ion transitions.
Comparative Analysis of Apoptosis Induction
This protocol details a method to compare the pro-apoptotic effects of C16 and C18 ceramides using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
a. Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of C16 and C18 ceramides. Due to their hydrophobicity, delivery can be facilitated by complexing with a carrier molecule like bovine serum albumin (BSA) or using a solvent-free delivery system.
-
Treat cells with varying concentrations of C16 ceramide, C18 ceramide, or a vehicle control for a predetermined time course (e.g., 24, 48 hours).
b. Annexin V/PI Staining and Flow Cytometry:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) populations.
Assessment of mTOR Pathway Inhibition
This protocol describes the use of Western blotting to compare the effects of C16 and C18 ceramides on the mTOR signaling pathway.
a. Cell Lysis and Protein Quantification:
-
Treat cells with C16 ceramide, C18 ceramide, or a vehicle control as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins, such as Akt (p-Akt Ser473) and S6 Kinase (p-p70S6K Thr389). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a comparative analysis of C16 and C18 ceramides.
Comparative Analysis Workflow
References
- 1. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to C16 Ceramide (d16:1,C16:0) Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate quantification of specific ceramide species is paramount. This guide provides a comprehensive cross-validation of current methodologies for measuring C16 Ceramide (d16:1, C16:0), a key bioactive lipid implicated in cellular stress responses, apoptosis, and proliferation. We objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to C16 Ceramide's Role in Cellular Signaling
C16 Ceramide is a crucial signaling molecule involved in a variety of cellular processes. It is known to be a natural regulatory ligand of the p53 tumor suppressor, binding directly to its DNA-binding domain and leading to its accumulation and activation in response to cellular stress.[1] Furthermore, C16 ceramide plays a significant role in regulating the mTOR signaling pathway, which is central to cell growth and proliferation.[2][3] Dysregulation of C16 ceramide levels has been linked to various diseases, making its accurate quantification a critical aspect of both basic research and therapeutic development.
Below is a diagram illustrating the central role of C16 Ceramide in key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptomics Reveal Altered Metabolic and Signaling Pathways in Podocytes Exposed to C16 Ceramide-Enriched Lipoproteins [mdpi.com]
- 3. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the apoptotic potency of C16 Ceramide (d16:1,C16:0) across different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in cellular signaling, particularly in the regulation of apoptosis or programmed cell death.[1][2] The specific biological activity of a ceramide is determined by the length of its fatty acyl chain and the structure of its sphingoid base. This guide focuses on C16 Ceramide (d16:1/C16:0), a species characterized by a 16-carbon N-acyl chain attached to a 16-carbon sphingoid base (sphingenine). It has been identified as a key mediator of pro-apoptotic signals in response to various cellular stresses.[1] This document provides a comparative overview of the apoptotic potency of C16 Ceramide across different cell lines, supported by experimental data and detailed methodologies.
Quantitative Comparison of Apoptotic Effects
| Cell Line | Cell Type | Observed Apoptotic Effect | Key Findings |
| Murine Macrophages | Macrophage | Increased apoptosis and necrosis. | Overexpression of ceramide synthases (CerS) 4, 5, and 6 led to a specific elevation of C16:0 ceramide, which was sufficient to induce mitochondrial-mediated apoptosis.[1] |
| Jurkat Cells | Human T-lymphocyte | Increased C16 ceramide accumulation paralleled the onset of apoptosis. | Radiation-sensitive Jurkat cells showed a significant increase in C16 ceramide levels following ionizing radiation, which was not observed in radiation-resistant K562 cells.[3] |
| K562 Cells | Human Myelogenous Leukemia | Resistant to radiation-induced apoptosis. | Did not display increased levels of C16 ceramide accumulation after radiation, suggesting a correlation between C16 ceramide and sensitivity to apoptosis.[3] |
| Prostate Cancer Cells (LNCaP, DU145, PC-3) | Human Prostate Cancer | Increased intracellular ceramide levels correlated with apoptosis. | Serum deprivation or inhibition of acid ceramidase led to C16 ceramide accumulation and apoptosis in both androgen-dependent (LNCaP) and androgen-independent (DU145, PC-3) cells.[4] |
| Human Neutrophils | Neutrophil | Spontaneous apoptosis is associated with the de novo generation of C16 ceramide. | C16 ceramide was identified as the predominant ceramide species in neutrophils, and its accumulation preceded apoptosis. Exogenously added C16 ceramide was potent in inducing neutrophil death.[5] |
| Ramos B Cells | Human B-lymphocyte | De novo generated C16 ceramide is involved in mitochondrial damage and apoptosis. | C16 ceramide acts upstream of caspase activation to induce apoptosis in this cell line.[1] |
| MCF-7 Cells | Human Breast Cancer | Overexpression of Ceramide Synthase 6 (CerS6), which generates C16 ceramide, reduced cell proliferation. | The anti-proliferative effect was linked to the inhibition of the mTOR signaling pathway.[6] |
| HCT116 Cells | Human Colon Cancer | Exogenous C16-ceramide induced apoptosis. | Treatment with C16-ceramide led to caspase-3 activation and was found to involve the cell death promoting factor Btf.[7] |
Signaling Pathways in C16 Ceramide-Induced Apoptosis
C16 Ceramide primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1] Upon accumulation, C16 Ceramide can form channels in the mitochondrial outer membrane, leading to its permeabilization.[8] This event triggers the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death.[1][3]
Caption: C16 Ceramide-induced intrinsic apoptosis pathway.
Experimental Protocols
The following sections describe generalized methodologies for studying the apoptotic effects of C16 Ceramide, based on protocols commonly cited in the literature.[1][4][5]
Cell Culture and C16 Ceramide Treatment
-
Cell Lines: Culture the desired cell lines (e.g., Jurkat, MCF-7, LNCaP) in their recommended media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Ceramide Preparation: Prepare a stock solution of C16 Ceramide (d16:1/C16:0) in an appropriate solvent like ethanol (B145695) or DMSO. For cell treatment, the stock solution is often complexed with a carrier molecule like bovine serum albumin (BSA) to enhance solubility and delivery in aqueous culture media.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh media containing the desired concentrations of C16 Ceramide or vehicle control. Incubate for a specified period (e.g., 6, 12, 24, or 48 hours) before analysis.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of membrane-compromised late apoptotic and necrotic cells.
-
Procedure:
-
Harvest cells (including floating cells in the supernatant) by trypsinization or gentle scraping.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caspase Activity Assay
-
Principle: Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific peptide substrates conjugated to a reporter molecule. Cleavage of the substrate by an active caspase releases the reporter, which can be quantified.
-
Procedure:
-
Lyse the treated and control cells to release cellular proteins.
-
Determine the protein concentration of the lysates.
-
Incubate a standardized amount of protein from each sample with a specific caspase substrate (e.g., DEVD for caspase-3).
-
Measure the signal (color or fluorescence) using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
-
Caption: General experimental workflow for assessing apoptosis.
References
- 1. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Inter-Laboratory Variation of C16 Ceramide (d16:1, C16:0) Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance for the measurement of C16 Ceramide, a critical bioactive sphingolipid implicated in various cellular processes and diseases. Understanding the reproducibility and inter-laboratory variation of its measurement is paramount for reliable biomarker studies and clinical applications. This document summarizes key performance data from various methodologies and details the experimental protocols involved.
Ceramides (B1148491), composed of a sphingoid base and a fatty acid, play significant roles in cellular signaling, including apoptosis, cell growth, and differentiation.[1][2] The specific C16 ceramide, particularly N-palmitoyl-D-erythro-sphingosine (Cer(d18:1/16:0)), is one of the most abundant ceramide species in mammalian cells and is frequently associated with metabolic diseases and cardiovascular conditions.[2][3][4] While the user specified C16 Ceramide (d16:1, C16:0), the majority of published literature focuses on ceramides with a d18:1 sphingoid base. This guide will primarily address the more commonly studied Cer(d18:1/16:0) and provide generalizable principles for ceramide analysis.
Inter-Laboratory Performance of Ceramide Measurements
A landmark international ring trial involving 34 laboratories across 19 countries has set a new benchmark for the harmonization of ceramide measurements in human plasma.[5][6] This study provided robust data on the inter-laboratory and intra-laboratory variability for several clinically relevant ceramides, including one with a C16:0 acyl chain. The results underscore the importance of using authentic labeled standards for calibration to minimize variability.[6]
Table 1: Inter-Laboratory and Intra-Laboratory Variation for Ceramide Measurements in Human Plasma Standard Reference Material (SRM 1950)
| Ceramide Species | Mean Concentration (µmol/L) | Inter-Laboratory CV (%) | Intra-Laboratory CV (%) |
| Cer(d18:1/16:0) | 0.244 ± 0.006 | < 14 | ≤ 4.2 |
| Cer(d18:1/18:0) | 0.0835 ± 0.0017 | < 14 | ≤ 4.2 |
| Cer(d18:1/24:0) | 2.42 ± 0.04 | < 14 | ≤ 4.2 |
| Cer(d18:1/24:1) | 0.855 ± 0.013 | < 14 | ≤ 4.2 |
Data adapted from a large-scale inter-laboratory ring trial.[6][7] CV denotes Coefficient of Variation.
Comparative Performance of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[8][9][10] The performance of these methods is characterized by their linearity, limits of detection and quantification, and recovery.
Table 2: Performance Characteristics of LC-MS/MS Methods for C16 Ceramide Quantification
| Parameter | Performance Range | Reference |
| Linearity (R²) | > 0.99 | [11][12] |
| Limit of Detection (LOD) | 0.2 - 5 fmol | [8][12] |
| Limit of Quantification (LOQ) | 1.1 - 50 pg/ml | [8][12] |
| Recovery | 70 - 99% | [8] |
| Intra-assay Precision (CV%) | < 5% | [6] |
| Inter-assay Precision (CV%) | < 15% | [6] |
Experimental Protocols
Key Experiment: Quantification of C16 Ceramide in Human Plasma by LC-MS/MS
This section details a typical protocol for the quantification of C16 ceramide in human plasma using LC-MS/MS, based on methodologies described in the literature.[7][8][13]
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To each 50 µL of plasma sample, add a known amount of a non-endogenous internal standard, such as C17:0 ceramide or a stable isotope-labeled C16:0 ceramide (e.g., D7-Cer(d18:1/16:0)).[8][11]
-
Protein Precipitation and Lipid Extraction: Add a solvent mixture (e.g., methanol:dichloromethane:water 2:4:1, v/v/v) to precipitate proteins and extract lipids.[13]
-
Phase Separation: Centrifuge the samples to separate the organic and aqueous phases.
-
Evaporation and Reconstitution: Transfer the organic phase containing the lipids to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the different ceramide species. The entire chromatographic run is typically between 5 to 21 minutes.[8][11]
-
Mass Spectrometric Detection:
-
Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.
-
Detection: Employ a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for C16 ceramide and the internal standard. For Cer(d18:1/16:0), a common transition is m/z 538.5 → 264.3.[11][13]
-
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for the analyte (C16 ceramide) and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
Concentration Calculation: Determine the concentration of C16 ceramide in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for C16 Ceramide Measurement
Caption: A typical workflow for the quantification of C16 Ceramide.
De Novo Ceramide Synthesis Pathway
Caption: Simplified de novo synthesis pathway of C16 Ceramide.
References
- 1. Lipidomics of Ceramides: Disease Biomarker Applications - Creative Proteomics [creative-proteomics.com]
- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidomicssociety.org [lipidomicssociety.org]
- 6. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
Comparative Analysis of C16 Ceramide (d16:1, C16:0) Levels in Healthy vs. Diseased Tissues
An Essential Guide for Researchers and Drug Development Professionals
Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell growth, and stress responses.[1] The specific biological function of a ceramide is often determined by the length of its N-acyl chain. C16 Ceramide (d16:1, C16:0), generated by Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), has emerged as a key player in the pathology of numerous diseases, exhibiting context-dependent roles in both promoting and inhibiting disease progression.[2][3]
This guide provides an objective comparison of C16 Ceramide levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding its therapeutic potential.
Data Presentation: C16 Ceramide Levels in Disease
Quantitative analysis reveals significant alterations in C16 Ceramide levels across various diseases, most notably in cancer and metabolic disorders. While classically viewed as a pro-apoptotic lipid, studies show that C16 Ceramide is often upregulated in certain disease states.
| Disease State | Tissue/Sample Type | Finding in Diseased vs. Healthy/Control | Key Observations | Reference |
| Hepatocellular Carcinoma (HCC) | Serum | Significantly Upregulated | Serum levels of C16-C24 ceramides were highly upregulated in HCC patients compared to patients with cirrhosis. C16 ceramide showed high diagnostic accuracy for identifying HCC. | [4] |
| Breast Cancer | Tissue | Upregulated | An increase in C16 ceramide is associated with metastatic lymph node status.[5][6] | [5][6] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | Tissue | Upregulated | Upregulated CerS6-derived C16 ceramide was found to have a protective effect on ER and Golgi membrane integrity, promoting tumor growth.[7] | [7] |
| Obesity / Type 2 Diabetes | Liver & Plasma (Animal Model) | Significantly Upregulated | In obese, insulin-resistant animal models, CerS6 expression and C16:0 ceramide concentrations were significantly elevated in the liver and plasma.[8] | [8] |
| Obesity / Diet-Induced | Skeletal Muscle (Animal Model) | Significantly Downregulated (in CerS5 KO) | In CerS5 knockout mice, C16:0-ceramide levels were reduced in skeletal muscle, which was associated with reduced weight gain and improved glucose homeostasis on a high-fat diet. | [3] |
| Atherosclerosis | Plasma / Thoracic Adipose Tissue | Upregulated & Correlated | Circulating C16:0-ceramide correlated positively with C16:0-ceramide levels secreted by thoracic adipose tissue, vascular oxidative stress, and systemic inflammation. | [9] |
Signaling Pathways and Biological Roles
The functional role of C16 Ceramide is multifaceted, with a significant impact on apoptosis and cellular stress responses. Its accumulation can trigger distinct signaling cascades depending on the cellular context.
C16 Ceramide as a Direct Activator of the p53 Tumor Suppressor
Recent evidence has identified C16 Ceramide as a natural regulatory ligand for the tumor suppressor protein p53.[10] In response to cellular stress, such as nutrient deprivation, C16 Ceramide levels rise. It can then directly bind to the DNA-binding domain of p53. This interaction stabilizes p53 by disrupting its complex with the E3-ligase MDM2, which would normally target p53 for degradation. The resulting accumulation and activation of p53 lead to the transcription of downstream targets that initiate apoptosis.[10]
References
- 1. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse functions of ceramide in cancer cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum sphingolipidomic analyses reveal an upregulation of C16- ceramide and sphingosine-1-phosphate in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 6. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fat-Secreted Ceramides Regulate Vascular Redox State and Influence Outcomes in Patients With Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Correlation of C16 Ceramide (d16:1,C16:0) with other lipid species in lipidomics data
A deep dive into the lipidomics landscape reveals a complex web of interactions surrounding C16 Ceramide (d16:1/C16:0), a key bioactive sphingolipid. This guide synthesizes findings from multiple lipidomics studies to present a comparative analysis of its correlations with other lipid species, offering insights for researchers in drug development and metabolic disease.
C16 Ceramide (Cer(d16:1/C16:0)) stands as a central molecule in cellular signaling, implicated in processes ranging from insulin (B600854) resistance to apoptosis. Understanding its relationships with other lipids is crucial for deciphering its role in health and disease. This guide provides a comprehensive overview of these correlations, supported by experimental data and detailed methodologies.
Quantitative Correlation of C16 Ceramide with Other Lipid Species
Lipidomics studies, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have begun to map the intricate connections of C16 ceramide. While a single, all-encompassing correlation matrix is not yet available in the literature, a synthesis of data from various studies allows for a comparative understanding.
In a study on the sphingolipid profiles of a large population, it was noted that C16 ceramides (B1148491), including Cer(d18:1/16:0), exhibited unique clustering patterns, distinct from other ceramide species, suggesting a specific regulatory network.[1] Generally, total ceramide levels have been shown to correlate positively with low-density lipoprotein cholesterol (LDL-C) and negatively with high-density lipoprotein cholesterol (HDL-C).
A study focusing on skin lipids provided more direct quantitative correlations, demonstrating a positive relationship between 1-O-acylceramides containing a C16:0 fatty acid and specific triacylglycerol (TG) species. This suggests a coordinated regulation or metabolic link between these two lipid classes in the skin.
Conversely, a large-scale plasma lipidomics study indicated that while ceramides, as a class, were positively correlated with body mass index (BMI) and insulin resistance, hexosylceramides showed a negative correlation.[1][2][3] This highlights the functional divergence between different ceramide-containing lipid classes.
Table 1: Summary of Observed Correlations of C16 Ceramide with Other Lipid Species and Clinical Markers
| Correlated Lipid/Marker | Type of Correlation | Context/Study Population | Reference |
| Triacylglycerols (TGs) | Positive | Human Skin | |
| LDL-Cholesterol | Positive (as a class) | General | |
| HDL-Cholesterol | Negative (as a class) | General | |
| Hexosylceramides | Negative (as a class) | Plasma | [1][2][3] |
| Other Ceramides | Different Clustering | Plasma | [1] |
| BMI & Insulin Resistance | Positive (as a class) | Plasma | [1][2][3] |
| Cardiovascular Disease Risk | Positive | Plasma | [4][5] |
Signaling Pathways Involving C16 Ceramide
C16 ceramide is a key player in several critical signaling pathways, most notably in apoptosis and insulin resistance.
C16 Ceramide in Apoptosis
C16 ceramide is a pro-apoptotic molecule that can trigger programmed cell death through multiple mechanisms.[6] One of the primary pathways involves the activation of caspases, the executioner enzymes of apoptosis. C16 ceramide can promote the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, leading to cell death.[7]
C16 Ceramide in Insulin Resistance
Elevated levels of C16 ceramide are strongly associated with the development of insulin resistance. It interferes with the insulin signaling cascade at several key points. One of the primary mechanisms is the inhibition of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway. By inhibiting Akt, C16 ceramide prevents the translocation of GLUT4 to the cell surface, thereby impairing glucose uptake. Furthermore, C16 ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt.
Experimental Protocols
The quantitative analysis of C16 ceramide and its correlation with other lipid species predominantly relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a summarized, typical workflow for such an analysis.
Sample Preparation (Human Plasma)
-
Thawing and Internal Standard Spiking: Plasma samples are thawed on ice. A known amount of an internal standard mixture, containing deuterated ceramide species (e.g., C16:0-d7-ceramide), is added to each plasma sample to correct for extraction losses and ionization differences.
-
Protein Precipitation and Lipid Extraction: Lipids are extracted using a solvent mixture, typically chloroform/methanol or isopropanol. This step also serves to precipitate proteins. The mixture is vortexed and centrifuged to separate the lipid-containing organic phase from the aqueous phase and the protein pellet.
-
Drying and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS system, such as methanol/isopropanol.
LC-MS/MS Analysis
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically a reversed-phase C18 column. A gradient of mobile phases is used to separate the different lipid species based on their polarity and acyl chain length.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is usually performed in positive ion mode.
-
Quantification: Specific precursor-to-product ion transitions for each ceramide species and their corresponding internal standards are monitored using Multiple Reaction Monitoring (MRM). The peak area of the endogenous C16 ceramide is normalized to the peak area of its deuterated internal standard to calculate its concentration.
Concluding Remarks
The available lipidomics data paint a picture of C16 ceramide as a highly regulated and interconnected signaling lipid. Its distinct correlation patterns compared to other ceramides and its inverse relationship with protective lipid species like hexosylceramides underscore its specific roles in cellular pathophysiology. Further large-scale lipidomics studies providing comprehensive, quantitative correlation matrices will be invaluable in fully elucidating the complex lipid network in which C16 ceramide operates and in identifying novel therapeutic targets for metabolic and cardiovascular diseases.
References
- 1. Large-scale lipidomics identifies associations between plasma sphingolipids and T2DM incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale lipidomics identifies associations between plasma sphingolipids and T2DM incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma ceramides predict cardiovascular death in patients with stable coronary artery disease and acute coronary syndromes beyond LDL-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Structural Identity of C16 Ceramide (d16:1, C16:0) by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the structural identity of C16 Ceramide (d16:1, C16:0) using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public domain NMR data for C16 Ceramide (d16:1, C16:0), this guide will leverage detailed spectral information from the closely related and well-characterized C16 Ceramide (d18:1, C16:0) as a primary reference for comparison. The structural differences between these two molecules are highlighted, and the expected spectral variations are discussed, providing a robust methodology for structural elucidation.
Introduction to Ceramide Structure and the Importance of NMR Confirmation
Ceramides are a class of sphingolipids composed of a sphingoid base and a fatty acid linked via an amide bond. They are critical components of cell membranes and play significant roles in cellular signaling pathways, including apoptosis, cell proliferation, and differentiation. The specific structure of a ceramide, including the length of the sphingoid base and the fatty acid chain, dictates its biological function.
C16 Ceramide (d16:1, C16:0) consists of a 16-carbon sphingoid base with one double bond (d16:1) and a 16-carbon saturated fatty acid (C16:0). Its structural isomer, C16 Ceramide (d18:1, C16:0), features a more common 18-carbon sphingoid base (d18:1). While seemingly minor, this two-carbon difference in the sphingoid backbone can influence the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation is paramount.
NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, the precise connectivity and stereochemistry of a molecule can be determined.
Comparative Analysis: C16 Ceramide (d16:1, C16:0) vs. C16 Ceramide (d18:1, C16:0)
The key structural difference lies in the length of the sphingoid base carbon chain. This variation is expected to manifest in the NMR spectra, primarily in the signals corresponding to the terminal methyl group and the adjacent methylene (B1212753) groups of the sphingoid base.
Table 1: Predicted Key ¹H NMR Spectral Differences
| Functional Group | C16 Ceramide (d18:1, C16:0) (Observed) | C16 Ceramide (d16:1, C16:0) (Predicted) | Rationale for Predicted Difference |
| Terminal Methyl (sphingoid) | ~0.88 ppm (triplet) | ~0.88 ppm (triplet) | The chemical environment of the terminal methyl group is very similar. |
| Methylene Chain (sphingoid) | ~1.25 ppm (broad multiplet) | ~1.25 ppm (broad multiplet) | The bulk of the methylene chain will have a similar chemical shift. |
| Vinylic Protons | ~5.4-5.8 ppm (multiplets) | ~5.4-5.8 ppm (multiplets) | The electronic environment of the double bond is expected to be very similar. |
| Amide Proton | ~6.2-6.8 ppm (doublet) | ~6.2-6.8 ppm (doublet) | The amide linkage is identical in both molecules. |
Table 2: Predicted Key ¹³C NMR Spectral Differences
| Carbon Atom | C16 Ceramide (d18:1, C16:0) (Observed) | C16 Ceramide (d16:1, C16:0) (Predicted) | Rationale for Predicted Difference |
| Terminal Methyl (sphingoid) | ~14.1 ppm | ~14.1 ppm | The terminal carbon's environment is nearly identical. |
| Methylene Chain (sphingoid) | ~22.7-32.2 ppm | ~22.7-32.2 ppm | The majority of the methylene carbons will have overlapping signals. |
| Vinylic Carbons | ~128-134 ppm | ~128-134 ppm | The double bond carbons should have very similar chemical shifts. |
| Carbonyl Carbon | ~174 ppm | ~174 ppm | The amide carbonyl environment is identical. |
Note: The predicted values for C16 Ceramide (d16:1, C16:0) are based on the established data for C16 Ceramide (d18:1, C16:0) and general principles of NMR spectroscopy. The primary distinguishing feature in a high-resolution spectrum would be the integration of the aliphatic proton signals and potentially subtle shifts in the carbons nearest the terminus of the sphingoid chain.
Experimental Protocol for NMR-based Structural Confirmation
This protocol outlines the steps for acquiring and analyzing NMR data to confirm the structure of C16 Ceramide (d16:1, C16:0).
1. Sample Preparation
-
Solvent Selection: A suitable deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for ceramides. For enhanced solubility, a mixture such as CDCl₃:Methanol-d₄ (CD₃OD) (e.g., 2:1 v/v) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the ceramide sample in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.
-
1D ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: sufficient number of scans for good signal-to-noise ratio, spectral width covering the expected proton chemical shift range (~0-10 ppm).
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Key parameters: sufficient number of scans, spectral width covering the expected carbon chemical shift range (~0-180 ppm).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming stereochemistry.
-
3. Data Analysis and Structural Elucidation
-
Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration.
-
Spectral Assignment:
-
¹H NMR: Identify characteristic signals, such as the amide proton, vinylic protons, protons adjacent to hydroxyl groups, and the long aliphatic chains.
-
¹³C NMR: Identify the carbonyl carbon, vinylic carbons, and carbons bearing hydroxyl groups.
-
HSQC: Assign the chemical shifts of carbons that are directly attached to protons.
-
COSY: Trace the connectivity of the proton spin systems within the sphingoid base and the fatty acid chain.
-
HMBC: Connect the different spin systems and confirm the overall carbon skeleton. For instance, correlations from the amide proton to the carbonyl carbon and the C2 of the sphingoid base are key for confirming the amide linkage.
-
-
Comparison: Compare the assigned chemical shifts and coupling constants with the known data for C16 Ceramide (d18:1, C16:0) and note the expected differences due to the shorter sphingoid chain. The integration of the aliphatic signals in the ¹H NMR spectrum should correspond to the correct number of protons for the d16:1 backbone.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for confirming the structural identity of C16 Ceramide (d16:1, C16:0).
Caption: Experimental workflow for NMR-based structural confirmation.
Signaling Pathway Involving Ceramides
Ceramides are central hubs in sphingolipid metabolism and signaling. The following diagram illustrates a simplified signaling pathway involving ceramide.
Caption: Simplified ceramide-mediated signaling pathway.
Conclusion
The structural confirmation of C16 Ceramide (d16:1, C16:0) by NMR spectroscopy is a critical step in its characterization for research and development. While direct, publicly available, fully assigned NMR data for this specific ceramide is scarce, a robust structural elucidation can be achieved through a comprehensive set of 1D and 2D NMR experiments and careful comparison with the well-documented spectra of its close analogue, C16 Ceramide (d18:1, C16:0). The detailed experimental protocol and analytical strategy provided in this guide offer a clear pathway for researchers to confidently determine the structural integrity of their C16 Ceramide (d16:1, C16:0) samples.
Systematic review of C16 Ceramide (d16:1,C16:0)'s role in insulin resistance
Introduction:
The rising prevalence of obesity and type 2 diabetes has intensified the search for molecular mechanisms linking overnutrition to metabolic dysfunction. Among the class of bioactive lipids known as ceramides (B1148491), C16:0 ceramide (d18:1/16:0), derived from the saturated fatty acid palmitate, has emerged as a key mediator of insulin (B600854) resistance.[1][2][3] This guide provides a systematic review of C16:0 ceramide's role in impairing insulin signaling, comparing its effects across different experimental models and presenting the underlying biochemical pathways and experimental data for researchers, scientists, and drug development professionals.
C16:0 Ceramide Accumulation in Insulin-Resistant States
Quantitative analysis across multiple studies reveals a strong correlation between elevated levels of C16:0 ceramide in metabolic tissues and the severity of insulin resistance.[1][2][4] Adipose tissue, in particular, shows a significant increase in C16:0 ceramide in obese and diabetic individuals, suggesting a pivotal role for this specific ceramide species in the pathogenesis of the disease.[1][2][4]
Table 1: Comparative Levels of C16:0 Ceramide in Human Subcutaneous Adipose Tissue
| Cohort | N | C16:0 Ceramide (pg/mg tissue) | Statistical Significance (vs. Control/Non-Diabetic) | Reference |
| Lean Non-Diabetic (Control) | 20 | Mean values not explicitly stated, used as baseline | - | [4] |
| Obese Non-Diabetic | 66 | Significantly Increased | P = 0.023 (vs. Control) | [4] |
| Obese Diabetic | 32 | Significantly Increased | P = 0.027 (vs. Obese Non-Diabetic) | [4] |
Experimental Protocol: Ceramide Quantification in Adipose Tissue
-
Sample Collection: Subcutaneous adipose tissue samples were collected from lean non-diabetic, obese non-diabetic, and obese type 2 diabetic individuals.[2]
-
Lipid Extraction: Total lipids were extracted from tissue homogenates using a modified Bligh and Dyer method.
-
Quantification: Ceramide species were quantified using a targeted lipidomics approach via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Internal standards for each ceramide class were used for absolute quantification.
Molecular Mechanisms: C16:0 Ceramide's Interference with Insulin Signaling
C16:0 ceramide disrupts insulin signaling primarily by inhibiting the activation of Protein Kinase B (Akt), a central node in the pathway that promotes glucose uptake and metabolic regulation.[1][5][6] Two principal mechanisms have been identified: the activation of Protein Phosphatase 2A (PP2A) and the activation of atypical Protein Kinase C zeta (PKCζ).[5][7][8][9] Both pathways converge on Akt, leading to its dephosphorylation and inactivation, thereby blunting the downstream effects of insulin.
Supporting Experimental Evidence and Protocols
The inhibitory effect of ceramides on insulin-stimulated glucose uptake and Akt activation has been demonstrated in various cell and animal models. Short-chain, cell-permeable ceramide analogs (e.g., C2-ceramide) are often used in vitro to mimic the effects of endogenous C16:0 ceramide accumulation.
Table 2: Comparison of C16:0 Ceramide's Effects in Different Experimental Models
| Model System | Treatment | Key Finding | Effect on Akt Phosphorylation | Effect on GLUT4 Translocation | Reference |
| 3T3-L1 Adipocytes | C2-Ceramide | ~50% inhibition of insulin-stimulated glucose transport. | Inhibited | Inhibited | [6][10] |
| L6 Rat Myotubes | C6-Ceramide | Mimicked TNFα-induced insulin resistance. | Inhibited | Not directly measured, but implied by Akt inhibition. | [11] |
| C2C12 Mouse Myotubes | Palmitate (increases endogenous C16) | Impaired insulin signaling. | Repressed | Inhibited | [9][12] |
| High-Fat Diet Fed Mice | Diet-induced obesity | Increased C16:0 ceramide correlated with glucose intolerance. | Reduced in isolated hepatocytes | Not directly measured | [13][14] |
| CerS6 Knockout Mice | Genetic deletion of CerS6 | Protected from diet-induced obesity and glucose intolerance. | Preserved insulin-stimulated activation | Not directly measured | [13][14] |
Experimental Protocol: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are pre-incubated with a short-chain ceramide analog (e.g., 100 µM C2-ceramide) for 2-4 hours.
-
Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake Assay: Radiolabeled 2-deoxy-D-[³H]glucose is added, and its uptake into the cells is measured over a short period (e.g., 5 minutes) using a scintillation counter. The assay measures the rate of glucose transport into the cells.[6]
The De Novo Synthesis Pathway: Source of C16:0 Ceramide
In conditions of nutrient excess, particularly high levels of the saturated fatty acid palmitate (C16:0), the de novo synthesis pathway of ceramides is upregulated.[1][4][5] This pathway begins with the condensation of palmitoyl-CoA and serine, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme.[4][5] Subsequent steps involve the action of ceramide synthases (CerS). Specifically, CerS5 and CerS6 are responsible for producing C16:0 ceramide, making them critical control points and potential therapeutic targets.[14][15]
C16:0 Ceramide vs. Other Alternatives
While various lipid species, including other ceramides (e.g., C18:0) and diacylglycerols (DAGs), have been implicated in insulin resistance, C16:0 ceramide is uniquely highlighted in the context of obesity.[3][5] Studies using genetic models, such as mice with a deficiency in CerS6 (the primary synthase for C16:0 ceramide), show protection from high-fat-diet-induced obesity and insulin resistance, even while other lipid species may remain elevated.[14] This specificity suggests that targeting the synthesis or signaling of C16:0 ceramide could be a more precise therapeutic strategy than global lipid-lowering approaches. Inhibition of CerS6 via antisense oligonucleotides (ASOs) has been shown to reduce C16:0 ceramide levels, lower body weight, and improve glucose tolerance in obese mouse models, further validating its role as a key therapeutic target.[16]
The evidence strongly indicates that C16:0 ceramide is a pivotal lipotoxic molecule that links dietary saturated fat to the development of insulin resistance.[1][2][3] It accumulates in key metabolic tissues in obese and diabetic states and directly impairs insulin signaling by inhibiting Akt through PP2A and PKCζ-dependent mechanisms.[7][8][9] The specificity of the de novo synthesis pathway, particularly the role of CerS6, presents a promising and specific target for drug development.[14][16] Future therapeutic strategies aimed at reducing C16:0 ceramide levels or blocking its downstream actions hold significant potential for treating and preventing type 2 diabetes and related metabolic disorders.
References
- 1. d-nb.info [d-nb.info]
- 2. Insulin resistance induced by de novo pathway-generated C16-ceramide is associated with type 2 diabetes in an obese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C16:0-ceramide signals insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Insulin-Stimulated Glucose Transporter GLUT4 Translocation and Akt Kinase Activity by Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ceramide-induced activation of protein phosphatase 2A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 8. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterising the Inhibitory Actions of Ceramide upon Insulin Signaling in Different Skeletal Muscle Cell Models: A Mechanistic Insight | PLOS One [journals.plos.org]
- 10. Regulation of insulin-stimulated glucose transporter GLUT4 translocation and Akt kinase activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Sphingolipid changes do not underlie fatty acid-evoked GLUT4 insulin resistance nor inflammation signals in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese pop… [ouci.dntb.gov.ua]
- 16. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Validation of Ceramides as Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to become key signaling molecules implicated in a multitude of cellular processes, including apoptosis, inflammation, and metabolic regulation.[1][2][3] This has led to burgeoning interest in their potential as biomarkers for various pathologies, most notably cardiovascular and metabolic diseases.[4][5] This guide provides a comparative analysis of the validation of specific ceramide species as clinical biomarkers, their performance against traditional risk markers, and the methodologies employed for their quantification.
Comparative Performance of Ceramide Biomarkers
Extensive research has focused on long-chain and very-long-chain ceramides as predictors of adverse health outcomes.[4] Specific ratios of these ceramides have demonstrated superior predictive power for cardiovascular events compared to conventional biomarkers like low-density lipoprotein cholesterol (LDL-C) and high-sensitivity C-reactive protein (hs-CRP).[4][6] In contrast, there is limited evidence supporting the clinical validation of short-chain ceramides, such as C4-ceramide, as standalone biomarkers for major diseases like cardiovascular disease (CVD) or cancer.[4]
The following table summarizes the comparative performance of well-validated ceramide ratios against traditional cardiovascular risk markers.
| Biomarker | Hazard Ratio (HR) / Odds Ratio (OR) per SD | 95% Confidence Interval (CI) | p-value | Context | Source(s) |
| Ceramide Ratios | |||||
| Cer(d18:1/16:0)/Cer(d18:1/24:0) Ratio | OR: 4.49 | 2.24–8.98 | <0.001 | Stable Coronary Artery Disease (CAD) | [4][6] |
| Cer(d18:1/18:0)/Cer(d18:1/24:0) Ratio | HR: 1.81 | 1.53–2.14 | <0.001 | Incident Type 2 Diabetes | [7] |
| Cer(d18:1/24:1)/Cer(d18:1/24:0) Ratio | Consistently associated with CHD risk | - | - | Coronary Heart Disease (CHD) | [7] |
| C24:0/C16:0 Ceramide Ratio | HR: 0.60 (inverse association) | 0.56–0.65 | <0.0001 | All-cause mortality | [6] |
| Traditional Biomarkers | |||||
| Low-Density Lipoprotein Cholesterol (LDL-C) | - | - | - | Fails to identify all high-risk patients | [6] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | - | - | - | Often used alongside lipid markers | [4] |
Note: Data is compiled from multiple studies and cohorts as cited. Hazard Ratios and Odds Ratios are adjusted for other risk factors.[4]
Experimental Protocols for Ceramide Quantification
The accurate quantification of specific ceramide species is paramount for their validation as biomarkers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is the most widely used and validated method for quantifying individual ceramide species in biological samples.[10][11][12]
1. Sample Preparation (Protein Precipitation): [4]
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold isopropanol (B130326) containing a mixture of deuterated internal standards (e.g., C16:0-d7, C18:0-d7, C24:1-d7, C24:0-d7 ceramides).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant containing the lipid extract to a new tube for analysis.
2. Liquid Chromatography (LC): [4][10]
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) containing 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to separate the different ceramide species based on their hydrophobicity.
-
Flow Rate: Typically around 0.3-0.4 mL/min.
3. Tandem Mass Spectrometry (MS/MS): [4][13]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the [M+H]⁺ adduct of the ceramide. A common product ion for ceramides with a d18:1 sphingoid base is at m/z 264.3, which results from the neutral loss of the N-acyl chain and water.
-
Quantification: The concentration of each endogenous ceramide is calculated from the ratio of its peak area to that of its corresponding deuterated internal standard, using a calibration curve generated from a certified reference material.[4]
Enzyme-Linked Immunosorbent Assay (ELISA)
While LC-MS/MS is the preferred method, ELISA kits are available for the quantification of total ceramides or specific species. This method is typically a competitive ELISA.[8]
1. Principle of Competitive ELISA: [8]
-
The wells of a microplate are pre-coated with a known amount of ceramide.
-
The sample containing an unknown amount of ceramide is added to the wells along with a specific primary antibody that recognizes ceramide.
-
The ceramide in the sample competes with the ceramide coated on the plate for binding to the primary antibody.
-
After incubation, unbound reagents are washed away.
-
A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
A substrate is added, and the resulting colorimetric reaction is measured. The intensity of the color is inversely proportional to the amount of ceramide in the sample.
Comparison of Methods:
| Parameter | LC-MS/MS | ELISA |
| Specificity | High; can distinguish between different species | Lower; may have cross-reactivity |
| Sensitivity | High; can detect low concentrations | Moderate |
| Throughput | Can be high with automation | High; suitable for screening large numbers of samples |
| Quantification | Absolute quantification using internal standards | Relative or semi-quantitative |
| Cost & Complexity | High initial investment and requires expertise | Lower cost and simpler to perform |
Signaling Pathways and Workflows
Ceramides are central to several critical signaling pathways, and their synthesis is tightly regulated. Understanding these pathways is crucial for interpreting the significance of altered ceramide levels.
De Novo Ceramide Synthesis Pathway
The de novo pathway is a fundamental route for ceramide production, starting from basic precursors in the endoplasmic reticulum.[4]
Caption: The de novo synthesis pathway of ceramides.
Ceramide-Mediated Apoptosis Signaling
An accumulation of ceramides in response to cellular stress can trigger programmed cell death (apoptosis).[4][14]
Caption: Simplified ceramide signaling pathway in apoptosis.
Experimental Workflow for Ceramide Biomarker Validation
The process of validating a ceramide biomarker involves several key stages, from sample collection to data analysis.
Caption: Workflow for ceramide biomarker discovery and validation.
Conclusion
The validation of specific long-chain ceramides and their ratios as biomarkers, particularly for cardiovascular disease, is well-supported by scientific evidence. Their ability to improve risk stratification beyond traditional markers highlights their clinical potential. The gold-standard for their quantification is LC-MS/MS, a robust and specific method. As research continues to unravel the complexities of ceramide biology, these bioactive lipids are poised to become increasingly important tools in diagnostics and drug development.
References
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Lipidomic analysis reveals specific differences between fibroblast and keratinocyte ceramide profile
A detailed comparison of the ceramide composition in dermal fibroblasts and epidermal keratinocytes highlights significant cell-type-specific differences, with potential implications for skin health, disease pathogenesis, and the development of targeted dermatological therapies. This guide synthesizes findings from lipidomic analyses to provide researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and detailed methodologies.
Recent advances in lipidomics have enabled a deeper understanding of the complex lipid profiles within different skin cell populations. Ceramides (B1148491), a class of sphingolipids, are crucial for maintaining the skin's barrier function and are also key signaling molecules involved in cellular processes such as proliferation, differentiation, and apoptosis. This guide focuses on the comparative analysis of ceramide profiles between fibroblasts, the primary cell type in the dermis, and keratinocytes, the main cell type of the epidermis.
Quantitative Comparison of Ceramide Profiles
Lipidomic analysis using Reversed-Phase Liquid Chromatography-Quadrupole-Time-of-Flight-Tandem-Mass Spectrometry (RPLC-QTOF-MS/MS) has revealed distinct quantitative differences in the ceramide classes of healthy human fibroblasts and keratinocytes. The following tables summarize the relative abundance of various ceramide classes, providing a clear comparison between the two cell types.
Table 1: Relative Abundance of Ceramide Classes in Human Keratinocytes and Fibroblasts (Healthy Subjects)
| Ceramide Class | Keratinocytes (% of Total Ceramides) | Fibroblasts (% of Total Ceramides) |
| CER[NDS] | 45.3% | 27.5% |
| CER[NS] | 30.1% | 40.2% |
| CER[AS] | 10.2% | 5.1% |
| CER[AP] | 5.5% | 15.8% |
| CER[NP] | 4.8% | 6.5% |
| CER[ADS] | 2.5% | 3.1% |
| CER[EOS] | 1.6% | 1.8% |
Data derived from Łuczaj et al., 2020.
Nomenclature of Ceramide Classes: The nomenclature used describes the type of fatty acid and sphingoid base.
-
[N] : Non-hydroxy fatty acid
-
[A] : α-hydroxy fatty acid
-
[EO] Esterified ω-hydroxy fatty acid
-
[DS] : Dihydrosphingosine
-
[S] : Sphingosine
-
[P] : Phytosphingosine
From the data, it is evident that keratinocytes have a significantly higher relative content of CER[NDS] and CER[AS], while fibroblasts show a higher relative abundance of CER[NS] and CER[AP]. In both cell types, CER[NDS] and CER[NS] are the most abundant classes. These differences in ceramide composition likely reflect the distinct physiological roles of the epidermis and dermis.
Experimental Protocols
The following section outlines a representative methodology for the lipidomic analysis of ceramides in cultured human fibroblasts and keratinocytes, based on established protocols.
Cell Culture and Sample Preparation
-
Cell Culture: Human epidermal keratinocytes and dermal fibroblasts are cultured under standard conditions until they reach approximately 80-90% confluency.
-
Cell Harvesting: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using trypsin-EDTA, and the cell suspension is centrifuged to obtain a cell pellet.
-
Lipid Extraction: Lipids are extracted from the cell pellets using a modified Folch method. A solution of chloroform (B151607) and methanol (B129727) (2:1, v/v) is added to the cell pellet, followed by vortexing and incubation. The addition of water induces phase separation. The lower organic phase containing the lipids is collected.
Lipidomic Analysis by RPLC-QTOF-MS/MS
-
Chromatographic Separation: The extracted lipids are separated using a reversed-phase liquid chromatography (RPLC) system. A C18 column is typically used with a gradient elution of two mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.
-
Mass Spectrometry: The eluent from the LC system is introduced into a quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Data is acquired over a specific mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) is performed for the identification of specific ceramide species based on their fragmentation patterns.
-
Data Analysis: The acquired data is processed using specialized software to identify and quantify the different ceramide species based on their retention times and mass spectra.
Functional Implications and Signaling Pathways
The distinct ceramide profiles of fibroblasts and keratinocytes are associated with their different biological functions. In keratinocytes, ceramides are fundamental for the formation of the epidermal permeability barrier.[1] Specific ceramide species are crucial for the proper organization of the lipid lamellae in the stratum corneum.
In contrast, ceramides in fibroblasts are more involved in signaling pathways that regulate cell viability and extracellular matrix (ECM) remodeling.[2][3] For instance, studies have shown that ceramides can have differential effects on the two cell types, inhibiting keratinocyte viability through apoptosis while stimulating fibroblast growth at lower concentrations.[2][3]
The following diagram illustrates some of the distinct signaling pathways influenced by ceramides in keratinocytes and fibroblasts.
References
Serum sphingolipidomic analyses reveal an upregulation of C16-ceramide in hepatocellular carcinoma
A comparative analysis of serum C16-ceramide and other sphingolipids reveals their potential as highly accurate biomarkers for Hepatocellular Carcinoma (HCC), outperforming the current standard, alpha-fetoprotein (AFP).
Recent advancements in lipidomics have shed light on the intricate role of sphingolipids in cancer biology. These molecules are not just structural components of cell membranes but also key signaling molecules involved in cell proliferation, apoptosis, and inflammation. A growing body of evidence points towards significant alterations in the serum sphingolipid profiles of patients with Hepatocellular Carcinoma (HCC), the most common type of liver cancer. This guide provides a comprehensive comparison of key sphingolipid biomarkers, particularly C16-ceramide, with the conventional HCC marker, alpha-fetoprotein (AFP), supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Comparative Analysis of Serum Biomarkers for HCC
A pivotal study comparing 122 HCC patients with 127 patients with cirrhosis revealed a significant upregulation of several sphingolipids in the HCC cohort.[1][2] Notably, C16-ceramide and Sphingosine-1-Phosphate (S1P) demonstrated superior diagnostic accuracy compared to AFP.[1][2] The Receiver Operating Characteristic (ROC) curve analysis, a measure of diagnostic accuracy, showed a higher area under the curve (AUC) for C16-ceramide and S1P than for AFP.[1][2]
The upregulation was not limited to C16-ceramide; long and very long-chain ceramides (B1148491) (C16-C24) and their precursors, dihydroceramides, were also found in significantly higher concentrations in the serum of HCC patients.[1][3] This suggests a systemic alteration of sphingolipid metabolism in HCC.
Below is a summary of the diagnostic performance of various serum sphingolipids in distinguishing HCC from cirrhosis, in comparison with AFP and other liver function markers.
| Biomarker | AUC (Area Under the Curve) | Cut-off Value | WCR (Wrong Classification Rate) | P-value |
| C16-Ceramide | 0.999 | 147.5 ng/ml | 1.2% | < 0.001 |
| S1P | 0.985 | 215 ng/ml | 4.2% | < 0.001 |
| C16-Dihydroceramide | 0.932 | 55.2 ng/ml | 13.4% | < 0.001 |
| C18-Dihydroceramide | 0.932 | 64.2 ng/ml | 11.7% | < 0.001 |
| C20-Ceramide | 0.837 | 78.6 ng/ml | 22.1% | < 0.001 |
| AFP | 0.823 | 7.45 ng/ml | 24.1% | < 0.001 |
| SA1P | 0.790 | 30.8 ng/ml | 23.8% | < 0.001 |
| Sphingosine | 0.759 | 4.83 ng/ml | 27.8% | < 0.001 |
| ALT | 0.742 | 35.5 IU/l | 29.1% | < 0.001 |
| MELD Score | 0.736 | 10.5 | 30.8% | < 0.001 |
| AST | 0.732 | 63.5 IU/l | 30.9% | < 0.001 |
| Hemoglobin | 0.730 | 11.35 g/dl | 29.7% | < 0.001 |
| γGT | 0.699 | 105.5 IU/l | 33.8% | < 0.001 |
| C18-Ceramide | 0.665 | 67.7 ng/ml | 36.3% | < 0.001 |
| C24:1-Ceramide | 0.572 | 431 ng/ml | 42.6% | 0.048 |
Data sourced from a study by Grammatikos et al.
The Sphingolipid Rheostat in Hepatocellular Carcinoma
The balance between pro-apoptotic ceramides and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial in determining cell fate.[4] In HCC, this balance appears to be shifted towards cell survival and proliferation. While ceramides are generally considered tumor-suppressive molecules, the specific roles of ceramides with different fatty acid chain lengths are complex and context-dependent.[1][3] The upregulation of C16-ceramide in HCC, contrary to its expected pro-apoptotic role, suggests a more nuanced function in hepatocarcinogenesis that warrants further investigation. S1P, on the other hand, is known to promote tumor growth, angiogenesis, and resistance to chemotherapy.[4]
Caption: The Sphingolipid Rheostat in Cancer.
Experimental Protocols
The quantification of serum sphingolipids is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.
Sample Preparation and Sphingolipid Extraction
A robust and reproducible extraction method is critical for accurate sphingolipid analysis. The following is a generalized protocol for sphingolipid extraction from serum or plasma:
-
Sample Thawing and Internal Standard Spiking: Serum or plasma samples are thawed on ice. A known amount of a stable isotope-labeled internal standard mixture (e.g., C17-ceramide, d7-S1P) is added to each sample to correct for extraction efficiency and matrix effects.
-
Protein Precipitation and Lipid Extraction: A one-phase extraction is commonly employed. This involves the addition of a solvent mixture, typically chloroform (B151607) and methanol (B129727), to the sample. The mixture is vortexed and incubated to ensure complete protein precipitation and lipid extraction.
-
Phase Separation: After incubation, the mixture is centrifuged to separate the protein pellet from the lipid-containing supernatant.
-
Drying and Reconstitution: The supernatant is transferred to a new tube and dried under a gentle stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent, such as the initial mobile phase for the HPLC, for analysis.
HPLC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted lipid extract is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate the different sphingolipid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and methanol with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed to achieve optimal separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode.
-
Quantification: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each sphingolipid and internal standard are monitored. The peak area of each endogenous sphingolipid is normalized to the peak area of its corresponding internal standard, and the concentration is determined using a calibration curve generated with known concentrations of authentic standards.
Caption: Workflow for Serum Sphingolipid Analysis.
Conclusion and Future Directions
The evidence strongly suggests that serum sphingolipid profiling, particularly the measurement of C16-ceramide and S1P, holds significant promise for the development of novel, minimally invasive biomarkers for HCC. The superior diagnostic accuracy of these lipids compared to AFP could lead to earlier detection and improved patient outcomes. Further large-scale validation studies are warranted to confirm these findings and to explore the full potential of sphingolipidomics in the clinical management of HCC. Additionally, a deeper understanding of the functional roles of specific ceramide species in hepatocarcinogenesis may unveil new therapeutic targets for this devastating disease.
References
- 1. Serum sphingolipidomic analyses reveal an upregulation of C16- ceramide and sphingosine-1-phosphate in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum sphingolipidomic analyses reveal an upregulation of C16-ceramide and sphingosine-1-phosphate in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
The role of ceramides in the molecular pathogenesis of cardiometabolic diseases
For Researchers, Scientists, and Drug Development Professionals
An accumulating body of evidence has solidified the role of ceramides (B1148491), a class of sphingolipids, as critical mediators in the molecular pathogenesis of cardiometabolic diseases, including insulin (B600854) resistance, type 2 diabetes, atherosclerosis, and heart failure.[1][2] This guide provides a comparative analysis of the function of ceramides against other key lipid signaling molecules, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers and drug development professionals in this field.
Section 1: Ceramides at the Crossroads of Metabolism and Cardiovascular Health
Ceramides are bioactive lipids composed of a sphingosine (B13886) backbone and an N-acyl chain of variable length.[3] They are synthesized de novo from saturated fatty acids like palmitate and are central intermediates in sphingolipid metabolism.[4] Under conditions of metabolic stress, such as overnutrition and inflammation, the synthesis and accumulation of specific ceramide species are enhanced in various tissues, including skeletal muscle, liver, adipose tissue, and the vasculature.[4][5] This accumulation is not merely a biomarker but an active driver of cellular dysfunction.
Molecular Mechanisms of Ceramide-Induced Pathogenesis
Ceramides exert their detrimental effects through the modulation of key signaling pathways, primarily by inhibiting the protein kinase B (Akt) pathway, a central node in insulin signaling.[1] This inhibition is mediated through the activation of protein phosphatase 2A (PP2A) and atypical protein kinase C ζ (PKCζ), which dephosphorylate and inactivate Akt, respectively.[6] The consequences of Akt inhibition are profound, leading to impaired glucose uptake in muscle and fat cells, reduced glycogen (B147801) synthesis in the liver, and decreased nitric oxide production in endothelial cells, thus contributing to both insulin resistance and endothelial dysfunction.
dot
Caption: Ceramide-mediated inhibition of insulin signaling.
Section 2: Comparative Analysis of Pro-Cardiometabolic Lipids
While ceramides are potent drivers of cardiometabolic disease, they are part of a larger network of bioactive lipids. Understanding their roles in comparison to other lipid second messengers, such as diacylglycerols (DAGs) and sphingosine-1-phosphate (S1P), is crucial for developing targeted therapeutics.
| Feature | Ceramides | Diacylglycerols (DAGs) | Sphingosine-1-Phosphate (S1P) |
| Primary Precursor | Saturated fatty acids (e.g., palmitate), Sphingomyelin | Triglycerides, Phospholipids | Sphingosine (derived from ceramide) |
| Key Signaling Target | Protein Phosphatase 2A (PP2A), Protein Kinase C ζ (PKCζ) | Conventional and novel Protein Kinase C (PKC) isoforms (e.g., PKCε, PKCθ) | S1P receptors (S1PR1-5), G protein-coupled receptors |
| Mechanism of Insulin Resistance | Inhibit Akt phosphorylation and translocation. | Activate PKC isoforms that phosphorylate and inhibit the insulin receptor and its substrates. | Can have both pro- and anti-insulin resistance effects depending on the receptor subtype and cellular context. |
| Role in Cardiovascular Disease | Pro-apoptotic, pro-inflammatory, promote endothelial dysfunction and atherosclerosis.[3][7] | Implicated in cardiac hypertrophy and heart failure. | Generally protective of endothelial barrier function but can be pro-fibrotic in the heart.[8] |
| Overall Pathophysiological Role | Generally considered detrimental in cardiometabolic diseases. | Detrimental, particularly in the context of insulin resistance and cardiac dysfunction. | Complex and often opposing roles to ceramides, generally considered protective in the vasculature. |
Ceramides vs. Diacylglycerols (DAGs)
Both ceramides and DAGs are implicated in lipid-induced insulin resistance, and both can be generated from excess saturated fatty acids. However, they act through distinct signaling pathways. While ceramides primarily target the Akt signaling node, DAGs activate various PKC isoforms that can phosphorylate and inhibit the insulin receptor and its substrates at multiple levels.[4] Some studies suggest that in certain contexts, DAGs may be the more proximal mediators of saturated fatty acid-induced insulin resistance, while ceramides play a more prominent role in apoptosis and inflammation.[3][9]
The Ceramide/S1P Rheostat
Ceramides and S1P often have opposing biological effects, leading to the concept of a "sphingolipid rheostat" that determines cell fate. Ceramide can be converted to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[5] While ceramide is generally pro-apoptotic and pro-inflammatory, S1P, acting through its cell surface receptors, is typically pro-survival, anti-inflammatory, and protective of endothelial barrier function.[1][10][11] This balance is critical in the vasculature, where an excess of ceramides contributes to atherosclerosis, while S1P can have protective effects.
dot
Caption: The Ceramide/S1P Rheostat.
Section 3: Experimental Data on Ceramides in Cardiometabolic Diseases
The link between specific ceramide species and cardiometabolic diseases is supported by extensive clinical and preclinical data. Long-chain ceramides, particularly those containing palmitic acid (C16:0) and stearic acid (C18:0), are consistently associated with adverse outcomes.
Plasma Ceramide Concentrations in Health and Disease
| Ceramide Species | Healthy Control (nmol/mL) | Type 2 Diabetes (nmol/mL) | Fold Change | Reference |
| C18:0 | 0.26 ± 0.03 | 0.38 ± 0.03 | ~1.46 | [12] |
| C20:0 | 0.09 ± 0.004 | 0.11 ± 0.004 | ~1.22 | [12] |
| C24:1 | 0.43 ± 0.03 | 0.52 ± 0.04 | ~1.21 | [12] |
| Total Ceramides | 2.37 ± 0.19 | 3.06 ± 0.26 | ~1.29 | [12] |
Ceramide Ratios and Risk of Cardiovascular Events
Recent studies have highlighted the prognostic value of ceramide ratios, which may better reflect the underlying enzymatic activities and metabolic fluxes.
| Ceramide Species / Ratio | Hazard Ratio (HR) per SD increase for MACE* | 95% Confidence Interval | p-value | Reference |
| Cer(d18:1/16:0) | 1.21 | 1.11 - 1.32 | <0.001 | [13] |
| Cer(d18:1/18:0) | 1.19 | 1.10 - 1.27 | <0.001 | [13] |
| Cer(d18:1/24:1) | 1.17 | 1.08 - 1.27 | <0.001 | [13] |
| C24:0/C16:0 Ratio | 0.79 | 0.71 - 0.89 | <0.0001 | [14][15] |
| C22:0/C16:0 Ratio | 0.65 | 0.60 - 0.70 | <0.0001 | [14][15] |
* MACE: Major Adverse Cardiovascular Events (cardiovascular death, myocardial infarction, stroke) ** For incident Coronary Heart Disease and all-cause mortality, an inverse association is observed.
Preclinical Data on Ceramide Inhibition
Animal studies have provided causal evidence for the role of ceramides in insulin resistance. Inhibition of de novo ceramide synthesis has been shown to improve metabolic parameters.
| Intervention | Animal Model | Outcome | Magnitude of Effect | Reference |
| Myriocin (SPT inhibitor) | High-fat diet-fed mice | Reversal of insulin resistance | Glucose and insulin tolerance tests normalized to control levels | [16] |
| Myriocin | db/db mice (genetic model of T2D) | Prevention of insulin resistance progression | Significantly improved glucose tolerance compared to vehicle-treated db/db mice | [16] |
| Myriocin | Primary bovine adipocytes | Increased insulin-stimulated glucose uptake | Significant increase in 2-deoxy-D-[3H]-glucose (2DOG) uptake | [17] |
Section 4: Key Experimental Protocols
Accurate measurement of ceramides and assessment of their metabolic effects are paramount for research in this field. Below are outlines of standard methodologies.
Quantification of Ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
dot
References
- 1. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skeletal Muscle Triglycerides, Diacylglycerols, and Ceramides in Insulin Resistance: Another Paradox in Endurance-Trained Athletes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for ceramide, but not diacylglycerol, in the antagonism of insulin signal transduction by saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases | Semantic Scholar [semanticscholar.org]
- 9. Distinct mechanisms involving diacylglycerol, ceramides, and inflammation underlie insulin resistance in oxidative and glycolytic muscles from high fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of sphingosine-1-phosphate in cardiovascular physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ceramide Remodeling and Risk of Cardiovascular Events and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of De Novo Ceramide Synthesis Reverses Diet-Induced Insulin Resistance and Enhances Whole-Body Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hot topic: Ceramide inhibits insulin sensitivity in primary bovine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of C16 Ceramide (d16:1, C16:0)
Proper disposal of C16 Ceramide (d16:1, C16:0) is crucial for maintaining laboratory safety and environmental responsibility. As a bioactive sphingolipid utilized in critical research areas such as apoptosis and signal transduction, it requires handling as a hazardous chemical waste. Adherence to established protocols and regulatory guidelines is paramount for research scientists and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of C16 Ceramide waste should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2]
Quantitative Data for Disposal
| Parameter | Information | Source |
| Chemical Name | N-hexadecanoyl-D-erythro-Sphingosine C16 | |
| CAS Number | 123065-37-2 | |
| Appearance | Solid | |
| Storage Temperature | -20°C | [3] |
| Hazard Classification | While not always explicitly classified as hazardous, related ceramides (B1148491) are considered irritants. It is prudent to handle as hazardous chemical waste. | [1][3][4] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of C16 Ceramide must always be in compliance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.
-
Waste Segregation :
-
Solid Waste : Collect all solid C16 Ceramide waste, including contaminated consumables like pipette tips and microfuge tubes, in a designated and clearly labeled hazardous waste container.[3] Do not dispose of this waste in the regular trash.[3]
-
Liquid Waste : Solutions containing C16 Ceramide should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.[3] Crucially, do not dispose of C16 Ceramide solutions down the drain, as this can contaminate waterways.[3]
-
-
Container Labeling :
-
Waste Storage :
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.[3]
-
-
Arranging for Disposal :
-
When the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
-
-
Documentation :
-
Maintain meticulous records of the generated waste, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of C16 Ceramide.
Caption: Workflow for the safe disposal of C16 Ceramide.
References
Personal protective equipment for handling C16 Ceramide (d16:1,C16:0)
Essential Safety and Handling Guide for C16 Ceramide (d16:1, C16:0)
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling C16 Ceramide (d16:1, C16:0). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Note on Safety Data Sheet (SDS) Information: Publicly available safety data for C16 Ceramide and its close analogs presents some contradictions. While one SDS for the specific C16 Ceramide (d16:1/16:0) variant states it is not classified as hazardous, other sources, including PubChem and SDS for similar ceramides, classify it as a skin, eye, and respiratory irritant[1][2][3]. Therefore, this guide adopts a precautionary approach, recommending handling procedures and PPE suitable for an irritant compound.
Chemical and Safety Data Summary
For quick reference, the following table summarizes key identification and safety information for C16 Ceramide.
| Parameter | Information | Source |
| Chemical Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-hexadecanamide | [4] |
| Synonyms | Cer(d16:1/16:0), N-hexadecanoyl-D-erythro-Sphingosine C16 | [4] |
| CAS Number | 123065-37-2 | [4] |
| Appearance | Solid | [1][4] |
| Storage | -20°C | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| GHS Signal Word | Warning | [1][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
Operational and Handling Protocols
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
Before handling C16 Ceramide, ensure the following engineering controls and preparations are in place:
-
Ventilation: Handle the solid compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing the powder, to minimize inhalation of airborne particles.
-
Eyewash and Safety Shower: Confirm that a calibrated and unobstructed eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Designated Area: Designate a specific area for handling, weighing, and preparing ceramide solutions.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are available before starting work.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[5] | Protects against airborne particles. |
| Chemical splash goggles. | Required when handling solutions to protect against splashes. | |
| Face shield worn over goggles.[5][6] | Recommended when preparing solutions or if there is a significant splash risk. | |
| Hand Protection | Disposable nitrile gloves.[5] | Provides protection against incidental contact. Inspect gloves before use and change them immediately if contact with the chemical occurs. |
| Body Protection | A properly fitted laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Long pants and closed-toe, closed-heel shoes. | Standard laboratory practice to ensure maximum skin coverage.[6] | |
| Respiratory Protection | Not generally required under normal use with adequate engineering controls.[2] | If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particle filter may be necessary.[2] |
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Perform this step in a chemical fume hood or a ventilated balance enclosure to contain the solid powder.
-
Use a micro-spatula to carefully transfer the desired amount of C16 Ceramide to a tared container.
-
Avoid generating dust. Close the primary container immediately after use.
-
-
Solubilization:
-
C16 Ceramide is soluble in chloroform (B151607) and warmed ethanol (B145695) or methanol.[4]
-
Add the solvent to the container with the weighed ceramide.
-
If warming is required, use a controlled heating source like a water bath within the fume hood. Avoid open flames.
-
Cap the container securely and mix until the solid is fully dissolved.
-
-
Post-Handling:
-
Clean the spatula and work area thoroughly.
-
Remove gloves and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: Evaluate the spill size and potential for exposure. Do not attempt to clean a large spill without proper training and equipment.
-
PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment (Solid Spill): Carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust.
-
Containment (Liquid Spill): Use an absorbent material (e.g., chemical spill pads or vermiculite) to absorb the solution.
-
Cleaning: Decontaminate the spill area with an appropriate solvent or cleaning solution, followed by soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[7]
Waste Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Do NOT dispose of C16 Ceramide down the drain. [7]
-
Waste Segregation:
-
Solid Waste: Collect unused C16 Ceramide powder and contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed container marked "Hazardous Waste" with the full chemical name.[7]
-
Liquid Waste: Collect solutions containing C16 Ceramide in a separate, leak-proof, and clearly labeled hazardous waste container.[7] Do not mix with incompatible waste streams.
-
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area, away from general lab traffic.[7]
-
Pickup: When the container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[7]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.[7]
Safe Handling Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of C16 Ceramide, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of C16 Ceramide.
References
- 1. C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
